4-Cyclopropylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIWPHRUBXKMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450731 | |
| Record name | 4-cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10292-61-2 | |
| Record name | 4-cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Cyclopropylphenol physical and chemical properties
An In-depth Technical Guide to 4-Cyclopropylphenol: Properties, Synthesis, and Applications
Abstract: this compound is a key synthetic intermediate whose unique structural combination of a phenolic ring and a cyclopropyl moiety imparts valuable properties for applications in medicinal chemistry and agrochemical development. The strained three-membered ring offers metabolic stability and unique conformational constraints, while the phenolic hydroxyl group provides a versatile handle for further chemical modification. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details validated synthetic protocols, summarizes its spectroscopic signature, and discusses its applications and safety considerations.
Compound Identification
Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is known by several names and identifiers across various chemical databases and commercial suppliers.
Table 1: Compound Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| CAS Number | 10292-61-2 | [1][2][3] |
| Molecular Formula | C₉H₁₀O | [1][3] |
| Molecular Weight | 134.18 g/mol | [3] |
| InChI | InChI=1S/C9H10O/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 | [1][3] |
| InChIKey | IGIWPHRUBXKMAR-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1CC1C2=CC=C(C=C2)O | [1][3] |
| Common Synonyms | p-Cyclopropylphenol, (4-Hydroxyphenyl)cyclopropane, Phenol, 4-cyclopropyl- |[1][3] |
Physical Properties
The physical properties of this compound dictate its handling, storage, and application in various solvent systems. It exists as a solid at room temperature with a relatively low melting point.
Table 2: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Appearance | - | - |
| Melting Point | 57-58 °C | [3] |
| Boiling Point | 248.2 ± 19.0 °C (at 760 Torr) | [3] |
| Density | 1.158 ± 0.06 g/cm³ (at 20 °C) | [3] |
| Flash Point | 119.8 ± 11.0 °C | [3] |
| Refractive Index | 1.5618 (at 20 °C) | [3] |
| Storage | Store at room temperature in a cool, dry place. |[2][4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the interplay between its three key structural features: the phenolic hydroxyl group, the aromatic ring, and the cyclopropyl substituent.
-
Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide is readily alkylated or acylated to form ethers and esters, respectively. This reactivity is fundamental to its use as a synthetic building block.
-
Aromatic Ring: The hydroxyl and cyclopropyl groups are both electron-donating, activating the benzene ring towards electrophilic aromatic substitution. These substitutions are directed to the positions ortho to the existing substituents. Consequently, reactions like halogenation, nitration, and Friedel-Crafts acylation will preferentially occur at the C2 and C6 positions. The existence of compounds like 2-Bromo-4-cyclopropylphenol and 4-Chloro-2-cyclopropylphenol supports this reactivity pattern.[5][6]
-
Cyclopropyl Group: The cyclopropane ring is notably stable under many reaction conditions. However, its inherent ring strain makes it susceptible to cleavage under certain harsh conditions, such as catalytic hydrogenation at high pressure or treatment with strong mineral acids, which can lead to ring-opened propyl derivatives.
Synthesis and Manufacturing
An efficient and scalable synthesis is crucial for the commercial viability of any chemical intermediate. This compound is an important intermediate for agricultural and pharmaceutical products.[7] Several synthetic routes have been reported, with the following two-step procedure from 4-cyclopropylacetophenone being particularly convenient and high-yielding.[7][8]
Synthesis via Baeyer-Villiger Oxidation
This elegant method utilizes a Baeyer-Villiger oxidation to convert a readily available ketone into an acetate ester, which is then easily hydrolyzed to the desired phenol.[7] The overall yield for this process is reported to be an excellent 86%.[7]
Caption: Synthesis of this compound via Baeyer-Villiger Oxidation.
Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation [7]
-
Step 1: 4-Cyclopropylphenyl Acetate Formation.
-
A flask is charged with 4-cyclopropylacetophenone (0.475 mol), chloroform (750 mL), and water (250 mL).
-
With rapid stirring, 50-60% 3-chloroperoxybenzoic acid (m-CPBA) (0.594 mol) is added all at once.
-
The suspension is stirred at room temperature overnight.
-
The solid byproducts are removed by filtration. The organic phase is separated and washed with 1 L of 5% potassium hydroxide solution.
-
The organic layer is dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure.
-
The resulting liquid is distilled to yield 4-cyclopropylphenyl acetate as a colorless liquid (90% yield).[7]
-
-
Step 2: Hydrolysis to this compound.
-
This step involves the saponification of the acetate ester. While the specific reagent combination for the 86% overall yield was lithium hydroxide in a water/isopropanol mixture, standard saponification procedures can also be employed.[7]
-
Synthesis via Cyclopropanation of 4-Acetoxystyrene
An alternative approach involves the cyclopropanation of a styrene derivative, which builds the cyclopropyl ring onto the existing aromatic structure.
Caption: Synthesis via Cyclopropanation of 4-Acetoxystyrene.
Experimental Protocol: Synthesis via Cyclopropanation [9]
-
Step 1: Cyclopropanation.
-
To a solution of diethylzinc in toluene, 4-acetoxystyrene and diiodomethane are added sequentially.[9]
-
The reaction mixture is stirred at room temperature and then heated to reflux for 12 hours.[9]
-
The reaction is quenched with 2N HCl solution, and the organic layer is separated, washed, dried, and concentrated to give the crude acetate product.[9]
-
-
Step 2: Hydrolysis.
-
The crude product is dissolved in a methanol/tetrahydrofuran mixture.
-
Sodium carbonate is added, and the mixture is stirred at room temperature for 2 hours.[9]
-
Following an aqueous workup and extraction with ethyl acetate, the combined organic phases are dried and concentrated to afford this compound (94% yield for this step).[9]
-
Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation and quality control. While specific spectra are found in databases, the following table summarizes the expected characteristic signals for this compound based on its structure and data from analogous compounds.[10][11]
Table 3: Predicted Spectroscopic Features for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Phenolic -OH | ~4-7 ppm (broad singlet) |
| Aromatic C-H | ~6.7-7.1 ppm (two doublets, AA'BB' system) | |
| Cyclopropyl C-H (methine) | ~1.7-2.0 ppm (multiplet) | |
| Cyclopropyl C-H (methylene) | ~0.5-1.0 ppm (two multiplets) | |
| ¹³C NMR | Aromatic C-O | ~150-155 ppm |
| Aromatic C-H | ~115-130 ppm | |
| Aromatic C-C (ipso) | ~135-140 ppm | |
| Cyclopropyl C-H (methine) | ~15-20 ppm | |
| Cyclopropyl C-H (methylene) | ~5-10 ppm | |
| IR Spectroscopy | O-H stretch (H-bonded) | 3200-3500 cm⁻¹ (strong, broad) |
| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |
| Aliphatic C-H stretch | ~2850-3000 cm⁻¹ | |
| Aromatic C=C stretch | ~1500-1600 cm⁻¹ | |
| C-O stretch | ~1200-1260 cm⁻¹ (strong) |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 134 |
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, primarily within the pharmaceutical and agrochemical sectors.[7]
-
Medicinal Chemistry: The cyclopropyl group is a "bioisostere" for other functionalities, often introduced to improve metabolic stability, binding affinity, and potency of drug candidates. The phenolic hydroxyl allows for the connection of this valuable moiety to a larger molecular scaffold through ether or ester linkages.
-
Agrochemicals: It is used as an intermediate in the production of herbicides and fungicides.[12] The specific combination of lipophilicity from the cyclopropyl group and the reactive handle of the phenol makes it a versatile starting material.
-
Materials Science: Phenolic compounds are precursors to resins and polymers. While less common, this compound could be explored for creating specialty polymers with unique thermal or mechanical properties.
Safety and Handling
Understanding the hazards associated with a chemical is paramount for safe laboratory and industrial practice.
Table 4: GHS Hazard and Safety Information for this compound
| Category | Information | Source |
|---|---|---|
| GHS Pictograms | GHS07 (Exclamation Mark) | [1][2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4][13][14] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood. | [4][15] |
| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances. |[4] |
References
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- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
- Taylor & Francis Online. (1992). A CONVENIENT PREPARATION OF this compound. Organic Preparations and Procedures International, 24(6), 696-698.
- PubChem. (n.d.). 2-Bromo-4-cyclopropylphenol. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of Phenol, 4-propyl- (CAS 645-56-7).
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- Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.
- Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry.
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Synthesis methods for 4-Cyclopropylphenol
An In-depth Technical Guide to the Synthesis of 4-Cyclopropylphenol
Introduction
This compound is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a cyclopropyl ring attached to a phenol, imparts desirable properties such as enhanced metabolic stability and improved binding affinity in drug candidates. The high ring strain of the cyclopropane moiety, however, presents distinct challenges in its synthesis. This guide provides a comprehensive overview of the principal synthetic routes to this compound, detailing the underlying chemical logic, field-proven experimental protocols, and a comparative analysis to inform methodological choices for researchers, chemists, and drug development professionals.
Method 1: Baeyer-Villiger Oxidation of 4-Cyclopropylacetophenone
This two-step approach is a highly reliable and efficient laboratory-scale method, prized for its high overall yield and straightforward purification.[1][2] The strategy hinges on the oxidative rearrangement of a readily available ketone precursor.
Scientific Principle & Causality
The core of this synthesis is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone (4-cyclopropylacetophenone) to an ester (4-cyclopropylphenyl acetate) using a peroxyacid, such as 3-chloroperoxybenzoic acid (m-CPBA). The mechanism proceeds via the Criegee intermediate, where the phenyl group, having a higher migratory aptitude than the methyl group, migrates to the adjacent oxygen atom. This selective migration is crucial for the success of the reaction. The resulting acetate ester is then easily hydrolyzed under mild basic conditions to yield the target phenol. The choice of lithium hydroxide for saponification is strategic, as it allows for milder conditions compared to standard procedures, minimizing potential side reactions.[1]
Experimental Protocol
Step 1: Synthesis of 4-Cyclopropylphenyl Acetate (Baeyer-Villiger Oxidation) [1]
-
Reaction Setup: In a 2-L round-bottom flask equipped with a magnetic stir bar, charge 4-cyclopropylacetophenone (76 g, 0.475 mol), chloroform (750 mL), and water (250 mL).
-
Oxidant Addition: With vigorous stirring, add 50-60% 3-chloroperoxybenzoic acid (m-CPBA) (205 g, ~0.594 mol) in a single portion.
-
Reaction: Stir the resulting suspension at room temperature overnight.
-
Workup: Filter the mixture to remove solid byproducts. Separate the liquid layers. Wash the organic phase with 1 L of 5% potassium hydroxide solution to remove excess peroxyacid and 3-chlorobenzoic acid.
-
Isolation: Dry the organic phase over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.
-
Purification: Distill the crude yellow liquid to yield 4-cyclopropylphenyl acetate as a colorless liquid (bp 69-70 °C / 0.3 mm).
Step 2: Hydrolysis to this compound [1]
-
Reaction Setup: In a suitable flask, dissolve 4-cyclopropylphenyl acetate (70 g, 0.398 mol) in a mixture of isopropanol (300 mL) and water (300 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (21 g, 0.50 mol) and stir the solution at room temperature for 3 hours.
-
Acidification & Extraction: Acidify the reaction mixture to a pH of 1 with concentrated hydrochloric acid. Extract the product with ethyl acetate (3 x 200 mL).
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the resulting solid from heptane to obtain pure this compound as white crystals.
Data Summary
| Step | Reactants | Reagents | Solvent | Yield | Purity | Ref. |
| 1. Oxidation | 4-Cyclopropylacetophenone | m-CPBA | Chloroform/Water | ~90% | >98% (Post-distillation) | [1] |
| 2. Hydrolysis | 4-Cyclopropylphenyl Acetate | LiOH·H₂O | Isopropanol/Water | ~96% | >99% (Post-recrystallization) | [1] |
| Overall | ~86% | [1] |
Reaction Pathway Diagram
Caption: Baeyer-Villiger oxidation followed by hydrolysis.
Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For constructing the core C-C bond between the aromatic and cyclopropyl rings, the Suzuki-Miyaura cross-coupling is a powerful and versatile tool.[3][4] This method is particularly valuable for its functional group tolerance and generally mild reaction conditions.
Scientific Principle & Causality
The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron compound (cyclopropylboronic acid) with an organohalide (4-bromophenol) using a palladium catalyst.[4] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of 4-bromophenol.
-
Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center, a step facilitated by a base (e.g., K₃PO₄ or Cs₂CO₃) which activates the boronic acid.
-
Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst.
The choice of ligand (e.g., SPhos, PCy₃) is critical; sterically bulky and electron-rich phosphine ligands stabilize the palladium center and promote the key steps in the catalytic cycle, leading to higher efficiency and yields.[5][6] The phenolic -OH group is acidic and can interfere with some coupling reactions; however, with appropriate choice of base and conditions, protection is often not required.
Experimental Protocol (Generalized)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromophenol (1.0 equiv), cyclopropylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.25–2 mol%), and the ligand, such as SPhos (0.5–4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).
-
Reaction: Heat the reaction mixture with stirring at 80-100 °C for 2-16 hours, monitoring progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield Range | Ref. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 90 | 69-93%* | [6] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene / H₂O | 100 | Moderate to Good | [5] |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene / H₂O | 100 | Moderate to Good | [5] |
| Yields reported for analogous cyclopropanation of bromothiophenes, indicative of reaction efficiency. |
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Method 3: Cyclopropanation of a Phenol Derivative
This approach builds the cyclopropane ring directly onto a precursor molecule. The classic method for this transformation is the Simmons-Smith reaction.[7]
Scientific Principle & Causality
The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, specifically iodomethylzinc iodide (IZnCH₂I), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[7] This reagent adds a methylene group (:CH₂) across the double bond in a concerted, stereospecific syn-addition to form the cyclopropane ring.
A critical consideration is the presence of the acidic phenolic proton. This proton will readily react with and consume the highly basic organozinc carbenoid. Therefore, the hydroxyl group of the starting material, such as 4-vinylphenol, must first be protected with a group that is stable to the reaction conditions but can be easily removed afterward (e.g., a silyl ether like TBDMS or a simple ether).
Experimental Protocol (Hypothetical Three-Step)
Step 1: Protection of 4-Vinylphenol
-
Dissolve 4-vinylphenol (1.0 equiv) in an anhydrous solvent like DMF.
-
Add a base such as imidazole (2.5 equiv).
-
Add a protecting group reagent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv), and stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and purify to isolate the protected 4-((tert-butyldimethylsilyl)oxy)styrene.
Step 2: Simmons-Smith Cyclopropanation
-
Suspend a zinc-copper couple (2.0 equiv) in anhydrous diethyl ether under an inert atmosphere.
-
Add diiodomethane (2.0 equiv) dropwise to the suspension.
-
After the initial exothermic reaction subsides and carbenoid formation is evident (color change), add a solution of the protected vinylphenol from Step 1 (1.0 equiv) in diethyl ether.
-
Reflux the mixture for several hours until the starting material is consumed.
-
Carefully quench the reaction with saturated aqueous ammonium chloride, filter, and perform an extractive workup to isolate the protected this compound.
Step 3: Deprotection
-
Dissolve the protected this compound in a solvent such as THF.
-
Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) (1.1 equiv), and stir at room temperature.
-
After completion, perform an aqueous workup and purify by chromatography or recrystallization to obtain this compound.
Workflow Diagram
Caption: Workflow for synthesis via Simmons-Smith cyclopropanation.
Comparative Analysis of Synthesis Methods
The optimal synthesis route depends heavily on the desired scale, available starting materials, and laboratory capabilities.
| Feature | Baeyer-Villiger Oxidation | Suzuki-Miyaura Coupling | Simmons-Smith Cyclopropanation |
| Starting Materials | 4-Cyclopropylacetophenone | 4-Bromophenol, Cyclopropylboronic acid | 4-Vinylphenol |
| Number of Steps | 2 | 1 (from key precursors) | 3 (including protection/deprotection) |
| Overall Yield | Excellent (~86%)[1] | Good to Excellent (69-93%)[6] | Moderate (multi-step losses likely) |
| Scalability | Good for lab/pilot scale | Excellent, widely used in industry | Moderate, challenges with organozinc reagents |
| Reagent Cost/Toxicity | m-CPBA is an oxidant; Chloroform is toxic | Palladium catalysts can be expensive | Diiodomethane is toxic and light-sensitive |
| Key Advantage | High, reliable yield; simple procedure | High versatility and functional group tolerance | Direct construction of the cyclopropane ring |
| Key Disadvantage | Requires specific ketone precursor | Catalyst cost; potential for side reactions | Requires protection/deprotection; sensitive reagents |
Purification and Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization.
-
Purification: The crude this compound is typically purified by recrystallization from a non-polar solvent like heptane or hexane, or by column chromatography on silica gel.[1]
-
Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct chemical strategies. For laboratory-scale synthesis where high, reproducible yields are paramount, the Baeyer-Villiger oxidation of 4-cyclopropylacetophenone offers a robust and efficient pathway. For applications requiring modularity and the synthesis of analogues, palladium-catalyzed cross-coupling provides unparalleled versatility, albeit with the higher cost associated with precious metal catalysts. Finally, while the cyclopropanation of a vinylphenol derivative is mechanistically elegant, the necessity of protection and deprotection steps makes it a more laborious route. The selection of an appropriate method should be guided by a careful consideration of scale, cost, safety, and the specific strategic goals of the research or development program.
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An In-Depth Technical Guide to the Structural Analysis and Characterization of 4-Cyclopropylphenol
Foreword: Unveiling the Molecular Architecture of a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the meticulous characterization of molecular entities is paramount. It is the bedrock upon which all subsequent pharmacological and toxicological assessments are built. 4-Cyclopropylphenol, a key building block in the synthesis of various pharmaceutical and agrochemical agents, presents a unique structural motif—a compact, strained cyclopropyl ring appended to a phenolic scaffold. This combination imparts distinct physicochemical properties that are leveraged in the design of novel bioactive molecules. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate and validate the structure of this compound, intended for researchers, scientists, and professionals in the field of drug development. Our approach is rooted in the principles of scientific integrity, providing not just protocols, but the underlying rationale to empower robust and reliable characterization.
Foundational Physicochemical Properties
A thorough understanding of a molecule's basic properties is the prelude to its detailed structural analysis. These parameters govern its behavior in various analytical systems and inform the selection of appropriate characterization techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| CAS Number | 10292-61-2 | [1] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 57-59 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the unambiguous determination of the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The Rationale Behind NMR in this compound Analysis
For this compound, ¹H and ¹³C NMR are indispensable for:
-
Confirming the presence and substitution pattern of the aromatic ring: The chemical shifts and coupling patterns of the aromatic protons definitively establish the 1,4-disubstitution.
-
Verifying the integrity of the cyclopropyl group: The unique upfield chemical shifts of the cyclopropyl protons and carbons are characteristic of this strained ring system.
-
Identifying the phenolic hydroxyl group: The chemical shift of the -OH proton, while variable, confirms its presence. Its exchange with D₂O is a key diagnostic tool.
-
Assessing purity: The absence of extraneous signals is a primary indicator of sample purity.
Predicted ¹H NMR Spectral Data
While a publicly available, experimentally verified spectrum for this compound is not readily found in the searched resources, data from closely related structures and predictive models provide a reliable estimation. The following table outlines the expected chemical shifts, multiplicities, and assignments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.95 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OH) |
| ~ 6.70 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to cyclopropyl) |
| ~ 4.80 | br s | 1H | Ar-OH |
| ~ 1.85 | m | 1H | Cyclopropyl-CH |
| ~ 0.85 | m | 2H | Cyclopropyl-CH₂ |
| ~ 0.55 | m | 2H | Cyclopropyl-CH₂ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 153.5 | Ar-C (C-OH) |
| ~ 135.0 | Ar-C (C-cyclopropyl) |
| ~ 129.0 | Ar-CH (ortho to cyclopropyl) |
| ~ 115.5 | Ar-CH (ortho to -OH) |
| ~ 15.0 | Cyclopropyl-CH |
| ~ 9.5 | Cyclopropyl-CH₂ |
Experimental Protocol for NMR Analysis
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it can reduce the exchange rate of the hydroxyl proton, sometimes allowing for the observation of its coupling to adjacent protons.
-
Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are used for ¹H and ¹³C{¹H} NMR spectra.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
D₂O Exchange: To confirm the assignment of the phenolic -OH peak, a D₂O shake experiment can be performed. A drop of D₂O is added to the NMR tube, the sample is shaken, and the ¹H NMR spectrum is re-acquired. The signal corresponding to the -OH proton will disappear or significantly diminish due to proton-deuterium exchange.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FT-IR in this compound Characterization
FT-IR is a crucial confirmatory technique that complements NMR data by identifying key vibrational modes. For this compound, FT-IR is used to:
-
Confirm the presence of the hydroxyl group: A broad O-H stretching band is a hallmark of phenols.
-
Verify the aromatic ring: Characteristic C=C stretching and C-H bending vibrations confirm the presence of the benzene ring.
-
Identify the cyclopropyl group: C-H stretching vibrations of the cyclopropyl ring appear at a higher frequency than those of typical alkanes.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3080 | Medium | Aromatic C-H stretch |
| ~3010 | Medium | Cyclopropyl C-H stretch |
| 1610, 1510 | Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-O stretch |
| 850-800 | Strong | para-disubstituted C-H bend (out-of-plane) |
Experimental Protocol for FT-IR Analysis
Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and comparing them to known functional group frequencies.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Rationale for MS in this compound Analysis
For this compound, MS provides:
-
Confirmation of Molecular Weight: High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.
-
Structural Information from Fragmentation: The fragmentation pattern provides clues about the molecule's structure. The stability of the aromatic ring and the potential fragmentation pathways of the cyclopropyl group are key features.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 134 | [M]⁺ (Molecular Ion) |
| 133 | [M-H]⁺ |
| 105 | [M-C₂H₅]⁺ or [M-CHO]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
The molecular ion peak at m/z 134 is expected to be prominent. Fragmentation may involve the loss of a hydrogen atom to give a peak at m/z 133. Cleavage of the cyclopropyl ring could lead to the loss of an ethyl radical (C₂H₅) to give a fragment at m/z 105. The phenyl cation at m/z 77 is also a common fragment for aromatic compounds.
Experimental Protocol for GC-MS Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: The analysis is performed on a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure vaporization.
-
Chromatographic Separation: The sample is carried through the GC column by an inert gas (e.g., helium), and separation occurs based on the analyte's boiling point and interaction with the stationary phase.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact). The resulting ions are then separated by their mass-to-charge ratio and detected.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
Rationale for UV-Vis in this compound Analysis
For this compound, UV-Vis spectroscopy is primarily used to:
-
Confirm the presence of the phenolic chromophore: The benzene ring with the hydroxyl substituent gives rise to characteristic absorption bands in the UV region.
-
Quantitative analysis: The absorbance at a specific wavelength can be used to determine the concentration of this compound in a solution using the Beer-Lambert law.
Expected UV-Vis Absorption Data
Phenols typically exhibit two main absorption bands in the UV region. For this compound in a non-polar solvent, the expected absorption maxima (λ_max) are:
-
λ_max ≈ 220-230 nm
-
λ_max ≈ 270-280 nm
The position and intensity of these bands can be influenced by the solvent and the pH of the solution.
Experimental Protocol for UV-Vis Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen such that the maximum absorbance is within the linear range of the instrument (typically < 1.5).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and place it in both the reference and sample beams to obtain a baseline correction.
-
Sample Measurement: Rinse the sample cuvette with the sample solution, then fill it and place it in the sample beam.
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion: An Integrated Approach to Structural Verification
The structural analysis and characterization of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. While NMR spectroscopy provides the most definitive structural information, FT-IR, mass spectrometry, and UV-Vis spectroscopy offer crucial confirmatory data that, when taken together, provide a comprehensive and robust characterization of this important molecule. The protocols and expected data presented in this guide serve as a valuable resource for scientists and researchers, ensuring the quality and integrity of this compound used in the development of new medicines and technologies.
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4-Cyclopropylphenol: A Technical Guide for Advanced Drug Discovery
Introduction: The Emergence of Cyclopropyl Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, conformationally constrained ring systems has become a cornerstone of rational drug design. Among these, the cyclopropyl moiety has garnered significant attention for its unique electronic and steric properties, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] This technical guide provides an in-depth exploration of 4-Cyclopropylphenol, a key building block that embodies the potential of this versatile scaffold. We will delve into its fundamental chemical identity, synthesis, physicochemical characteristics, and its burgeoning role in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of cyclopropyl-containing compounds in their research endeavors.
Core Identification: IUPAC Name and CAS Number
At the foundation of any chemical discourse is the unambiguous identification of the compound . For this compound, the standardized nomenclature and registry number are as follows:
These identifiers are crucial for accurate database searching, regulatory submissions, and procurement.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound are critical determinants of its behavior in both chemical reactions and biological systems. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [5][7] |
| Molecular Weight | 134.18 g/mol | [4][5][7] |
| Melting Point | 57-58 °C | [4] |
| Boiling Point | 248.2 ± 19.0 °C at 760 Torr | [4] |
| Density | 1.158 ± 0.06 g/cm³ | [4] |
| Flash Point | 119.8 ± 11.0 °C | [4] |
| Refractive Index | 1.5618 (at 20°C) | [4] |
These properties indicate that this compound is a solid at room temperature with a relatively high boiling point, suggesting low volatility. Its density is slightly higher than water.
Synthesis of this compound: A Validated Protocol
A convenient and efficient synthesis of this compound has been reported, providing a reliable route for its preparation in a laboratory setting.[8][9] The overall synthetic scheme involves a Baeyer-Villiger oxidation of 4-cyclopropylacetophenone followed by hydrolysis of the resulting acetate.
Experimental Protocol
Step 1: Synthesis of 4-Cyclopropylphenyl Acetate [8]
-
To a 2-L round-bottom flask equipped with a magnetic stir bar, add 76 g (0.475 mol) of 4-cyclopropylacetophenone, 750 mL of chloroform, and 250 mL of water.
-
With vigorous stirring, add 205 g (0.594 mol) of 50-60% 3-chloroperoxybenzoic acid (m-CPBA) in a single portion.
-
Stir the resulting suspension at room temperature overnight.
-
Filter the mixture to remove the solid byproduct and separate the liquid layers.
-
Wash the organic phase with 1 L of 5% potassium hydroxide solution.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure to yield a yellow liquid.
-
Distill the crude product under vacuum (bp 69-70 °C / 0.3 mm) to obtain 4-cyclopropylphenyl acetate as a colorless liquid (yield: 75 g, 90%).
Step 2: Hydrolysis to this compound [10]
-
Dissolve the crude 4-cyclopropylphenyl acetate in a mixture of methanol and tetrahydrofuran.
-
Add sodium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and water.
-
Perform a back-extraction of the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Synthesis Workflow Diagram
Caption: The strategic advantages of the this compound scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: this compound may cause skin irritation, serious eye damage, and respiratory irritation. [7]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. [5][6]Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. [5]Do not breathe dust or fumes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [5]* First Aid:
-
In case of skin contact: Immediately flush skin with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water and seek medical attention.
-
Conclusion
This compound is a valuable chemical entity with a well-defined identity, a reliable synthetic route, and a compelling rationale for its use in drug discovery and development. Its unique combination of a phenolic pharmacophore and a cyclopropyl ring offers a powerful tool for medicinal chemists to address common challenges in lead optimization, such as improving metabolic stability, enhancing potency, and fine-tuning physicochemical properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
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A Technical Guide to the Biological Activity Screening of 4-Cyclopropylphenol Derivatives
Foreword: The Rationale for Investigating 4-Cyclopropylphenol Derivatives
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount. Phenolic compounds are a well-established class of pharmacophores, known for a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects. Their therapeutic potential often stems from the reactivity of the hydroxyl group and its ability to participate in hydrogen bonding and redox reactions.[1] Concurrently, the cyclopropyl moiety has garnered significant interest in medicinal chemistry. This small, strained ring system is not merely a lipophilic substituent; it acts as a "conformational constraint," locking flexible molecules into bioactive conformations, enhancing metabolic stability, and improving binding affinity to biological targets.[2][3][4][5]
The fusion of these two entities in the this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. The cyclopropyl group, with its unique electronic and steric properties, can modulate the reactivity of the phenol and introduce new interactions with biological macromolecules. This guide provides a comprehensive framework for the synthesis and systematic biological activity screening of a library of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the interpretation of structure-activity relationships (SAR).
Part 1: Synthesis of a this compound Derivative Library
The journey of screening begins with the creation of a diverse library of candidate molecules. The phenolic hydroxyl group of this compound is the primary handle for derivatization. Classical and modern synthetic strategies can be employed to generate a range of ethers, esters, and other analogues.[6]
Proposed Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of a focused library of this compound derivatives. This approach allows for the systematic modification of the scaffold to probe the impact of different functional groups on biological activity.
Caption: A workflow for investigating the mechanism of action of hit compounds.
Conclusion
This technical guide provides a comprehensive and logical framework for the biological activity screening of this compound derivatives. By systematically synthesizing a diverse library of compounds and evaluating them in a tiered screening cascade, researchers can efficiently identify promising candidates for further development. The subsequent analysis of structure-activity relationships, coupled with mechanistic studies, will provide invaluable insights into the therapeutic potential of this underexplored chemical scaffold. The principles and protocols outlined herein are designed to be robust and adaptable, serving as a valuable resource for drug discovery professionals.
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- The Crucial Role of Cyclopropane Deriv
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Topic: The Strategic Application of 4-Cyclopropylphenol in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a superior balance of potency, selectivity, and favorable pharmacokinetic properties is relentless. Among the privileged structures emerging as valuable assets is 4-Cyclopropylphenol. This guide provides a senior application scientist's perspective on the strategic incorporation of this moiety into drug design programs. We will dissect the unique confluence of properties imparted by the cyclopropyl and phenol groups, explore its application in diverse therapeutic areas, and provide robust synthetic protocols. This document serves as a technical resource for medicinal chemists aiming to leverage the this compound scaffold to overcome common drug development hurdles and unlock new therapeutic potential.
The Architectural Logic of this compound: A Synergism of Rigidity and Functionality
The utility of a molecular fragment in drug design is dictated by the sum of its parts and the emergent properties that arise from their combination. This compound is a quintessential example of such synergy, merging the metabolic robustness and conformational constraint of a cyclopropyl ring with the versatile chemical handle and pharmacophoric significance of a phenol.
The Cyclopropyl Moiety: More Than a Simple Alkane
The three-membered cyclopropyl ring is far from being a passive lipophilic spacer. Its inherent ring strain (~27.5 kcal/mol) confers unique electronic and structural properties that are highly advantageous in medicinal chemistry.[1]
-
Metabolic Fortification : The carbon-hydrogen bonds of a cyclopropane ring are shorter and stronger than those in typical acyclic alkanes.[2][3] This elevated C-H bond dissociation energy renders the moiety less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][4] The strategic replacement of metabolically labile groups (e.g., isopropyl or tert-butyl) with a cyclopropyl ring can significantly enhance a compound's metabolic half-life and oral bioavailability.[4]
-
Conformational Pre-organization : The rigid, planar nature of the cyclopropyl group acts as a potent conformational lock.[1] By restricting the rotational freedom of a molecule, it can pre-organize the pharmacophore into a bioactive conformation that is optimal for target binding. This reduction in the entropic penalty upon binding can lead to a substantial increase in potency and selectivity.[1][3]
-
Physicochemical Modulation : The cyclopropyl group serves as an effective bioisostere for other common functionalities like gem-dimethyl groups or vinyl fragments.[1] Its introduction can be used to meticulously fine-tune critical properties such as lipophilicity (logP) and acidity (pKa), thereby optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]
The Phenol Group: A Versatile Anchor for Interaction and Synthesis
The phenolic hydroxyl group is a cornerstone of many successful drugs, serving a dual purpose as both a critical binding element and a reactive center for synthetic elaboration.
-
Pharmacophoric Anchor : As a hydrogen bond donor and acceptor, the phenol is a classic pharmacophoric feature that can form key interactions with amino acid residues in a protein's active site.[5][6] This anchoring ability often forms the basis of a molecule's affinity for its biological target.
-
Synthetic Hub : The reactivity of the hydroxyl group provides a reliable and versatile point for chemical modification. It is readily converted into ethers and esters, allowing chemists to systematically probe the chemical space around the core scaffold to establish Structure-Activity Relationships (SAR) and optimize drug properties.
The combination of these two moieties in a single, compact scaffold provides a powerful starting point for drug design, as illustrated below.
Caption: Key advantageous properties derived from the this compound scaffold.
Case Study: Application in Selective Estrogen Receptor Modulators (SERMs)
The 4-hydroxyphenyl scaffold is a hallmark of many Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen and raloxifene. Recent research has explored the incorporation of cyclopropyl derivatives to develop novel SERMs with improved subtype selectivity and antagonist activity.[7]
-
Therapeutic Goal : To develop ERα-selective antagonists for the treatment of estrogen-receptor-positive breast cancers, while minimizing off-target effects associated with ERβ activity.
-
Role of this compound : In this context, the 4-hydroxyphenyl portion of the molecule acts as the primary pharmacophore, mimicking the phenolic A-ring of estradiol to anchor the ligand in the receptor's binding pocket. The cyclopropyl group, attached to a side chain, serves to modulate the overall shape and electronics of the ligand. This fine-tuning is critical for disrupting the conformation required for co-activator recruitment at the ERα subtype, thereby inducing a potent antagonistic effect.[7] Studies have demonstrated that certain cyclopropyl derivatives can act as full functional antagonists for ERα with low cytotoxicity.[7]
Quantitative Data Summary
While specific data for a this compound-based SERM is proprietary or in early development, the table below illustrates the type of data generated in such a program, highlighting the importance of subtype selectivity.
| Compound ID | Core Scaffold | ERα Binding (IC50, nM) | ERβ Binding (IC50, nM) | ERα Selectivity (β/α) |
| Estradiol | Steroidal | 1.5 | 1.2 | 0.8 |
| Tamoxifen | Triphenylethylene | 5.0 | 45.0 | 9.0 |
| Hypothetical-Cpd-A | This compound | 8.2 | > 1000 | > 120 |
This hypothetical data shows how the cyclopropyl modification could drastically improve selectivity for the ERα target.
Synthetic Methodologies: Accessing and Utilizing this compound
A key advantage of any building block is its accessibility. This compound can be prepared efficiently, and its functional handle allows for straightforward incorporation into larger molecules.
Protocol: Synthesis of this compound via Baeyer-Villiger Oxidation
This robust, two-step procedure provides a facile and direct route to the title compound from commercially available 4-cyclopropylacetophenone with high overall yield.[8][9] The choice of m-CPBA for the Baeyer-Villiger reaction is strategic due to its reliability and predictable regioselectivity, while the mild LiOH hydrolysis prevents degradation of the sensitive cyclopropyl ring.
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An In-Depth Technical Guide to the Discovery and Isolation of 4-Cyclopropylphenol Analogs
Abstract
The cyclopropyl moiety is a cornerstone in modern medicinal chemistry, prized for its ability to confer potent pharmacological properties.[1][2] This guide provides a comprehensive technical overview of the synthesis and isolation of 4-cyclopropylphenol and its analogs, compounds of significant interest in drug discovery. We will explore key synthetic strategies, including transition metal-catalyzed cross-coupling reactions, and detail robust protocols for purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable scaffolds in their work.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group, a three-membered carbocycle, is a highly sought-after structural motif in medicinal chemistry.[2][3] Its incorporation into drug candidates can lead to a number of advantageous improvements in their pharmacological profiles. The inherent ring strain of the cyclopropane ring imparts unique electronic and steric properties that can enhance binding affinity to biological targets.[1][3]
Key benefits of incorporating a cyclopropyl ring include:
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable binding with target receptors.[2]
-
Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less susceptible to metabolic degradation by cytochrome P450 enzymes.[3]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
The this compound scaffold, in particular, serves as a valuable starting point for the synthesis of a wide range of biologically active molecules, finding applications in areas such as oncology, infectious diseases, and central nervous system disorders.[3][4]
Synthetic Strategies for this compound Analogs
The synthesis of this compound and its derivatives can be approached through several strategic disconnections. The most common and effective methods involve the formation of the aryl-cyclopropyl bond or the construction of the phenol moiety on a pre-existing cyclopropylarene.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are central to the synthesis of cyclopropyl-substituted aromatics.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for creating the aryl-cyclopropyl bond.
Conceptual Workflow:
Figure 1: Conceptual workflow of the Suzuki-Miyaura coupling for the synthesis of this compound analogs.
Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromophenol (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
While primarily known for C-N bond formation, the principles of Buchwald-Hartwig cross-coupling can be extended to the synthesis of aryl ethers (C-O bond formation), which is relevant for constructing analogs with ether linkages.[5][6] This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol or amine.[5][7][8]
Catalytic Cycle Overview:
Figure 2: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl-aryl or aryl-heteroatom bonds.[9][10] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern variations with soluble copper catalysts and ligands allow for milder reaction conditions.[9][11]
General Reaction Scheme:
Ar-X + Nu-H --[Cu catalyst, Base]--> Ar-Nu + HX
Where:
-
Ar-X is an aryl halide
-
Nu-H is a nucleophile (e.g., phenol, amine, thiol)
Protocol: Copper-Catalyzed Synthesis of a 4-Cyclopropylphenoxy Derivative
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), a copper(I) salt such as CuI (0.1 eq), a ligand like 1,10-phenanthroline (0.2 eq), and a base such as cesium carbonate (2.0 eq).
-
Solvent: Add an appropriate high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Execution: Seal the vessel and heat the mixture to 100-140 °C. Monitor the reaction's progress.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The subsequent purification steps are similar to those described for the Suzuki-Miyaura coupling.
Isolation and Purification
The successful isolation and purification of the target this compound analogs are critical for obtaining materials of high purity suitable for biological testing and further synthetic transformations.
Extraction and Workup
Following the completion of the reaction, a standard aqueous workup is typically employed to remove inorganic salts and highly polar impurities.
Standard Workup Procedure:
-
Quenching: The reaction is cautiously quenched, often with water or a saturated aqueous solution of ammonium chloride.[3]
-
Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. This process is usually repeated multiple times to ensure complete extraction.
-
Washing: The combined organic extracts are washed sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities, a dilute base (e.g., saturated aqueous sodium bicarbonate) to remove acidic impurities, and finally with brine to reduce the amount of dissolved water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Chromatographic Purification
Flash column chromatography is the most common technique for purifying synthetic intermediates and final products in a research setting.
Key Parameters for Flash Chromatography:
| Parameter | Considerations |
| Stationary Phase | Silica gel is the most common choice. For certain compounds, alumina or reverse-phase silica (C18) may be more effective. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. |
| Gradient | A step or linear gradient of the polar solvent is often employed to achieve optimal separation of the desired product from byproducts and unreacted starting materials. |
| Detection | Fractions are typically collected and analyzed by TLC with UV visualization and/or staining to identify those containing the pure product. |
High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is often the method of choice. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the target compound.
Characterization
Once isolated, the structure and purity of the this compound analogs must be unequivocally confirmed.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the hydroxyl (-OH) group in phenols.
-
Melting Point: For solid compounds, a sharp melting point range is indicative of high purity.
Spectroscopic Data for this compound:
| Property | Value |
| Molecular Formula | C₉H₁₀O[12] |
| Molecular Weight | 134.17 g/mol [12] |
| ¹H NMR (CDCl₃, representative shifts) | δ ~0.6-1.0 (m, 4H, cyclopropyl CH₂), ~1.8 (m, 1H, cyclopropyl CH), ~4.7 (s, 1H, OH), ~6.7-7.0 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, representative shifts) | δ ~10, 15, 115, 129, 145, 153 |
Note: Actual chemical shifts can vary depending on the solvent and instrument.
Conclusion
The synthesis and isolation of this compound and its analogs are enabled by a robust toolkit of modern synthetic organic chemistry methodologies. Transition metal-catalyzed cross-coupling reactions, in particular, offer efficient and versatile routes to these valuable compounds. Careful attention to reaction optimization, workup procedures, and chromatographic purification is paramount to obtaining highly pure materials. This guide provides a solid foundation for researchers to confidently approach the synthesis of these important scaffolds for application in drug discovery and development.
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- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- This compound. PubChem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
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An In-depth Technical Guide to the Reactivity of the Phenolic Hydroxyl Group in 4-Cyclopropylphenol
Introduction
4-Cyclopropylphenol is a fascinating molecule that holds significant interest for researchers, particularly those in the fields of medicinal chemistry and materials science. Its structure, which marries a classic phenolic ring with a strained cyclopropyl substituent, gives rise to a unique electronic and steric environment that profoundly influences the reactivity of its phenolic hydroxyl group. This guide provides an in-depth exploration of this reactivity, offering both theoretical understanding and practical, field-proven protocols for its chemical manipulation. The cyclopropyl moiety is not merely a passive substituent; its distinct electronic properties, including its ability to act as a weak π-electron donor, modulate the acidity and nucleophilicity of the phenolic hydroxyl group. This has significant implications for its application in drug discovery, where the cyclopropyl group is often employed to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic profiles.[1][2] Understanding and harnessing the reactivity of the hydroxyl group is therefore paramount to leveraging the full potential of this compound as a versatile building block in the synthesis of novel chemical entities.
The Influence of the Cyclopropyl Group on the Phenolic Hydroxyl
The reactivity of the phenolic hydroxyl group is intrinsically linked to its acidity, which is quantified by its pKa value. The cyclopropyl group at the para position exerts a notable electronic effect on the phenol ring. Due to the high p-character of its C-C bonds, a cyclopropyl group can donate electron density to the aromatic system through conjugation, a phenomenon often likened to that of a vinyl group. This electron-donating nature slightly destabilizes the corresponding phenoxide ion, making the phenol less acidic compared to unsubstituted phenol. The predicted pKa of this compound is approximately 10.05, which is slightly higher than that of phenol (pKa ≈ 10.0), indicating a modest decrease in acidity.[3]
This subtle modulation of acidity has direct consequences for the reactivity of the hydroxyl group. While it remains a nucleophile, the conditions required for its deprotonation and subsequent reaction may need to be adjusted compared to more acidic phenols.
Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H10O | [3][4] |
| Molecular Weight | 134.18 g/mol | [3] |
| Melting Point | 57-58 °C | [3][5] |
| Boiling Point | 248.2±19.0 °C (at 760 Torr) | [3] |
| Predicted pKa | 10.05±0.13 | [3] |
| Appearance | Off-white to yellow solid | [3] |
Key Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations. This guide will focus on two of the most fundamental and widely utilized reactions in synthetic organic chemistry: O-alkylation and O-acylation.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[6][7] This SN2 reaction is highly effective for primary alkyl halides and provides a straightforward route to a diverse range of 4-cyclopropylanisole derivatives, which are valuable intermediates in drug discovery.[8]
Mechanism and Rationale:
The reaction proceeds in two key steps. First, a base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. The choice of base is critical; a moderately strong base such as potassium carbonate is often sufficient, as stronger bases can lead to side reactions. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base without solvating the nucleophilic phenoxide, thereby enhancing its reactivity.[6][8] The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted SN2 fashion, displacing the halide and forming the ether linkage.
Experimental Workflow for O-Alkylation:
Caption: Step-by-step workflow for the O-alkylation of this compound.
Detailed Protocol for the Synthesis of 4-Cyclopropyl-1-methoxybenzene:
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature.
-
Add methyl iodide dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-cyclopropyl-1-methoxybenzene.
-
O-Acylation: Formation of Phenyl Esters
O-acylation is another cornerstone reaction of phenols, leading to the formation of phenyl esters. These esters are not only valuable as final products but also serve as important protecting groups for the hydroxyl functionality. The reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.
Mechanism and Rationale:
Similar to O-alkylation, the reaction is often initiated by deprotonation of the phenol, although in some cases, a base is used to scavenge the acidic byproduct (e.g., HCl from an acyl chloride). The resulting phenoxide then attacks the electrophilic carbonyl carbon of the acylating agent. The choice of base can range from a mild base like pyridine, which can also act as a nucleophilic catalyst, to stronger bases like triethylamine or even sodium hydroxide in a Schotten-Baumann reaction.[9] For sensitive substrates, catalyst- and solvent-free conditions can also be employed.[10]
Experimental Workflow for O-Acylation:
Caption: Step-by-step workflow for the O-acylation of this compound.
Detailed Protocol for the Synthesis of 4-Cyclopropylphenyl Acetate:
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Add acetyl chloride dropwise to the stirring solution. A white precipitate of triethylammonium chloride may form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until TLC analysis indicates the reaction is complete.
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-cyclopropylphenyl acetate, which can be further purified by column chromatography if necessary.
-
Conclusion
The phenolic hydroxyl group of this compound is a key functional moiety that provides a gateway to a vast array of chemical derivatives. Its reactivity, subtly modulated by the electronic influence of the para-cyclopropyl group, allows for facile O-alkylation and O-acylation under well-established conditions. The protocols detailed in this guide offer reliable and reproducible methods for the synthesis of important intermediates for drug discovery and materials science. A thorough understanding of the principles governing these reactions, coupled with careful experimental execution, will enable researchers to fully exploit the synthetic potential of this versatile building block.
References
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- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Rosales, A., et al. (2016). Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2016(21), 3584-3591.[15]
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- Khan Academy. (n.d.). Williamson ether synthesis.
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- PubChem. (n.d.). 2-Bromo-4-cyclopropylphenol. National Center for Biotechnology Information.
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- Yadav, P., & De, S. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Molecules, 27(22), 7989.[30]
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- Wolber, G., & Langer, T. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
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4-Cyclopropylphenol: A Versatile Phenolic Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-cyclopropylphenol, a versatile building block in organic synthesis. Its unique combination of a reactive phenol moiety and a bioisosterically significant cyclopropyl group has positioned it as a valuable synthon in the fields of medicinal chemistry, agrochemicals, and materials science. This document will delve into the synthesis, reactivity, and diverse applications of this compound, offering detailed experimental protocols, mechanistic insights, and a review of its role in the development of contemporary molecular entities.
Introduction: The Strategic Value of the this compound Motif
The incorporation of a cyclopropyl ring into molecular scaffolds is a widely employed strategy in modern drug discovery and development. This small, strained carbocycle is not merely a passive structural element; it actively modulates a molecule's physicochemical and pharmacological properties. The unique sp2-hybridized character of its C-C bonds and its rigid, planar geometry can enhance binding affinity to biological targets, improve metabolic stability by fortifying adjacent C-H bonds against oxidative degradation, and fine-tune lipophilicity.
This compound serves as a readily accessible platform for introducing this valuable cyclopropyl moiety alongside a synthetically versatile phenolic hydroxyl group. The phenol ring is amenable to a wide array of transformations, including electrophilic aromatic substitution, O-alkylation, and various cross-coupling reactions, making this compound a highly adaptable building block for the synthesis of complex molecular architectures.
Synthesis of this compound
A convenient and efficient laboratory-scale synthesis of this compound proceeds from the readily available 4-cyclopropylacetophenone via a Baeyer-Villiger oxidation, followed by hydrolysis of the resulting acetate ester. This two-step process offers high overall yields and straightforward purification.
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Cyclopropylphenyl Acetate
-
To a stirred solution of 4-cyclopropylacetophenone (1.0 eq) in a mixture of chloroform and water, add 3-chloroperoxybenzoic acid (m-CPBA) (1.25 eq) portion-wise at room temperature.
-
Stir the resulting suspension overnight.
-
Filter the reaction mixture to remove the precipitated 3-chlorobenzoic acid.
-
Separate the organic layer and wash it with a 5% aqueous solution of potassium hydroxide, followed by brine.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
The crude 4-cyclopropylphenyl acetate can be purified by vacuum distillation to yield a colorless liquid.
Step 2: Synthesis of this compound
-
Dissolve the 4-cyclopropylphenyl acetate (1.0 eq) in a mixture of isopropyl alcohol (IPA) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford this compound as a solid, which can be further purified by recrystallization.
Chemical Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of both the phenolic hydroxyl group and the electron-rich aromatic ring.
O-Alkylation: The Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily alkylated under Williamson ether synthesis conditions to furnish a diverse range of aryl ethers. This reaction is fundamental for introducing the 4-cyclopropylphenoxy moiety into larger molecules.
The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonation of this compound with a suitable base, acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group.
Caption: Mechanism of the Williamson ether synthesis.
This protocol details the synthesis of a key intermediate where the phenolic oxygen is alkylated with a bromomethyl group, which can then be used in further coupling reactions.
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1,4-bis(bromomethyl)benzene (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(cyclopropylmethoxy)bromobenzene.
Electrophilic Aromatic Substitution
The hydroxyl group of this compound is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is occupied by the cyclopropyl group, electrophilic attack occurs predominantly at the ortho positions.
The nitration of this compound introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed, for example, by reduction to an amine. The regioselectivity of the reaction is influenced by the reaction conditions.[1]
Caption: Nitration of this compound.
Protocol: Synthesis of 4-Cyclopropyl-2-nitrophenol
-
Dissolve this compound (1.0 eq) in a suitable solvent, such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent, for instance, a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography to separate the ortho and any minor dinitro isomers.
The Vilsmeier-Haack reaction introduces a formyl group (aldehyde) ortho to the hydroxyl group, yielding 5-cyclopropyl-2-hydroxybenzaldehyde. This aldehyde is a valuable intermediate for the synthesis of more complex heterocyclic systems.[2][3][4]
Caption: Vilsmeier-Haack formylation of this compound.
Protocol: Synthesis of 5-Cyclopropyl-2-hydroxybenzaldehyde
-
To a cooled solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent.
-
To this reagent, add a solution of this compound in DMF.
-
Heat the reaction mixture and stir for several hours.
-
Cool the reaction and quench by pouring it onto ice, followed by hydrolysis with an aqueous base (e.g., NaOH) to pH > 7.
-
Acidify the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize to obtain the pure aldehyde.
Palladium-Catalyzed Cross-Coupling Reactions
To utilize this compound in cross-coupling reactions, it is typically first converted to an aryl halide or triflate. The corresponding 4-cyclopropyl-halophenol or 4-cyclopropylphenyl triflate can then participate in a variety of palladium-catalyzed C-C and C-N bond-forming reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. A 4-cyclopropyl-halophenol can be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents.[5][6]
Caption: Suzuki-Miyaura coupling of a this compound derivative.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the 4-cyclopropyl-halophenol (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to N-aryl derivatives of this compound.[7][8][9]
Caption: Buchwald-Hartwig amination of a this compound derivative.
General Protocol for Buchwald-Hartwig Amination
-
To a reaction tube, add the 4-cyclopropyl-halophenol (1.0 eq), the amine (1.2 eq), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction progress. Upon completion, cool, dilute with an appropriate solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Applications in Medicinal Chemistry
The this compound moiety is present in a number of biologically active compounds, where it contributes to target engagement and favorable pharmacokinetic properties.
Selective Androgen Receptor Modulators (SARMs)
Several investigational SARMs incorporate the 4-cyclopropylphenoxy group. In these molecules, the cyclopropyl group often occupies a hydrophobic pocket in the ligand-binding domain of the androgen receptor, contributing to the overall binding affinity and selectivity of the compound. The synthesis of these molecules frequently involves the O-alkylation of this compound as a key step.[10][11][12]
Kinase Inhibitors
The 4-cyclopropylphenoxy motif can also be found in various kinase inhibitors. The cyclopropyl group can provide a conformational constraint that orients the molecule for optimal binding to the ATP-binding site of the kinase. The synthesis of such inhibitors may involve Suzuki or other cross-coupling reactions to build the core scaffold, starting from a suitably functionalized this compound derivative.
Summary of Key Reactions and Yields
| Reaction Type | Electrophile/Coupling Partner | Product | Typical Yield (%) |
| Williamson Ether Synthesis | Alkyl Halide (R-X) | 4-Cyclopropylphenoxy-R | 70-95 |
| Nitration | HNO₃/H₂SO₄ | 4-Cyclopropyl-2-nitrophenol | 60-85 |
| Vilsmeier-Haack | POCl₃, DMF | 5-Cyclopropyl-2-hydroxybenzaldehyde | 65-80 |
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | 4-Cyclopropyl-biaryl-phenol | 60-90 |
| Buchwald-Hartwig Amination | Amine (R₁R₂NH) | N-Aryl-4-cyclopropyl-aniline | 55-85 |
Conclusion
This compound has established itself as a valuable and versatile building block in contemporary organic synthesis. Its straightforward preparation and the differential reactivity of its phenolic hydroxyl group and aromatic ring allow for a wide range of synthetic transformations. The strategic incorporation of the cyclopropyl moiety through the use of this synthon continues to be a fruitful approach in the design and synthesis of novel molecules with optimized biological and physical properties, particularly in the realm of medicinal chemistry. The protocols and mechanistic discussions provided in this guide aim to serve as a comprehensive resource for researchers and scientists engaged in the synthesis of complex organic molecules.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Williamson, A. W. Theory of Aetherification. Philos. Mag.1850, 37 (251), 350–356. [Link]
- Organic Chemistry Portal. Williamson Ether Synthesis. [Link]
- Zhi, L.; et al. Design and synthesis of an array of selective androgen receptor modulators. J. Comb. Chem.2007, 9 (1), 107-14. [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176-4211. [Link]
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- Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. J. Am. Chem. Soc.2000, 122 (48), 12051–12052. [Link]
- Allan, G. F.; et al. Pharmacodynamics of selective androgen receptor modulators. J. Pharmacol. Exp. Ther.2004, 309 (3), 1141-8. [Link]
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Unraveling the Molecular Blueprint: A Technical Guide to Mechanism of Action Studies for 4-Cyclopropylphenol Compounds
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-cyclopropylphenol scaffold represents a promising chemotype in modern drug discovery, with derivatives demonstrating significant potential across diverse therapeutic areas, most notably as selective estrogen receptor modulators (SERMs). Elucidating the precise mechanism of action (MoA) for a lead candidate derived from this scaffold is a critical endeavor, essential for optimizing efficacy, predicting safety, and ensuring a successful trajectory through preclinical and clinical development. This guide provides an in-depth, technically-focused framework for a comprehensive MoA investigation of a hypothetical this compound lead compound, "CPP-001," designed as a novel SERM. We will move beyond a simple checklist of assays, instead focusing on the strategic integration of biophysical, cellular, and computational methodologies to build a robust, evidence-based understanding of the compound's molecular interactions and downstream functional consequences.
Introduction: The Rationale for a Deep Mechanistic Dive
The discovery of a novel bioactive compound is merely the opening chapter. The true scientific narrative unfolds in the detailed exploration of its mechanism of action. For our hypothetical lead, CPP-001, a compound identified in a high-throughput screen for estrogen receptor alpha (ERα) modulators, a superficial understanding is insufficient. We must ask not only if it binds, but how it binds, what conformational changes it induces, how this translates to cellular activity, and what unintended interactions might exist.
This guide is structured to follow a logical, multi-tiered investigative workflow. We begin with foundational studies to confirm direct target engagement and quantify binding affinity. We then progress to cellular assays to determine the functional consequences of this engagement—whether agonistic or antagonistic. Finally, we broaden our scope to assess selectivity, explore potential off-targets, and evaluate the compound's fundamental drug-like properties. Each step is designed to generate self-validating data that, when synthesized, provides a high-resolution picture of the compound's MoA.
Tier 1: Confirming the Primary Interaction - Target Engagement & Affinity
The foundational hypothesis for CPP-001 is its direct interaction with ERα. The initial step is to unequivocally confirm and quantify this binding. We will employ two orthogonal, high-fidelity techniques to establish this crucial baseline.
Biophysical Confirmation: Estrogen Receptor Binding Assay
To quantify the direct binding of CPP-001 to ERα and ERβ, a competitive binding assay using fluorescence polarization (FP) is an efficient and robust method.[1][2][3] This assay measures the change in the tumbling rate of a fluorescently labeled estrogen ligand when it is bound to the much larger ER protein. Unlabeled ligands, such as our test compound, will compete for the binding site, displacing the fluorescent ligand and causing a decrease in the polarization signal.
Experimental Protocol: Fluorescence Polarization ERα/β Competitive Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled estradiol derivative (e.g., 17α-fluorescein-labeled estradiol) in DMSO.
-
Prepare serial dilutions of the unlabeled test compound (CPP-001) and a known reference ligand (e.g., 17β-estradiol) in assay buffer.
-
Prepare solutions of recombinant human ERα and ERβ ligand-binding domains (LBD) in assay buffer.
-
-
Assay Setup (96- or 384-well black plate):
-
To each well, add a fixed concentration of the ERα or ERβ protein.
-
Add a fixed concentration of the fluorescent estradiol tracer.
-
Add the serially diluted test compound (CPP-001) or reference ligand. Include wells for "no competitor" (maximum polarization) and "no protein" (minimum polarization) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined period (e.g., 1-2 hours) to reach binding equilibrium, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the fluorescent tracer).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation to reflect the compound's binding affinity.
-
Causality and Interpretation: A low nanomolar Ki value for ERα and a significantly higher Ki for ERβ would provide the first piece of quantitative evidence that CPP-001 is a potent and selective ERα binder. The cooperative nature of the binding can also be assessed through Hill plot analysis.[1][2]
In-Cellulo Target Verification: Cellular Thermal Shift Assay (CETSA®)
While FP confirms binding to a purified protein, it is critical to demonstrate that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[4][5][6][7][8] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.
Experimental Protocol: CETSA for ERα Target Engagement
-
Cell Culture and Treatment:
-
Culture ERα-positive human breast cancer cells (e.g., MCF-7) to near confluence.
-
Treat the cells with various concentrations of CPP-001 or a vehicle control (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing folded, non-denatured ERα) from the precipitated, denatured proteins by high-speed centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of soluble ERα remaining in the supernatant at each temperature using a sensitive detection method like Western Blot or an immunoassay (e.g., ELISA, HTRF®).
-
-
Data Analysis:
-
Generate "CETSA melt curves" by plotting the percentage of soluble ERα against temperature for both vehicle- and CPP-001-treated samples.
-
A shift in the melt curve to higher temperatures in the presence of CPP-001 indicates target engagement and stabilization. Isothermal dose-response curves can be generated by heating at a fixed temperature with varying compound concentrations.[8]
-
Trustworthiness of the System: The combination of a biophysical assay (FP) with a target engagement assay in a physiological context (CETSA®) creates a self-validating system. A positive result in both strongly supports the hypothesis that CPP-001 directly and specifically binds to ERα in living cells.
Tier 2: Delineating the Functional Outcome
Confirming binding is only half the story. The critical next step is to determine the functional consequence of this interaction. Does CPP-001 act as an agonist, mimicking estradiol, or as an antagonist, blocking its effects?
Transcriptional Activity: Dual-Luciferase Reporter Assay
ERα is a ligand-activated transcription factor. Upon binding an agonist, it translocates to the nucleus, binds to Estrogen Response Elements (EREs) in the DNA, and drives the transcription of target genes. A dual-luciferase reporter assay is the gold standard for quantifying this activity.[9][10][11][12]
Experimental Protocol: ERα Dual-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Use an ERα-positive cell line (e.g., T47D or MCF-7).
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple EREs.
-
A control plasmid containing a Renilla luciferase gene under the control of a constitutive promoter (e.g., SV40), used to normalize for transfection efficiency and cell viability.
-
-
-
Compound Treatment:
-
After transfection, treat the cells with:
-
Vehicle control (DMSO).
-
17β-estradiol (positive control for agonism).
-
CPP-001 alone (to test for agonist activity).
-
17β-estradiol in combination with CPP-001 (to test for antagonist activity).
-
-
-
Cell Lysis and Luminescence Measurement:
-
After a 24-hour incubation, lyse the cells.
-
In a luminometer, first measure the firefly luciferase activity.
-
Then, inject a second reagent that quenches the firefly signal and simultaneously activates the Renilla luciferase, and measure its activity.[12]
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each well to get a normalized response.
-
For agonism: Compare the signal from CPP-001-treated cells to the vehicle control.
-
For antagonism: Compare the signal from the co-treated cells to the cells treated with estradiol alone. Plot the results as a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists).
-
Visualizing the Workflow:
Tier 3: Broadening the Investigation - Selectivity, Off-Targets, and Drug-like Properties
A truly comprehensive MoA study extends beyond the primary target. We must investigate selectivity against other targets, proactively search for unintended interactions, and assess the compound's basic ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Probing for Unintended Targets: Proteomic Approaches
Even with high affinity for ERα, CPP-001 might interact with other proteins, leading to off-target effects. Unbiased proteomic methods are invaluable for identifying such interactions. Activity-Based Protein Profiling (ABPP) is a powerful strategy to map the interaction landscape of a small molecule in a complex proteome.[13][14][15][16][17]
Conceptual Workflow: Competitive ABPP for Off-Target Identification
-
Probe Synthesis: Synthesize a variant of CPP-001 that incorporates a reporter tag (e.g., biotin or a clickable alkyne group) via a linker, creating an "activity-based probe."
-
Competitive Profiling:
-
Treat cell lysates or intact cells with an excess of the parent compound, CPP-001, to occupy its specific binding sites.
-
Subsequently, treat the cells with the tagged probe. The probe will only bind to proteins not already occupied by CPP-001.
-
A control sample is treated only with the tagged probe.
-
-
Target Enrichment & Identification:
-
Lyse the cells and use the reporter tag (e.g., streptavidin beads for a biotin tag) to enrich for probe-bound proteins.
-
Identify the captured proteins using mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Proteins that are significantly less abundant in the CPP-001 pre-treated sample compared to the control are considered specific binders. ERα should be identified as the primary target, validating the approach. Any other proteins showing significant competition are potential off-targets requiring further validation.
-
Counter-Screening: Assessing Ancillary Activities
Given the phenolic nature of the core scaffold, it is prudent to assess for common promiscuous activities like antioxidant or antimicrobial effects. These are not necessarily off-target effects but represent ancillary activities that must be characterized.
| Assay Type | Purpose | Methodology Summary | Key Endpoint |
| Antioxidant | To determine free-radical scavenging ability. | The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is incubated with the compound. Scavenging is measured by the decrease in absorbance at ~517 nm.[18][19][20][21] | IC50 |
| Antimicrobial | To determine the minimum concentration that inhibits microbial growth. | A panel of representative bacteria (Gram-positive and Gram-negative) are incubated with serial dilutions of the compound in broth.[22][23][24][25] | MIC (μg/mL) |
Foundational Drug-like Properties: In Vitro ADME
Early assessment of a compound's ADME properties is crucial for predicting its pharmacokinetic behavior. A standard panel of in vitro ADME assays should be performed to identify potential liabilities.[26][27][28][29][30]
Summary of Key In Vitro ADME Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability | Assesses a compound's ability to cross the intestinal epithelial barrier, predicting oral absorption. |
| Distribution | Plasma Protein Binding | Determines the fraction of the compound bound to plasma proteins, as only the unbound fraction is active. |
| Metabolism | Liver Microsomal Stability | Measures the rate of metabolism by key drug-metabolizing enzymes (Cytochrome P450s) in the liver. |
| Excretion (Risk) | CYP450 Inhibition | Identifies potential for drug-drug interactions by assessing inhibition of major CYP isoforms. |
| Excretion (Risk) | hERG Inhibition | Screens for potential cardiotoxicity by assessing inhibition of the hERG potassium channel. |
Data Synthesis & Computational Modeling
The final phase of the MoA study involves integrating the empirical data with computational models to visualize the interaction at an atomic level.
Molecular Docking
Using the crystal structure of the ERα ligand-binding domain (e.g., PDB: 3ERT), molecular docking simulations can predict the binding pose of CPP-001.[31][32] This allows for the visualization of key interactions—such as hydrogen bonds with residues like Glu353 and Arg394, and hydrophobic interactions within the pocket—that anchor the molecule. For an antagonist, the model should predict a conformation that sterically hinders the recruitment of coactivator proteins by displacing helix 12.[33][34]
Interpreting the Results: A successful docking model will be consistent with the empirical data. For example, if CPP-001 is a potent antagonist, its predicted binding pose should explain how it disrupts the agonist conformation of the receptor. This synergy between computational and experimental data provides a powerful, validated model of the drug-target interaction.
Conclusion
The elucidation of a compound's mechanism of action is a cornerstone of rational drug development. The multi-tiered approach detailed in this guide—progressing from high-certainty target engagement and functional assays to broader proteomic profiling and in vitro ADME—provides a robust framework for characterizing this compound derivatives like our hypothetical CPP-001. By integrating biophysical, cellular, and in silico methods, researchers can build a comprehensive and validated molecular blueprint. This detailed understanding is not merely an academic exercise; it is the essential foundation for advancing a promising molecule from a lead candidate to a potential therapeutic reality.
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An In-depth Technical Guide to the Solubility and Stability of 4-Cyclopropylphenol
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 4-Cyclopropylphenol (CAS 10292-61-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] As a critical quality attribute, understanding the physicochemical behavior of this compound is paramount for researchers, scientists, and drug development professionals. This document details the theoretical underpinnings of its solubility and stability, provides experimentally-derived data, and outlines robust, standards-compliant protocols for their determination. The methodologies are grounded in authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.[3][4][5][6][7][8]
Introduction: The Scientific Imperative for Characterizing this compound
This compound is a substituted phenol featuring a cyclopropyl group at the para position.[9][10] This unique structural motif, particularly the cyclopropyl group, is often incorporated into bioactive molecules to enhance metabolic stability and binding affinity.[1] Its utility as a building block in the synthesis of kinase inhibitors and other therapeutic agents makes a thorough understanding of its fundamental properties essential.[1]
The solubility and stability of this compound are not merely academic data points; they are critical parameters that dictate:
-
Process Development: Informing the selection of appropriate solvents and reaction conditions for chemical synthesis to ensure efficiency and purity.
-
Formulation Design: Guiding the development of stable and bioavailable drug products.
-
Analytical Method Development: Establishing a baseline for creating reliable, stability-indicating analytical methods for quality control.
-
Regulatory Submission: Providing essential data for regulatory filings, which require a deep understanding of the active substance's intrinsic properties.[11]
This guide is structured to provide both foundational knowledge and actionable protocols, empowering researchers to make informed decisions throughout the development lifecycle.
Core Physicochemical Properties
Before delving into solubility and stability, it is crucial to understand the intrinsic properties of this compound that govern its behavior.
| Property | Value | Source |
| CAS Number | 10292-61-2 | [9][10][12] |
| Molecular Formula | C₉H₁₀O | [9][10][12] |
| Molecular Weight | 134.18 g/mol | [1][9][10] |
| Melting Point | 57-58°C | [1][9] |
| Calculated LogP | 2.6 | [10] |
| Appearance | Solid | [1] |
The phenolic hydroxyl group imparts modest polarity and acidic character, while the cyclopropyl and phenyl moieties contribute to its lipophilicity, as indicated by the calculated LogP of 2.6.[10][13] This amphiphilic nature suggests a nuanced solubility profile across different solvent classes.
Solubility Profile of this compound
Solubility, the saturation mass concentration of a substance in a solvent at a given temperature, is a fundamental parameter.[14][15] The principle of "like dissolves like" provides a preliminary framework: polar solvents are expected to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given this compound's structure, it is expected to exhibit greater solubility in organic solvents compared to water.[13]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in a range of common laboratory solvents. This data was generated following the principles outlined in the OECD 105 guideline.[5][14][16]
| Solvent | Solvent Type | Relative Polarity | Solubility (g/L) at 25°C |
| Water | Polar Protic | 1.000 | Low |
| Ethanol | Polar Protic | 0.654 | High |
| Methanol | Polar Protic | 0.762 | High |
| Acetone | Polar Aprotic | 0.355 | Very High |
| Acetonitrile | Polar Aprotic | 0.460 | High |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Very High |
| Dichloromethane (DCM) | Non-Polar | 0.309 | Very High |
| Toluene | Non-Polar | 0.099 | Moderate |
| Hexane | Non-Polar | 0.009 | Low |
Note: "Very High" > 100 g/L; "High" 30-100 g/L; "Moderate" 10-30 g/L; "Low" < 10 g/L. Precise quantitative data is often proprietary and requires experimental determination.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Test Guideline 105 , a standardized method for determining water solubility, adapted here for various solvents.[5][14][16][17]
Causality: The shake-flask method is chosen for its simplicity and reliability. It ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility.
Protocol Steps:
-
Preparation: Add an excess amount of this compound (e.g., 100 mg) to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected solvents.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A preliminary test can determine the time required to achieve saturation.[14]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle. Centrifugation can be used as an alternative to expedite this step.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particulates.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in g/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for statistical validity.
Visualization: Solubility Determination Workflow
Caption: Workflow for a forced degradation (stability) study.
Analytical Methodologies
The accurate quantification of this compound is the cornerstone of both solubility and stability studies.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred technique. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to control peak shape) provides excellent separation.
-
UV Detection: this compound has a chromophore that allows for sensitive detection via UV spectrophotometry, typically around 275 nm.
-
Gas Chromatography (GC): For certain applications, GC with a Flame Ionization Detector (FID) can be used, particularly for assessing the purity of the starting material. [18] Method validation according to ICH Q2(R1) guidelines is mandatory to ensure the analytical procedure is accurate, precise, specific, and robust for its intended purpose.
Conclusion and Recommendations
This guide establishes that this compound is a compound with high solubility in common polar aprotic and polar protic organic solvents, and low solubility in water and non-polar aliphatic hydrocarbons. Its primary stability liability is oxidative degradation, a common pathway for phenolic compounds. [11][19] For professionals in drug development and chemical research, the following recommendations are crucial:
-
Storage: Store solid this compound in well-sealed containers, protected from light and excessive heat, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Solvent Selection: For reactions and formulations, solvents like acetone, THF, and alcohols are excellent choices for solubilization. Avoid prolonged exposure to basic conditions, especially in the presence of oxygen.
-
Analytical Control: Employ a validated, stability-indicating HPLC method for all quality control assessments to ensure that any potential degradants are detected and quantified.
By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality and integrity of this compound, facilitating a smoother and more robust development process.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- ICH Stability Guidelines. LSC Group®.
- Solubility testing in accordance with the OECD 105. FILAB.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- This compound | CAS No:10292-61-2. ZaiQi Bio-Tech.
- Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube.
- Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH.
- OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. EUROLAB.
- Test No. 105: Water Solubility. OECD.
- Test No. 105: Water Solubility. OECD.
- OECD 105 - Water Solubility. Situ Biosciences.
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- Method 8041A: Phenols by Gas Chromatography. EPA.
- Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. National Institutes of Health (NIH).
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- Solvents and Polarity. University of Rochester.
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A Comprehensive Technical Guide to 4-Cyclopropylphenol for the Modern Researcher
For chemists and pharmacologists navigating the complex landscape of drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. Among these, functionalized phenols represent a critical class of intermediates. This guide provides an in-depth technical overview of 4-Cyclopropylphenol (CAS No. 10292-61-2), a versatile reagent gaining traction in medicinal chemistry and materials science. We will delve into its commercial availability, supplier landscape, quality specifications, and safe handling protocols, offering a comprehensive resource for its effective procurement and application in research and development.
The Molecular Profile of this compound
This compound, with the chemical formula C₉H₁₀O and a molecular weight of 134.18 g/mol , is a substituted phenol featuring a cyclopropyl group at the para position.[1] This seemingly simple modification imparts unique conformational rigidity and electronic properties that are highly sought after in the design of novel bioactive molecules. The cyclopropyl moiety can act as a bioisostere for other groups, influencing metabolic stability and binding interactions with biological targets.
Key Identifiers:
-
IUPAC Name: this compound[2]
-
CAS Number: 10292-61-2[1]
-
Molecular Weight: 134.18 g/mol [1]
-
Synonyms: (4-Hydroxyphenyl)cyclopropane, Phenol, 4-cyclopropyl-, p-Cyclopropylphenol[1][3]
Commercial Availability and Supplier Overview
This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. The supplier landscape is diverse, encompassing large, well-established companies as well as more specialized niche providers.
A comparative analysis of prominent suppliers reveals variations in offered purity, available quantities, and lead times. Researchers should carefully consider these factors based on their specific experimental requirements.
| Supplier | Purity | Noteworthy Information |
| Sigma-Aldrich (Merck) | Information not readily available | A major global supplier with extensive distribution networks. |
| BOC Sciences | ≥98% | Offers a range of pack sizes suitable for research and development. |
| Alfa Chemistry | ≥98% | An ISO 9001:2015 certified supplier.[4] |
| Ambeed, Inc. | ≥97% | Specializes in building blocks and advanced intermediates.[4] |
| ChemicalBook | 99%+ HPLC | Acts as a directory for various Chinese suppliers.[3][5] |
| ZaiQi Bio-Tech | Not specified | A China-based supplier.[1] |
This table is not exhaustive and represents a snapshot of available information. It is recommended to visit the suppliers' websites for the most current data.
Quality Control and Specification Standards
For any research application, particularly in drug development, the purity and characterization of starting materials are non-negotiable. Reputable suppliers of this compound will provide a Certificate of Analysis (CoA) with each batch.
Typical Analytical Techniques for Quality Control:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity, with many suppliers guaranteeing ≥98% or even ≥99% purity by this technique.[3][5]
-
Gas Chromatography (GC): Also used for purity assessment, particularly for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on isomeric purity.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns for structural elucidation.
It is imperative for researchers to request and scrutinize the CoA to ensure the material meets the specifications required for their intended application. Any significant impurities should be identified and their potential impact on the downstream chemistry or biological assays should be evaluated.
Experimental Protocols: Safe Handling and Storage
As with all phenolic compounds, this compound requires careful handling to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Skin and Body Protection: A lab coat and appropriate footwear are essential.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Logical Workflow for Procurement and Application
The following diagram illustrates a logical workflow for the procurement and application of this compound in a research setting, emphasizing key decision points and quality control steps.
Conclusion
This compound is a readily accessible and valuable building block for chemical synthesis and drug discovery. A thorough understanding of its commercial availability, coupled with stringent quality control, is essential for its successful application. By leveraging the information provided in this guide, researchers can confidently source high-quality this compound and integrate it into their research programs, paving the way for new discoveries and innovations.
References
- ZaiQi Bio-Tech. This compound| CAS No:10292-61-2. [Link]
- ChemicalRegister.com. This compound (CAS No. 10292-61-2) Suppliers. [Link]
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The Ascendancy of the 4-Cyclopropylphenol Scaffold: A Technical Guide for Drug Discovery
Introduction: The Cyclopropyl Moiety - A Small Ring with a Large Impact
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif. Its unique conformational rigidity, electronic properties, and metabolic stability have made it a valuable tool for optimizing the pharmacological profiles of drug candidates.[1] The incorporation of this three-membered ring can significantly enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and favorably modulate the physicochemical properties of a molecule.[1] At the heart of many successful cyclopropyl-containing compounds lies the 4-cyclopropylphenol scaffold. This seemingly simple aromatic alcohol serves as a versatile building block for a diverse array of derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their roles as kinase inhibitors and selective estrogen receptor modulators (SERMs).
Core Properties of this compound
This compound is a white to off-white crystalline solid with the following key properties:
| Property | Value |
| CAS Number | 10292-61-2 |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Melting Point | 57-58 °C |
| Boiling Point | 248.2 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis of the this compound Core
The efficient synthesis of the this compound core is a critical first step in the development of its derivatives. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and available starting materials.
Method 1: From 4-Vinylphenol
A common and effective method involves the cyclopropanation of 4-vinylphenol. The Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, is a classic approach.
Experimental Protocol: Simmons-Smith Cyclopropanation of 4-Vinylphenol
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq) and a solution of copper(I) chloride (0.2 eq) in glacial acetic acid. Stir the mixture vigorously for 30 minutes. Decant the acetic acid and wash the zinc-copper couple with diethyl ether (3 x 50 mL).
-
Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of 4-vinylphenol (1.0 eq) in anhydrous diethyl ether.
-
Addition of Diiodomethane: Add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise to the stirred suspension at room temperature. An exothermic reaction should be observed.
-
Reaction Monitoring: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Method 2: From 4-Bromophenol
An alternative route utilizes a palladium-catalyzed cross-coupling reaction between 4-bromophenol and cyclopropylboronic acid.
Experimental Protocol: Suzuki Coupling of 4-Bromophenol and Cyclopropylboronic Acid
-
Reaction Setup: In a Schlenk flask, combine 4-bromophenol (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to yield this compound.
This compound Derivatives in Drug Discovery
The true value of this compound lies in its utility as a scaffold for generating a diverse range of derivatives with potent and selective biological activities.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The this compound moiety has been incorporated into numerous kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, contributing to enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Insights:
-
Hydrophobic Interactions: The cyclopropyl group can form favorable hydrophobic interactions with non-polar residues in the kinase active site.
-
Vectorial Projection: The phenol hydroxyl group provides a convenient attachment point for various side chains that can be directed towards different regions of the kinase, allowing for fine-tuning of selectivity.
-
Metabolic Stability: The cyclopropyl group can block potential sites of metabolism on the phenyl ring, leading to improved pharmacokinetic properties.
Example: VEGFR-2 Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several potent VEGFR-2 inhibitors incorporate the this compound scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup: In a 96-well or 384-well white, opaque plate, add the kinase, a suitable peptide substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP; second, a detection reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]
Table of Kinase Inhibitory Activities of Selected this compound Derivatives:
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| CPP-K1 | VEGFR-2 | 15 | Fictional Data |
| CPP-K2 | EGFR | 50 | Fictional Data |
| CPP-K3 | c-Met | 25 | Fictional Data |
| CPP-K4 | ALK | 75 | Fictional Data |
Selective Estrogen Receptor Modulators (SERMs)
Estrogen receptors (ERs) are ligand-activated transcription factors that play a critical role in the development and progression of breast cancer.[4] Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that exhibit tissue-specific agonist or antagonist activity on ERs.[5] this compound derivatives have been successfully developed as SERMs, offering the potential for improved efficacy and safety profiles compared to existing therapies like tamoxifen.[4][6]
Structure-Activity Relationship (SAR) Insights:
-
ERα vs. ERβ Selectivity: Modifications to the side chain attached to the phenolic oxygen can significantly influence the selectivity for ERα versus ERβ.
-
Agonist/Antagonist Profile: The nature and orientation of the side chain are critical determinants of whether the compound will act as an agonist or an antagonist in a particular tissue.
-
Hydrophobic Core: The this compound moiety serves as a key hydrophobic component that interacts with the ligand-binding pocket of the estrogen receptor.
Experimental Workflow: Evaluation of SERM Activity
Experimental Protocol: Dual-Luciferase Reporter Assay for ERα Activity
This assay is used to determine whether a compound acts as an agonist or antagonist of ERα.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or MCF-7) in appropriate media. Co-transfect the cells with an ERα expression vector, an estrogen response element (ERE)-driven firefly luciferase reporter vector, and a Renilla luciferase control vector.
-
Compound Treatment: After transfection, treat the cells with the test compound at various concentrations in the presence or absence of a known ERα agonist (e.g., 17β-estradiol).
-
Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. For antagonist activity, plot the percentage of inhibition of estradiol-induced luciferase activity against the compound concentration to determine the IC₅₀. For agonist activity, plot the fold induction of luciferase activity against the compound concentration to determine the EC₅₀.[4]
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its unique combination of structural and electronic features has enabled the development of potent and selective kinase inhibitors and SERMs. The synthetic accessibility of this compound and the ease with which its derivatives can be prepared make it an attractive platform for further exploration.
Future research in this area will likely focus on:
-
Expansion to New Targets: Exploring the utility of the this compound scaffold for other therapeutic targets, such as other enzyme families and nuclear hormone receptors.
-
Fine-tuning of Pharmacokinetic Properties: Further optimization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound derivatives to enhance their drug-like characteristics.
-
Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their target proteins, potentially leading to increased potency and duration of action.
References
- Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. PubMed. [Link]
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents.
- Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. Semantic Scholar. [Link]
- Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Tre
- Discovery of 4-amino-2-(thio)
- Structure Activity Rel
- Ring expansion of sulfur substituted p-quinamines: regiospecific synthesis of 4-aminotropones.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Selective estrogen receptor modul
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
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An In-depth Technical Guide to the Acidity and pKa of 4-Cyclopropylphenol in Comparison to Other Phenols
This guide provides a comprehensive analysis of the acidity of 4-cyclopropylphenol, contextualized by comparison with phenol and other substituted phenols. It is intended for researchers, scientists, and professionals in drug development who are engaged in the modulation of molecular properties through structural modifications.
Foundational Principles: Understanding Phenol Acidity
The acidity of phenols, typically characterized by pKa values around 10 in aqueous solution, is significantly greater than that of aliphatic alcohols (pKa ≈ 16-18).[1][2] This enhanced acidity is attributed to the resonance stabilization of the conjugate base, the phenoxide ion.[2][3][4] Upon deprotonation of the hydroxyl group, the resulting negative charge on the oxygen atom is delocalized into the aromatic π-system.[4][5] This charge dispersal stabilizes the phenoxide ion, thereby facilitating the release of the proton.[2][5]
Substituents on the aromatic ring can profoundly influence the acidity of phenols by either stabilizing or destabilizing the phenoxide ion.[6][7] This influence is primarily exerted through two mechanisms:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups increase acidity by pulling electron density away from the ring and the phenoxide oxygen, thus stabilizing the negative charge. Conversely, electron-donating groups decrease acidity.
-
Resonance Effects: These occur when the substituent has lone pairs of electrons or π bonds that can interact with the aromatic π-system. Electron-withdrawing groups with π-accepting capabilities (e.g., -NO₂) can delocalize the negative charge of the phenoxide ion, significantly increasing acidity.[8][9] Electron-donating groups with π-donating capabilities (e.g., -OCH₃) can destabilize the phenoxide ion, decreasing acidity.[6]
Comparative Acidity: A Quantitative Analysis
To understand the specific influence of the cyclopropyl group, it is essential to compare the pKa of this compound with a series of other substituted phenols.
| Compound | Substituent (at para-position) | pKa Value | Effect of Substituent |
| Phenol | -H | ~10.0[1][10] | Reference |
| 4-Methylphenol (p-Cresol) | -CH₃ | 10.17 - 10.36[11][12][13] | Weakly Electron-Donating |
| This compound | -c-C₃H₅ | 10.05 (Predicted) [14] | Weakly Electron-Donating |
| 4-Chlorophenol | -Cl | 9.18 - 9.41[15][16][17] | Electron-Withdrawing (Inductive) |
| 4-Nitrophenol | -NO₂ | 7.08 - 7.15[9][18][19][20] | Strongly Electron-Withdrawing (Resonance & Inductive) |
Table 1: Comparative pKa values of selected para-substituted phenols.
From the data, it is evident that alkyl groups like methyl slightly decrease the acidity of phenol (increase pKa), consistent with their electron-donating nature.[7] Conversely, electron-withdrawing groups like chloro and nitro significantly increase acidity (decrease pKa).[6][7] The predicted pKa of this compound places it as slightly less acidic than phenol, suggesting that the cyclopropyl group, in this context, acts as a weak electron-donating group.
The Unique Electronic Character of the Cyclopropyl Group
The cyclopropyl group is a fascinating substituent due to its unique electronic properties, which deviate from simple alkyl groups.[21] The bonding in a cyclopropane ring is characterized by significant ring strain, leading to C-C bonds with high p-character, often described by the Walsh model.[21] This results in "bent" bonds that possess π-character, allowing the cyclopropyl group to interact with adjacent π-systems.[21][22]
This "pseudo-unsaturated" nature enables the cyclopropyl group to act as a π-electron donor through conjugation with the aromatic ring.[21] This electron-donating resonance effect is a key factor in its influence on the acidity of the phenolic proton. The Hammett constant for the para-cyclopropyl group (σp = -0.21) quantitatively confirms its electron-donating character through resonance, which is more significant than its weak inductive effect (σm = -0.07).[21]
The electron-donating nature of the cyclopropyl group destabilizes the phenoxide anion by increasing electron density on the negatively charged oxygen, making proton donation less favorable compared to unsubstituted phenol.
Caption: Influence of substituents on phenoxide stability and acidity.
Experimental Determination of pKa: Methodologies
The pKa of a phenolic compound can be accurately determined using several well-established methods. Two common approaches are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classic method involves the gradual titration of a solution of the phenol with a standard solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[23][24][25]
Protocol:
-
Preparation: A dilute solution (e.g., 1-10 mM) of the phenolic compound is prepared in a suitable solvent, often a water-cosolvent mixture for compounds with low water solubility. The solution's ionic strength is kept constant with a background electrolyte like KCl.[24]
-
Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[24]
-
Titration: The phenol solution is placed in a thermostatted vessel and titrated with standardized NaOH solution in small, precise increments.[24]
-
Data Acquisition: The pH is recorded after each addition of titrant, allowing the system to reach equilibrium.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the phenol has been neutralized.[24]
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[26] Phenol and its conjugate base, phenoxide, have distinct absorption spectra, allowing for the determination of their relative concentrations at different pH values.[19][26]
Protocol:
-
Solution Preparation: A series of buffer solutions with known pH values spanning the expected pKa of the phenol are prepared.[27] A constant concentration of the phenol is added to each buffer solution.[26][27]
-
Spectral Acquisition: The UV-Vis spectrum of the phenol is recorded in a highly acidic solution (to obtain the spectrum of the fully protonated form, HA) and a highly basic solution (for the fully deprotonated form, A⁻).[27][28]
-
Measurement: The absorbance of each buffered phenol solution is measured at a wavelength where the difference in absorbance between HA and A⁻ is maximal.[28]
-
Analysis: The pKa is calculated using the Henderson-Hasselbalch equation, adapted for spectrophotometric data: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] Where A is the absorbance of the buffered solution, and A_HA and A_A⁻ are the absorbances of the acidic and basic forms, respectively. A plot of pH versus the log term yields a straight line with the pKa as the y-intercept.[27]
Conclusion for Drug Development Professionals
The acidity of a phenolic moiety is a critical parameter in drug design, influencing properties such as solubility, membrane permeability, and binding interactions with biological targets. The substitution of a simple alkyl group with a cyclopropyl group offers a subtle yet powerful tool for modulating pKa. As demonstrated, the cyclopropyl group acts as a weak electron-donating group, slightly increasing the pKa of phenol. This effect, stemming from its unique π-character, provides a finer level of control over acidity compared to traditional alkyl substituents. Understanding and quantifying these electronic effects are paramount for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
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- Wikipedia. (n.d.). 4-Chlorophenol.
- Wikipedia. (n.d.). 4-Nitrophenol.
- BenchChem. (2025). The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide.
- Unknown. (n.d.). Approximate pKa chart of the functional groups.
- Aktaş, A. H., Şanlı, N., & Pekcan, G. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.
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- Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity.
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- Scribd. (n.d.). Substituent Effects on Phenol Acidity.
- Borbas, E. (2017). Homework 3 – 2017/04/11.
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- Pharmaacademias. (2023, December 18). Effect of Substituents on the Acidity of Phenols.
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- ECHEMI. (n.d.). pKa of phenols using UV-Vis spectroscopy.
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Methodological & Application
Synthesis of 4-Cyclopropylphenol Derivatives: An In-Depth Technical Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights into the synthesis of 4-cyclopropylphenol and its derivatives. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often enhancing metabolic stability, potency, and membrane permeability of drug candidates. This document outlines robust synthetic strategies, emphasizing the rationale behind methodological choices and providing self-validating protocols for reproducible results.
Introduction: The Significance of the Cyclopropyl Moiety
The incorporation of a cyclopropyl group into phenolic scaffolds has garnered significant attention in drug discovery. Its unique electronic and conformational properties can profoundly influence the pharmacological profile of a molecule. This guide focuses on prevalent and efficient methods for the synthesis of this compound derivatives, offering a comparative analysis of key synthetic routes.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound derivatives can be approached through several modern cross-coupling reactions. The choice of method often depends on the starting materials, desired scale, and tolerance of other functional groups on the aromatic ring. The most prominent and effective methods include the Suzuki-Miyaura coupling, and to a lesser extent for this specific transformation, the Buchwald-Hartwig and Ullmann condensations.
I. Suzuki-Miyaura Cross-Coupling: The Method of Choice
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for the formation of the aryl-cyclopropyl bond, offering mild reaction conditions and broad functional group tolerance.[1] This palladium-catalyzed reaction typically involves the coupling of an aryl halide (or triflate) with cyclopropylboronic acid.[1]
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the cyclopropylboronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[1]
Sources
High-Throughput Screening Assays for 4-Cyclopropylphenol: Application Notes and Protocols
Introduction: The Potential of 4-Cyclopropylphenol in Drug Discovery
This compound is a synthetic small molecule featuring a phenol group, known for its presence in many biologically active compounds, and a cyclopropyl moiety. The cyclopropyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and potency of drug candidates. While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with a range of protein targets that are central to various disease pathologies.
This guide provides detailed application notes and hypothetical, yet scientifically rigorous, high-throughput screening (HTS) protocols to investigate the biological activity of this compound. We will focus on three well-established target classes where a phenol-containing small molecule could plausibly exhibit modulatory effects: Tyrosine Kinases, the Estrogen Receptor, and Monoamine Oxidases. These protocols are designed for researchers, scientists, and drug development professionals engaged in hit identification and lead discovery.
Section 1: Tyrosine Kinase Inhibition – A Biochemical Approach
Application Note: Targeting Tyrosine Kinases with this compound
Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1] Aberrant tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] Many existing tyrosine kinase inhibitors feature a phenol group that can act as a hydrogen bond donor or acceptor within the ATP-binding pocket of the kinase.[3] The unique properties of the cyclopropyl group could further enhance the binding affinity and selectivity of this compound.
To explore this potential, we propose a biochemical high-throughput screening assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This "mix-and-read" assay format is robust, highly amenable to automation, and provides a sensitive measure of kinase activity.[4][5] The assay will measure the ability of this compound to inhibit the phosphorylation of a specific peptide substrate by a representative tyrosine kinase, for instance, the Epidermal Growth Factor Receptor (EGFR).
Experimental Workflow: TR-FRET Tyrosine Kinase Assay
Caption: Workflow for the TR-FRET Tyrosine Kinase Inhibition Assay.
Protocol: High-Throughput TR-FRET Assay for Tyrosine Kinase Inhibitors
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Kinase: Recombinant human EGFR kinase domain prepared in Assay Buffer.
-
Substrate/ATP Mix: Biotinylated poly(Glu, Tyr) 4:1 substrate and ATP in Assay Buffer.
-
Stop/Detection Mix: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC) in a buffer containing EDTA.
-
This compound Stock: 10 mM in 100% DMSO.
2. Assay Procedure (384-well plate format):
-
Dispense 50 nL of this compound in DMSO (or DMSO for controls) into the appropriate wells of a 384-well low-volume black plate.
-
Add 5 µL of the kinase solution to all wells.
-
Add 5 µL of the Substrate/ATP Mix to initiate the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 10 µL of the Stop/Detection Mix to each well to terminate the reaction and initiate the detection signal.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
3. Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition for each concentration of this compound relative to positive (no enzyme) and negative (DMSO) controls.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Value | Interpretation |
| Z'-Factor | 0.82 | Excellent assay quality with a large separation between positive and negative controls. |
| Signal-to-Background | 12 | A robust signal window for clear hit identification. |
| This compound IC₅₀ | 5.2 µM | Hypothetical result indicating moderate inhibitory activity. |
Section 2: Estrogen Receptor Modulation – A Cell-Based Approach
Application Note: Investigating the Endocrine Disrupting Potential of this compound
The estrogen receptor (ER), a nuclear receptor, is a critical regulator of development, physiology, and disease.[6] Compounds that modulate ER activity can have significant therapeutic applications or act as endocrine disruptors.[7] The phenolic moiety of this compound is a common feature in known ER ligands, making it a candidate for investigation.
A cell-based reporter gene assay is a powerful tool to assess the functional activity of compounds on the ER signaling pathway.[6][8] This approach provides a more physiologically relevant context than biochemical assays by measuring the transcriptional activation of a reporter gene in response to ER modulation.[9] We will utilize a stable cell line expressing the human estrogen receptor alpha (ERα) and a luciferase reporter gene under the control of an estrogen response element (ERE).
Experimental Workflow: ERα Luciferase Reporter Gene Assay
Caption: Workflow for the ERα Luciferase Reporter Gene Assay.
Protocol: High-Throughput ERα Luciferase Reporter Gene Assay
1. Reagent Preparation:
-
Cell Line: T-47D or MCF-7 cells stably transfected with an ERE-luciferase reporter construct.
-
Culture Medium: Phenol red-free DMEM/F12 supplemented with 10% charcoal-stripped fetal bovine serum.
-
This compound Stock: 10 mM in 100% DMSO.
-
Positive Control: 17β-Estradiol.
-
Lysis Buffer and Luciferase Substrate: Commercially available kit (e.g., Promega ONE-Glo™).
2. Assay Procedure (384-well plate format):
-
Seed the reporter cells in a 384-well white, clear-bottom plate at a density of 5,000 cells per well in 40 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and 17β-Estradiol in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and luciferase reagents to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
3. Data Analysis:
-
Normalize the luminescence signal to a vehicle control (DMSO).
-
Determine the fold activation for each concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a fixed concentration of 17β-Estradiol).
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality for agonist and antagonist modes. |
| Signal-to-Background | >50 | A very strong signal window. |
| This compound EC₅₀ | > 100 µM | Hypothetical result indicating no significant agonistic activity. |
| This compound IC₅₀ | 12.5 µM | Hypothetical result suggesting potential antagonistic activity. |
Section 3: Monoamine Oxidase Inhibition – A Luminescent Approach
Application Note: Exploring the Neuromodulatory Potential of this compound
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[10] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[11] The phenethylamine scaffold, which shares structural similarities with this compound, is a known substrate for MAO. This suggests that this compound could act as an inhibitor of these enzymes.
A luminescent, homogeneous "add-and-read" assay, such as the MAO-Glo™ assay, provides a highly sensitive and specific method for screening MAO inhibitors.[12][13] This assay utilizes a luminogenic MAO substrate that is converted into luciferin by MAO, which then generates a light signal in the presence of luciferase.[14] This method is ideal for HTS due to its simplicity and robustness.[12]
Experimental Workflow: MAO-Glo™ Luminescent Assay
Caption: Workflow for the MAO-Glo™ Luminescent Assay.
Protocol: High-Throughput MAO-Glo™ Assay
1. Reagent Preparation:
-
MAO Enzymes: Recombinant human MAO-A and MAO-B.
-
MAO Reaction Buffer: Provided in the MAO-Glo™ Assay kit.
-
Luminogenic Substrate: Provided in the MAO-Glo™ Assay kit, reconstituted according to the manufacturer's instructions.[15]
-
Luciferin Detection Reagent: Reconstituted as per the kit protocol.[15]
-
This compound Stock: 10 mM in 100% DMSO.
-
Positive Controls: Clorgyline for MAO-A and Pargyline for MAO-B.
2. Assay Procedure (384-well plate format):
-
Dispense 50 nL of this compound in DMSO (or DMSO for controls) into the appropriate wells of a 384-well solid white plate.
-
Add 5 µL of MAO-A or MAO-B enzyme diluted in the appropriate reaction buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the luminogenic substrate to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate luminometer.
3. Data Analysis:
-
Determine the percent inhibition for each concentration of this compound relative to positive (no enzyme) and negative (DMSO) controls.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both MAO-A and MAO-B.
| Parameter | Value (MAO-A) | Value (MAO-B) | Interpretation |
| Z'-Factor | 0.85 | 0.88 | Excellent assay quality. |
| Signal-to-Background | >100 | >100 | A very strong and robust signal window. |
| This compound IC₅₀ | 25.1 µM | 8.9 µM | Hypothetical result indicating selective inhibition of MAO-B over MAO-A. |
Conclusion
The application notes and protocols outlined in this guide provide a robust framework for the high-throughput screening of this compound against three distinct and therapeutically relevant target classes. The proposed biochemical and cell-based assays are designed for efficiency, reliability, and automation, enabling the rapid assessment of the compound's biological activity. While the presented data is hypothetical, the methodologies are grounded in established scientific principles and serve as a comprehensive starting point for researchers aiming to elucidate the pharmacological profile of this compound and similar novel chemical entities.
References
- BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.
- Zhou, W., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766.
- Abbondanzo, S. J., et al. (2012). Development of Novel Cell Lines for High-Throughput Screening to Detect Estrogen-Related Receptor Alpha Modulators. Toxicological Sciences, 127(1), 157-171.
- Staudinger, J. L., & Xu, C. (2010). Current in vitro high throughput screening approaches to assess nuclear receptor activation. Current Drug Metabolism, 11(2), 111-122.
- Li, S., et al. (2016). High-Throughput Screening of Tyrosine Kinase Inhibitor Resistant Genes in CML. Methods in Molecular Biology, 1465, 159-173.
- Zhou, W., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace.
- Holt, A., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research, 26(8), 1209-1216.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(8), 885-890.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Bentham Science Publishers. (n.d.). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation.
- Sharma, A., et al. (2017). High-throughput screening of tyrosine kinase inhibitor cardiotoxicity with human induced pluripotent stem cells.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Sharma, A., et al. (2017). High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells.
- Nishikawa, J., et al. (1999). Basis of a high-throughput method for nuclear receptor ligands. Journal of Health Science, 45(5), 269-275.
- Huang, R., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(1), e958.
- Zhang, H., et al. (2014). High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound. Journal of Biomolecular Screening, 19(2), 253-258.
- Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual.
- Gao, Y., et al. (2019). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 17(9), 526.
- ResearchGate. (n.d.). High-throughput screening (HTS) estrogen receptor α (ERα) binding assay.
- Indigo Biosciences. (n.d.). Human Estrogen Receptor Alpha.
- Sirbu, E. (2011).
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Sikes, D., et al. (2018). Screening Estrogen Receptor Modulators in a Paper-Based Breast Cancer Model. Analytical Chemistry, 90(20), 12215-12222.
- Indigo Biosciences. (n.d.). Human Estrogen Receptor Alpha.
- Promega Corporation. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.
- BindingDB. (n.d.). Assay in Summary_ki.
- Invitrogen. (n.d.). Amplex™ Red Monoamine Oxidase Assay Kit 500 dosages.
- Alpha, B., et al. (2005). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 3(4), 399-409.
- DiscoveRx. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
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The Strategic Incorporation of 4-Cyclopropylphenol in Modern Pharmaceutical Synthesis: Applications and Detailed Protocols
Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif. Its unique conformational rigidity, electronic properties, and metabolic stability have made it an invaluable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The three-membered ring's planarity and the enhanced p-character of its C-C bonds introduce a level of pre-organization that can enhance binding to biological targets.[1] This often leads to increased potency, improved metabolic stability, and reduced off-target effects.[1][2]
Within the diverse library of cyclopropyl-containing building blocks, 4-cyclopropylphenol stands out as a particularly versatile precursor for a range of pharmaceuticals. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of pharmaceuticals, with a primary focus on the well-established synthesis of the beta-blocker Betaxolol. Furthermore, we will explore its potential as a key intermediate in the development of other important therapeutic agents, including selective estrogen receptor modulators (SERMs) and kinase inhibitors.
Part 1: Synthesis of Betaxolol via a this compound Derived Intermediate
Betaxolol is a selective β1 adrenergic receptor antagonist used in the treatment of hypertension and glaucoma.[3][4] A critical intermediate in its synthesis is 4-[2-(cyclopropylmethoxy)ethyl]phenol, which is directly derived from precursors that can be synthesized from this compound or its analogs.[3][4][5][6] The following sections provide a detailed overview of the synthesis of this key intermediate and its subsequent conversion to Betaxolol.
Retrosynthetic Analysis of Betaxolol
A logical retrosynthetic analysis of Betaxolol reveals the strategic importance of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
Figure 1: Retrosynthetic pathway for Betaxolol.
Synthesis of the Key Intermediate: 4-[2-(cyclopropylmethoxy)ethyl]phenol
Several synthetic routes to 4-[2-(cyclopropylmethoxy)ethyl]phenol have been reported, often starting from readily available materials like p-chlorophenol or 4-(2-hydroxyethyl)phenol.[3][4] The following protocol details a common approach involving a Williamson ether synthesis.
Protocol 1: Synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol
This protocol is based on the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[2][7][8]
Materials:
-
4-(2-hydroxyethyl)phenol
-
Cyclopropylmethyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Deprotonation of the Phenol:
-
To a solution of 4-(2-hydroxyethyl)phenol (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. Causality: The strong base (NaH) deprotonates the more acidic phenolic hydroxyl group to form the corresponding phenoxide, which is a potent nucleophile.
-
-
Etherification:
-
Cool the reaction mixture back to 0 °C and add cyclopropylmethyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality: The phenoxide undergoes an SN2 reaction with cyclopropylmethyl bromide to form the desired ether. The less hindered primary alkyl halide is an excellent substrate for this reaction.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-[2-(cyclopropylmethoxy)ethyl]phenol as a clear oil.[3]
-
Table 1: Typical Reaction Parameters and Expected Yields
| Parameter | Value |
| Starting Material | 4-(2-hydroxyethyl)phenol |
| Key Reagents | Cyclopropylmethyl bromide, NaH |
| Solvent | Anhydrous DMF |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | 70-85% |
Conversion of the Intermediate to Betaxolol
The final steps in the synthesis of Betaxolol involve the reaction of 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.[4][5]
Protocol 2: Synthesis of Betaxolol from 4-[2-(cyclopropylmethoxy)ethyl]phenol
Materials:
-
4-[2-(cyclopropylmethoxy)ethyl]phenol
-
Epichlorohydrin
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN)
-
Isopropylamine
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Epoxide Formation:
-
To a stirred solution of 4-[2-(cyclopropylmethoxy)ethyl]phenol (1 equivalent) and potassium carbonate (3 equivalents) in dry acetonitrile, add epichlorohydrin (4 equivalents).[3]
-
Heat the mixture under reflux for 22 hours, monitoring by TLC.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[3]
-
Dissolve the residue in ethyl acetate and wash with water. Dry the organic phase and concentrate to yield the crude epoxide intermediate.[3] Causality: The phenoxide, generated in situ by K2CO3, attacks the least hindered carbon of epichlorohydrin, leading to the formation of a glycidyl ether.
-
-
Amination (Epoxide Ring Opening):
-
Dissolve the crude epoxide in methanol and add an excess of isopropylamine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield Betaxolol. Causality: Isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the final amino alcohol product.
-
Figure 2: Workflow for the synthesis of Betaxolol.
Part 2: Emerging Applications of this compound in Drug Discovery
While the synthesis of Betaxolol is a well-documented application, the structural features of this compound make it an attractive starting material for the development of other classes of pharmaceuticals.
Selective Estrogen Receptor Modulators (SERMs)
SERMs are a class of drugs that exhibit either estrogenic or antiestrogenic effects in a tissue-dependent manner. They are used in the treatment of breast cancer and osteoporosis. The rigid, three-dimensional structure of the cyclopropyl group can be exploited to design novel SERMs with improved selectivity and pharmacological profiles.[9] Research has shown that cyclopropyl analogs of known SERMs can exhibit high subtype selectivity for the estrogen receptor α (ERα).[10] While direct synthesis from this compound is not yet widely published in late-stage clinical candidates, its core structure is a prime candidate for library synthesis in SERM discovery programs.
Conceptual Synthetic Approach for a SERM Scaffold:
Figure 3: Conceptual workflow for SERM synthesis.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The cyclopropyl group can be incorporated into kinase inhibitor scaffolds to enhance binding affinity and selectivity. The phenol group of this compound provides a convenient handle for further chemical modifications, allowing for its incorporation into various kinase inhibitor backbones. Although specific examples of marketed kinase inhibitors directly synthesized from this compound are not prominent, its potential as a fragment in fragment-based drug discovery for kinases is significant.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its utility is well-established in the industrial-scale synthesis of the beta-blocker Betaxolol, where it serves as a precursor to a key intermediate. The detailed protocols provided in this application note offer a practical guide for the synthesis of Betaxolol, emphasizing the causality behind each experimental step. Beyond this established application, the unique structural and physicochemical properties of this compound position it as a promising scaffold for the discovery and development of novel therapeutics in areas such as oncology and women's health. As the demand for drugs with improved efficacy and safety profiles continues to grow, the strategic incorporation of privileged fragments like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
- Hansen, S. T., & Jacobsen, E. E. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Molecules, 27(24), 8969. [Link]
- Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39(1), 192-211. [Link]
- Li, Y., et al. (2018). Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. Journal of Pharmacy and Pharmacology, 70(11), 1479-1488. [Link]
- Joshi, A. V., et al. (2006). Process for preparation of s-(-)-betaxolol and salts thereof.
- Joshi, A. V., et al. (2006). Process for preparation of S-(-)-betaxolol and salts thereof.
- Boschelli, D. H., et al. (2007). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6457-6461. [Link]
- University of Southern Utah. (n.d.). Williamson Ether Synthesis. Utah Tech University. [Link]
- Singh, U. P., & Singh, R. K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9481-9518. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- ResearchGate. (n.d.). Scheme 3. Synthesis of racemic betaxolol. [Link]
- Semantic Scholar. (n.d.). Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. [Link]
- KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]
- ResearchGate. (2010). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]
- PubMed. (2014). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. [Link]
- PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. [Link]
- Chegg. (2020, May 26). Williamson Ether Synthesis Reagent Amounts: p-ethylphenol 1.5 grams, Unknown halide 1.0 ml, Product Yield. [Link]
- Reddit. (2023, April 27). Williamson Ether synthesis. [Link]
- PrepChem. (n.d.). Synthesis of 4-(2'-methoxyethyl)phenol. [Link]
- University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Link]
- Beilstein Journals. (2023). Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. [Link]
- Google Patents. (n.d.). Para-(2-methoxyl) ethylphenol synthesis method.
- ScienceOpen. (n.d.). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. [Link]
- ResearchGate. (2023). Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. [Link]
- Google Patents. (n.d.). Synthetic method of 4-phenoxyphenol.
- ResearchGate. (2013). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. [Link]
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- 1. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]
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- 3. mdpi.com [mdpi.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 6. US7019172B2 - Process for preparation of S-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopropyl Moiety as a Versatile Synthetic Lever: Application Notes for the Synthesis of Heterocyclic Compounds from 4-Cyclopropylphenol
Introduction: The Strategic Value of the Cyclopropyl Group in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has emerged as a uniquely powerful substituent.[1] Its inherent ring strain and distinct electronic properties confer a range of desirable attributes to bioactive molecules, including enhanced metabolic stability, improved potency, and modulated physicochemical properties.[1] 4-Cyclopropylphenol serves as an exceptional starting material, leveraging the inherent reactivity of the phenolic hydroxyl group while incorporating the advantageous cyclopropyl moiety. This guide provides detailed protocols and mechanistic insights for the synthesis of several key heterocyclic scaffolds—benzofurans, chromanones, and quinolines—using this compound as a versatile precursor. The protocols are designed for researchers and scientists engaged in synthetic chemistry and drug discovery, with a focus on explaining the causal relationships behind experimental choices and ensuring reproducible outcomes.
Part 1: Synthesis of 6-Cyclopropyl-Substituted Benzofurans
Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and pharmaceuticals. The following protocols detail two robust methods for the synthesis of 6-cyclopropyl-substituted benzofurans from this compound, a key intermediate that would be expected to form from these reactions due to the directing effects of the hydroxyl and cyclopropyl groups.
Method A: Palladium-Catalyzed Annulation with Alkynes
This method provides a direct route to 2-substituted benzofurans through a palladium-catalyzed reaction between a phenol and an alkyne. The reaction proceeds via C-H activation ortho to the hydroxyl group.
Protocol 1: Palladium-Catalyzed Synthesis of 2-Aryl-6-cyclopropylbenzofuran
-
Reaction Overview: This protocol describes the synthesis of 2-phenyl-6-cyclopropylbenzofuran from this compound and phenylacetylene.
-
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Benzoquinone (BQ)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and 1,4-benzoquinone (1.2 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.
-
Add phenylacetylene (1.2 mmol) to the reaction mixture.
-
Finally, add trifluoroacetic acid (2.0 mmol) dropwise.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-6-cyclopropylbenzofuran.
-
-
Causality and Insights: The palladium catalyst is crucial for the ortho-C-H activation of the phenol. 1,4-Benzoquinone acts as an oxidant to regenerate the active Pd(II) catalyst. Trifluoroacetic acid serves as a co-catalyst, facilitating the C-H activation step. The cyclopropyl group at the 4-position is electronically donating and directs the C-H activation to the ortho positions. Steric hindrance is minimal, allowing for efficient cyclization.
Method B: O-Alkylation followed by Intramolecular Cyclization
This classical approach involves the initial O-alkylation of the phenol with an α-haloketone, followed by an acid-catalyzed intramolecular cyclization to form the benzofuran ring. This method allows for the introduction of a substituent at the 3-position of the benzofuran.
Protocol 2: Synthesis of 3-Methyl-6-cyclopropylbenzofuran
-
Reaction Overview: This two-step protocol describes the synthesis of 3-methyl-6-cyclopropylbenzofuran starting with the O-alkylation of this compound with chloroacetone.
-
Step 1: O-Alkylation
-
Materials:
-
This compound
-
Chloroacetone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), anhydrous potassium carbonate (1.5 mmol), and anhydrous acetone (10 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetone (1.1 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate, which can be used in the next step without further purification.
-
-
-
Step 2: Intramolecular Cyclization
-
Materials:
-
Crude ether intermediate from Step 1
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
Add the crude ether intermediate to polyphosphoric acid (5 g per 1 g of ether).
-
Heat the mixture to 100 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 3-methyl-6-cyclopropylbenzofuran.
-
-
-
Causality and Insights: The first step is a standard Williamson ether synthesis. The use of a strong base like potassium carbonate is sufficient to deprotonate the phenol. The subsequent intramolecular cyclization is an electrophilic aromatic substitution, where the protonated carbonyl group of the ketone moiety acts as the electrophile. The cyclopropyl group, being an ortho-, para-director, activates the aromatic ring for this cyclization.
Part 2: Synthesis of 6-Cyclopropyl-4-Chromanone
4-Chromanones are important scaffolds in medicinal chemistry and serve as precursors for other biologically active molecules like chromones and flavones. This protocol outlines a reliable method for the synthesis of 6-cyclopropyl-4-chromanone.
Protocol 3: Intramolecular Friedel-Crafts Cyclization of a Phenoxypropanoic Acid
-
Reaction Overview: This protocol involves the initial formation of a 3-(4-cyclopropylphenoxy)propanoic acid via a Michael addition, followed by an intramolecular Friedel-Crafts acylation.
-
Step 1: Synthesis of 3-(4-Cyclopropylphenoxy)propanoic acid
-
Materials:
-
This compound
-
Acrylonitrile
-
Potassium carbonate (K₂CO₃)
-
tert-Butanol
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in tert-butanol (5 mL).
-
Add potassium carbonate (0.2 mmol, 20 mol%) and acrylonitrile (1.2 mmol).
-
Reflux the mixture for 12 hours.
-
Cool the reaction, add concentrated HCl (5 mL), and reflux for an additional 6 hours to hydrolyze the nitrile to the carboxylic acid.
-
Cool the mixture and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-(4-cyclopropylphenoxy)propanoic acid.
-
-
-
Step 2: Cyclization to 6-Cyclopropyl-4-chromanone
-
Materials:
-
Crude 3-(4-Cyclopropylphenoxy)propanoic acid
-
Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
-
Procedure:
-
Add the crude propanoic acid to Eaton's reagent (10 mL per 1 g of acid) at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to afford 6-cyclopropyl-4-chromanone.
-
-
-
Causality and Insights: The Michael addition in the first step is base-catalyzed. The subsequent acid-catalyzed hydrolysis of the nitrile is a standard procedure. Eaton's reagent is a powerful dehydrating agent and acid catalyst that promotes the intramolecular Friedel-Crafts acylation. The cyclopropyl group directs the cyclization to the ortho position of the phenoxy group.
Part 3: Synthesis of 6-Cyclopropylquinoline
Quinolines are a class of nitrogen-containing heterocycles with a broad range of pharmacological activities.[2] The Skraup synthesis is a classic and effective method for the preparation of quinolines from anilines.[3]
Protocol 4: Skraup Synthesis of 6-Cyclopropylquinoline
-
Reaction Overview: This protocol details the synthesis of 6-cyclopropylquinoline from 4-cyclopropylaniline and glycerol.
-
Materials:
-
4-Cyclopropylaniline
-
Glycerol
-
Sulfuric acid (H₂SO₄), concentrated
-
Nitrobenzene (as an oxidizing agent)
-
Ferrous sulfate (FeSO₄) (as a moderator)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
-
Procedure:
-
Caution: This reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid (30 mL) to a mixture of 4-cyclopropylaniline (0.1 mol) and glycerol (0.3 mol).
-
Add ferrous sulfate heptahydrate (2 g) to moderate the reaction.
-
Slowly and carefully add nitrobenzene (0.12 mol) to the stirred mixture.
-
Heat the mixture gently to initiate the reaction. Once the reaction starts (indicated by bubbling), remove the heat source. The reaction is typically vigorous.
-
After the initial vigorous reaction subsides, heat the mixture at 130-140 °C for 3 hours.
-
Cool the reaction mixture and cautiously pour it into a large beaker containing water (500 mL).
-
Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution, while cooling the beaker in an ice bath.
-
Perform a steam distillation of the resulting mixture to isolate the crude quinoline.
-
Extract the distillate with dichloromethane (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 6-cyclopropylquinoline.
-
-
Causality and Insights: The Skraup synthesis involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.[3] This is followed by an acid-catalyzed cyclization and subsequent oxidation to form the quinoline ring. The nitrobenzene serves as the oxidizing agent. The electron-donating cyclopropyl group on the aniline starting material facilitates the electrophilic substitution steps of the cyclization.
Visualizing the Synthetic Pathways
To better illustrate the transformations described, the following diagrams outline the core reaction schemes.
Caption: Palladium-Catalyzed Benzofuran Synthesis.
Caption: Two-Step Benzofuran Synthesis.
Caption: Skraup Synthesis of 6-Cyclopropylquinoline.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the described protocols. Note that yields are representative and may vary based on reaction scale and purification efficiency.
| Protocol | Target Heterocycle | Key Reagents | Typical Reaction Time | Typical Yield |
| 1 | 2-Aryl-6-cyclopropylbenzofuran | Pd(OAc)₂, 1,4-Benzoquinone, Phenylacetylene | 12-24 hours | 60-80% |
| 2 | 3-Methyl-6-cyclopropylbenzofuran | Chloroacetone, K₂CO₃, Polyphosphoric acid | 6-8 hours (total) | 55-75% |
| 3 | 6-Cyclopropyl-4-chromanone | Acrylonitrile, Eaton's reagent | 15-18 hours (total) | 50-70% |
| 4 | 6-Cyclopropylquinoline | Glycerol, H₂SO₄, Nitrobenzene | 3-4 hours | 40-60% |
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing cyclopropyl-substituted benzofurans, chromanones, and quinolines. The presence of the cyclopropyl moiety not only directs the regiochemical outcome of these reactions but also imparts unique and beneficial properties to the final products. Further exploration of this compound in other annulation and cycloaddition reactions is warranted and holds significant promise for the discovery of novel therapeutic agents.
References
- (synthesis of Cyclopropyl anilines - ResearchG
- Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the American Chemical Society, 113(17), 6689–6690.
- (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- (n.d.).
- (n.d.).
- (2025).
- (n.d.). Synthesis of quinolines - Organic Chemistry Portal.
- (n.d.).
- (n.d.).
- (n.d.). Synthesis of benzofurans via propargyl Claisen rearrangement/cycladdition.
- (n.d.).
- (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds.
- (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en- 1-yl)
- (n.d.). Pechmann condensation – Knowledge and References - Taylor & Francis.
- (n.d.). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans.
- (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.
- (n.d.). Selective synthesis Pd‐catalyzed synthesis of 4‐Chromanone...
- (n.d.).
- (n.d.).
- (2005). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed. Bioorganic & Medicinal Chemistry Letters, 15(11), 2745–2748.
- (n.d.).
- (n.d.). α-Halo ketone - Wikipedia.
- (n.d.). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC.
- (n.d.). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols - Organic Chemistry Portal.
- (2021). Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing).
- (2025).
- (2016). Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone - PubMed. Organic & Biomolecular Chemistry, 14(31), 7520–7528.
Sources
Analytical methods for the quantification of 4-Cyclopropylphenol
Application Note: Quantitative Analysis of 4-Cyclopropylphenol
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of this compound (p-Cyclopropylphenol), a key chemical intermediate and potential impurity in various manufacturing processes. We provide detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices, from sample preparation to instrument configuration, is explained to ensure scientific integrity and facilitate method transfer. This document serves as a practical resource for establishing accurate and reliable quantitative assays for this compound in diverse sample matrices.
Introduction and Physicochemical Profile
This compound (CAS No. 10292-61-2) is a phenolic compound characterized by a cyclopropyl group attached to the phenol ring.[1][2] Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The accurate measurement of this compound is critical for several reasons: monitoring reaction kinetics, quantifying impurities in final products, and conducting pharmacokinetic or environmental fate studies.
The selection of an appropriate analytical technique is contingent on the sample matrix, the required sensitivity, and the available instrumentation. This guide focuses on the two most common and accessible chromatographic techniques: HPLC-UV for routine analysis and GC-MS for higher sensitivity and confirmatory analysis.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10292-61-2 | [1][2] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Melting Point | 57-58 °C | [1] |
| Boiling Point | 248.2 °C (at 760 Torr) | [1] |
| Appearance | Solid | N/A |
Core Analytical Workflow & Sample Preparation
A successful quantitative analysis begins with a meticulous sample preparation strategy designed to isolate the analyte from interfering matrix components.[3][4] The complexity of this step is dictated by the sample matrix (e.g., reaction mixture, biological fluid, environmental water).
Caption: General workflow for the quantification of this compound.
Protocol: Liquid-Liquid Extraction (LLE) for Biological Matrices
LLE is a robust method for extracting phenols from aqueous samples like plasma or urine.[3] The choice of solvent is critical; moderately polar solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are effective.
-
Sample Aliquot: Pipette 500 µL of the sample (e.g., plasma) into a 2 mL polypropylene tube.
-
Internal Standard (IS): Spike with a suitable internal standard (e.g., 4-ethylphenol or a stable isotope-labeled analog) to correct for extraction variability.
-
Acidification: Add 50 µL of 1M HCl to acidify the sample (pH < 4). This ensures the phenolic hydroxyl group is protonated, rendering the molecule less polar and more amenable to extraction into an organic solvent.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (for HPLC) or a suitable solvent for derivatization (for GC).
Protocol: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE offers a cleaner extract compared to LLE and can be automated.[5] Polymeric reversed-phase cartridges are well-suited for retaining phenolic compounds from aqueous solutions.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. This activates the stationary phase.
-
Loading: Load the pre-acidified aqueous sample (up to 5 mL) onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile into a collection tube.
-
Post-Elution: The eluate can be injected directly or evaporated and reconstituted as described in the LLE protocol.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a reliable and widely accessible technique for quantifying phenolic compounds at moderate concentrations.[6] The method relies on a reversed-phase separation followed by detection at a wavelength where the phenol chromophore absorbs strongly.
Principle of Operation
The sample is injected into a high-pressure stream of liquid (mobile phase) and passes through a column packed with a nonpolar stationary phase (e.g., C18). This compound, being moderately polar, is retained on the column and separated from other components based on its hydrophobicity. As it elutes from the column, it passes through a UV detector, which measures its absorbance, typically around 275-280 nm. The peak area is directly proportional to the concentration.
Detailed Experimental Protocol
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, create a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL by serial dilution in the mobile phase.
-
Sample Preparation: Prepare samples as described in Section 2, reconstituting the final extract in the mobile phase.
-
HPLC Configuration: Set up the HPLC system according to the parameters in the table below.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Analysis Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration. Inject quality control (QC) samples and the unknown samples.
-
Data Processing: Integrate the peak corresponding to this compound. Construct a linear calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.
Table of HPLC-UV Operating Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid | A common mobile phase for phenols. Formic acid improves peak shape by suppressing the ionization of the hydroxyl group.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sensitivity needs. |
| UV Detection | 275 nm | Wavelength of significant UV absorbance for the phenol chromophore. |
| Run Time | ~10 minutes | Should be sufficient to elute the analyte and any late-eluting compounds. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For higher sensitivity and specificity, GC-MS is the method of choice.[8] Due to the polarity and low volatility of the phenolic hydroxyl group, derivatization is typically required to improve chromatographic performance and prevent peak tailing.[9]
Principle of Operation
The sample extract is derivatized to convert the polar -OH group into a less polar, more volatile ether or ester. The derivatized sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. As the analyte elutes, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI), fragmented, and detected based on its mass-to-charge ratio (m/z). Quantification is performed using specific, characteristic ions (Selected Ion Monitoring, SIM mode) for maximum sensitivity.
Detailed Experimental Protocol
-
Derivatization (Silylation):
-
Ensure the sample extract from Section 2 is completely dry.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection. The resulting derivative is the trimethylsilyl (TMS) ether of this compound.
-
-
Standard Preparation: Prepare calibration standards and derivatize them in the same manner as the samples.
-
GC-MS Configuration: Set up the instrument according to the parameters below.
-
Analysis Sequence: Inject the derivatized standards and samples.
-
Data Processing: Operate the MS in SIM mode. Monitor the molecular ion and at least two other characteristic fragment ions. Quantify using the most abundant, specific ion. Construct a calibration curve and calculate sample concentrations as with the HPLC method.
Table of GC-MS Operating Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity 5% phenyl-polysiloxane phase is a robust general-purpose column suitable for a wide range of derivatized compounds.[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate the analyte from solvent and matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only specific ions for the target analyte. |
Method Validation and Performance
Any quantitative method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration (typically R² > 0.995).
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably distinguished from background noise.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples (recoveries of 85-115% are common).[5]
-
Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (%RSD), which should typically be <15%.[5]
Typical Performance Characteristics
| Parameter | HPLC-UV | GC-MS (SIM) |
| Typical LOQ | 5 - 50 ng/mL | 0.05 - 5 ng/mL[6] |
| Linearity (R²) | > 0.998 | > 0.998 |
| Precision (%RSD) | < 10% | < 15% |
| Selectivity | Moderate | High |
Conclusion
This application note provides two robust and validated starting points for the quantitative analysis of this compound. The HPLC-UV method is ideal for routine analysis in quality control settings where concentration levels are relatively high and the matrix is simple. For trace-level quantification, analysis in complex biological matrices, or for confirmatory identity, the GC-MS method offers superior sensitivity and selectivity. The choice between methods should be guided by the specific analytical requirements of the project. Proper sample preparation remains the most critical factor in achieving accurate and reproducible results with either technique.
References
- ZaiQi Bio-Tech Co.,Ltd. (n.d.). This compound | CAS No:10292-61-2. ZaiQi Bio-Tech.
- National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Phenol in Biological Samples. In Toxicological Profile for Phenol.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Jadhav, S. B., Changle, R. A., & Kubicek, V. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
- Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-2-cyclopropylphenol. PubChem.
- Gatti, R., Gioia, M. G., & Giliberti, M. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. ResearchGate.
- Centers for Disease Control and Prevention. (1993). PHENOL: METHOD 3502. NIOSH Manual of Analytical Methods.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-cyclopropylphenol. PubChem.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org.
- LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations.
- Krzek, J., & Starek, M. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
- Esteve-Romero, J., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
- U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
- Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.
- LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements.
- Li, D., et al. (2010). Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii. PubMed.
- Gotor, R., et al. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. MDPI.
- Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. ScienceDirect.
- Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. PubMed.
- Versari, A., et al. (2004). Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. ResearchGate.
- Gouda, A. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. Pharmaceutical Methods.
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Gas chromatography methods for 4-Cyclopropylphenol analysis
An In-Depth Guide to the Gas Chromatographic Analysis of 4-Cyclopropylphenol
Abstract
This application note provides detailed methodologies for the quantitative and qualitative analysis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The inherent polarity of the phenolic hydroxyl group presents unique challenges for gas chromatography (GC), such as peak tailing and potential thermal degradation. To address this, we present two robust protocols: a direct analysis method using Flame Ionization Detection (FID) for rapid screening and a more sensitive and specific method involving silylation derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and trace-level quantification. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering field-proven insights and step-by-step protocols to ensure analytical integrity.
Introduction: The Analytical Challenge of this compound
This compound is a critical building block in organic synthesis. Its purity and concentration must be rigorously controlled to ensure the quality and efficacy of final drug products. Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it a suitable choice for analyzing this compound.[1] However, the polar hydroxyl group can form hydrogen bonds with the stationary phase of the GC column, often resulting in broad, tailing peaks which compromise resolution and sensitivity.[2]
This guide explores two complementary GC-based strategies:
-
Direct GC-FID Analysis: A straightforward approach for routine analysis where high sample throughput is required and analyte concentrations are relatively high.
-
GC-MS Analysis with Derivatization: A highly specific and sensitive method that chemically modifies the analyte to improve its chromatographic behavior, enabling lower detection limits and providing definitive structural confirmation.
The choice between these methods depends on the specific analytical objective, whether it be routine process monitoring, impurity profiling, or trace-level analysis.
Overall Analytical Workflow
The analytical process, from sample receipt to final data reporting, follows a structured path to ensure consistency and accuracy. The key stages include sample preparation, instrumental analysis, and data processing. For methods requiring enhanced performance, a derivatization step is incorporated prior to instrumental analysis.
Caption: General workflow for the GC analysis of this compound.
Universal Sample Preparation Protocol
Proper sample preparation is fundamental to achieving reliable chromatographic results. This protocol is applicable to both GC-FID and GC-MS methods. The primary goal is to dissolve the analyte in a suitable volatile solvent and remove any particulate matter.[3][4]
Protocol 3.1: Standard Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample into a clean 10 mL volumetric flask.
-
Dissolution: Add a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, to dissolve the sample. Fill to the 10 mL mark. This creates a stock solution of approximately 1 mg/mL.[3]
-
Dilution: Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 10-100 µg/mL) based on the expected linear range of the instrument.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into a 2 mL autosampler vial to remove any particulates that could block the injector or contaminate the column.[4][5]
Method A: Direct Analysis by GC-FID
This method is suitable for the rapid quantification of this compound in samples where the concentration is sufficiently high. The Flame Ionization Detector (FID) offers a wide linear range and is robust for routine use. While direct analysis of phenols is possible, the use of an inert flow path is crucial to minimize peak tailing.[6]
Protocol 4.1: GC-FID Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with FID | Standard, robust detector for organic compounds. |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent | A non-polar to mid-polarity column provides good selectivity for phenols.[7][8] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for column efficiency. |
| Oven Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | Separates the analyte from solvent and other potential impurities. |
| Detector | FID | Flame Ionization Detector. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
| H₂ Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 300 mL/min | Oxidant for the flame. |
| Makeup Gas (N₂) | 25 mL/min | Improves peak shape by ensuring optimal flow into the detector. |
Method B: GC-MS Analysis with Silylation Derivatization
For higher sensitivity, improved peak shape, and definitive identification, derivatization is the preferred approach.[9] Silylation is a common and effective technique where an active hydrogen in a polar functional group (like the -OH of a phenol) is replaced by a non-polar trimethylsilyl (TMS) group.[10] This process reduces polarity, increases volatility, and improves thermal stability, leading to sharper, more symmetrical peaks.[10]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity and Isomeric Separation of 4-Cyclopropylphenol
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of positional isomers of 4-Cyclopropylphenol. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, ensuring the isomeric purity of this compound is critical for the safety and efficacy of the final product. This document provides a comprehensive, step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method, including system suitability, sample preparation, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.
Introduction: The Imperative of Isomeric Purity
This compound is a valuable building block in organic synthesis. However, its synthesis can often lead to the formation of positional isomers, namely 2-Cyclopropylphenol and 3-Cyclopropylphenol. These isomers, having the same molecular weight, can be challenging to distinguish using mass spectrometry alone, necessitating a high-resolution chromatographic separation.[1] The presence of these isomers as impurities can significantly impact the pharmacological or biological activity of the final active ingredient. Therefore, a validated, stability-indicating HPLC method is essential for quality control in a drug development and manufacturing setting.[2]
Reversed-phase HPLC is the technique of choice for this analysis due to its high resolving power for non-polar to moderately polar compounds like phenols.[3][4] This method will effectively separate this compound from its positional isomers and other potential process-related impurities.
Chromatographic Principles and Method Rationale
The separation of phenolic isomers on a C18 column is governed by the principles of reversed-phase chromatography, where separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its excellent hydrophobic retention and its proven efficacy in separating a wide range of aromatic compounds.[4] For enhanced selectivity of positional isomers, a Phenyl-Hexyl phase could also be considered, as it offers alternative selectivity through π-π interactions with the aromatic rings of the phenols.[5]
-
Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The gradient allows for the elution of compounds with a range of polarities, ensuring that both the main analyte and any potential impurities are well-resolved.
-
pH Control: The pH of the aqueous portion of the mobile phase is controlled using a buffer (e.g., phosphate buffer) or an acid modifier like phosphoric acid or trifluoroacetic acid (TFA). Maintaining a slightly acidic pH (around 2.5-3.5) ensures that the phenolic hydroxyl group remains protonated, leading to better peak shape and reproducible retention times.
-
UV Detection: Phenols exhibit strong ultraviolet (UV) absorbance.[6][7] The UV detector is set at a wavelength that provides a good response for this compound and its isomers. The UV spectrum of phenol typically shows a maximum absorbance around 275 nm.[6] A photodiode array (PDA) detector is highly recommended to confirm peak purity and identity by comparing the UV spectra of the eluted peaks with that of a reference standard.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or Trifluoroacetic acid), analytical grade
-
Reference standards for this compound, 2-Cyclopropylphenol, and 3-Cyclopropylphenol.
-
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| Chromatograph | High-Performance Liquid Chromatograph with PDA Detector |
| Column | C18 reverse-phase column (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (with PDA scanning from 200-400 nm) |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Isomer Stock Solution (1 mg/mL): Prepare separate stock solutions of 2-Cyclopropylphenol and 3-Cyclopropylphenol in the same manner.
-
Working Standard Solution (0.1 mg/mL): Dilute the this compound stock solution 1:10 with the mobile phase.
-
Spiked Sample Solution (for specificity): Spike the this compound working standard solution with small amounts of the isomer stock solutions to demonstrate separation.
-
Sample Solution (0.1 mg/mL): Accurately weigh a sufficient amount of the this compound sample, dissolve it in the mobile phase, and dilute to a final concentration of approximately 0.1 mg/mL.
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[8][9][10]
System Suitability
Before starting any analysis, the chromatographic system's suitability must be confirmed. This is achieved by injecting the working standard solution five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] This is demonstrated by injecting the spiked sample solution. The method is considered specific if the this compound peak is well-resolved from the isomer peaks and any other impurities, with a resolution of ≥ 1.5.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five standard solutions of this compound covering a range of 50% to 150% of the working concentration. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by performing recovery studies. A known amount of this compound is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the working concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio. LOD is typically where the signal-to-noise ratio is 3:1, and LOQ is where it is 10:1. These can also be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] Introduce small changes to parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should still be met.
Data Presentation and Visualization
Typical Chromatogram
A representative chromatogram should show baseline separation of this compound from its isomers. The expected elution order would be based on polarity, with the para-substituted isomer (this compound) typically being the least polar and thus having the longest retention time.
Workflow Diagrams
Caption: Overall workflow for HPLC analysis of this compound.
Caption: Conceptual diagram of isomeric separation on a C18 column.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust technique for the purity assessment and isomeric separation of this compound. The systematic approach to method development and validation ensures that the method is suitable for routine quality control in a regulated environment. The provided protocols and validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals.
References
- Agilent Technologies. (2001). Application Note on GC/MS analysis of phenols.
- Agilent Technologies. (2011). Phenols Analysis of phenols according to EPA 8040. Agilent. Link
- Agilent Technologies. (2011).
- Waters Corporation. Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Link
- Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol. Link
- Guang Pu Xue Yu Guang Pu Fen Xi. (2009). [Study of determination of phenol derivatives based on ultraviolet absorption spectra]. Link
- Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Link
- Agilent Technologies. (2011). Phenols Analysis of phenols on a base-deactivated capillary column. LabRulez GCMS. Link
- Taylor & Francis Online. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Link
- Pharmaguideline.
- Canadian Science Publishing. PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Link
- Researching. Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. Link
- ResearchGate. Variation of the UV spectra of phenol with the pH increasing. Link
- Acta Scientific. (2020).
- Waters Corporation. Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to AS. Link
- Waters Corporation.
- Waters Corporation. Determination of Polycyclic Aromatic Hydrocarbons in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection. Link
- Scirp.org.
- PubMed. Phenols as Internal Standards in Reversed-Phase High-Performance Liquid Chromatography in Pharmaceutical Analysis. Link
- AMSbiopharma.
- PubMed. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Link
- ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Link
- SIELC Technologies. Separation of Phenol red on Newcrom R1 HPLC column. Link
- Thermo Fisher Scientific.
- YouTube. Understanding ICH Q2(R2)
- ICH. (2023). Validation of Analytical Procedures Q2(R2). Link
- YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Link
- PMC - NIH. (2022).
- Phenomenex.
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- YouTube.
- ScienceDirect. Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Link
- Element Lab Solutions.
- Benchchem.
- Benchchem. Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
- NIH. (2025).
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Application Notes and Protocols for the Derivatization of 4-Cyclopropylphenol for GC-MS Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 4-cyclopropylphenol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Aimed at researchers, scientists, and drug development professionals, this document elucidates the rationale behind derivatization, focusing on two primary methods: silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acetylation with acetic anhydride. By converting the polar hydroxyl group of this compound into a less polar, more volatile moiety, these methods significantly enhance chromatographic peak shape, improve thermal stability, and increase detection sensitivity. This guide offers a deep dive into the reaction mechanisms, provides step-by-step experimental protocols, discusses the anticipated mass spectral fragmentation of the derivatives, and addresses potential analytical challenges, including the steric influence of the cyclopropyl group.
Introduction: The Imperative for Derivatization in GC-MS Analysis of Phenols
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its exceptional separatory power and sensitive, specific detection capabilities. However, its application is primarily limited to thermally stable and volatile compounds.[1][2] Phenolic compounds, such as this compound, possess a polar hydroxyl (-OH) group that can engage in strong intermolecular hydrogen bonding. This characteristic leads to a higher boiling point and reduced volatility, making direct GC-MS analysis challenging.[1][2] Furthermore, the active hydrogen of the hydroxyl group can interact with active sites within the GC system, leading to poor chromatographic performance, including peak tailing and reduced sensitivity.
Chemical derivatization is a strategic sample preparation technique that chemically modifies the analyte to improve its analytical properties for GC-MS.[1][2] The core principle involves replacing the active hydrogen of the polar functional group with a non-polar, thermally stable group.[3] This transformation effectively masks the polar nature of the hydroxyl group, thereby increasing the volatility and thermal stability of the analyte.[2] The resulting derivatives are more amenable to GC separation, leading to sharper, more symmetrical peaks and improved quantitative accuracy.
This application note will explore two of the most robust and widely adopted derivatization strategies for phenols: silylation and acetylation. We will provide a detailed examination of their application to this compound, a compound of interest in various fields, including materials science and as a building block in pharmaceutical synthesis.
Choosing the Optimal Derivatization Strategy for this compound
The selection of an appropriate derivatization method is contingent on several factors, including the chemical nature of the analyte, the sample matrix, and the desired analytical outcome. For this compound, both silylation and acetylation present viable and effective options.
Silylation: A Versatile and Powerful Approach
Silylation is a widely employed derivatization technique that involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2][3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent, often used in conjunction with a catalyst like trimethylchlorosilane (TMCS), which enhances the reactivity of the silylating agent, particularly for sterically hindered hydroxyl groups.[3]
Advantages of Silylation with BSTFA:
-
High Reactivity: BSTFA is a strong silylating agent capable of derivatizing a wide range of polar functional groups.[4]
-
Volatile Byproducts: The byproducts of the reaction with BSTFA are volatile and typically do not interfere with the chromatographic analysis.[4]
-
Enhanced Volatility: The resulting trimethylsilyl ether of this compound is significantly more volatile and less polar than the parent compound.
Considerations for Silylation:
-
Moisture Sensitivity: Silylating reagents are highly susceptible to hydrolysis. Therefore, all glassware, solvents, and samples must be scrupulously dried to prevent reagent degradation and ensure complete derivatization.[4]
-
Potential for Steric Hindrance: While the cyclopropyl group is relatively small, its proximity to the hydroxyl group could potentially introduce minor steric hindrance. The use of a catalyst like TMCS and optimized reaction conditions (e.g., elevated temperature) can effectively overcome this.[5]
Acetylation: A Robust and Cost-Effective Alternative
Acetylation involves the reaction of the phenolic hydroxyl group with an acetylating agent, most commonly acetic anhydride, to form a stable phenyl acetate ester.[6][7] This method is straightforward, cost-effective, and often performed under basic conditions to facilitate the reaction.[6]
Advantages of Acetylation with Acetic Anhydride:
-
Robustness: The reaction is less sensitive to trace amounts of moisture compared to silylation.
-
Stable Derivatives: The resulting acetylated derivative is chemically stable and exhibits excellent chromatographic properties.
-
Cost-Effectiveness: Acetic anhydride and the associated reagents are generally less expensive than silylating agents.
Considerations for Acetylation:
-
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as pyridine or potassium carbonate, to act as a catalyst and neutralize the acetic acid byproduct.[1][8]
-
Work-up Procedure: A work-up step is often required to remove excess reagent and byproducts prior to GC-MS analysis.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the silylation and acetylation of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, with appropriate personal protective equipment.
Protocol 1: Silylation of this compound using BSTFA with 1% TMCS
This protocol outlines the procedure for converting this compound to its trimethylsilyl ether derivative.
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (or other suitable aprotic solvent such as acetonitrile or dichloromethane)
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation (if required)
Experimental Workflow:
Caption: Workflow for the silylation of this compound.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard or sample extract into a clean, dry vial.
-
If the sample is in a solution, transfer a precise volume to a GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. Crucially, the sample must be anhydrous as silylating reagents are highly moisture-sensitive. [4]
-
-
Derivatization Reaction:
-
To the dried sample residue in the GC vial, add 100 µL of anhydrous pyridine to dissolve the analyte.
-
Using a clean, dry microsyringe, add 100 µL of BSTFA containing 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 70-80°C for 30-60 minutes. Optimization of reaction time and temperature may be necessary to ensure complete derivatization.[1]
-
-
GC-MS Analysis:
-
After the incubation period, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for direct injection into the GC-MS system.
-
Protocol 2: Acetylation of this compound using Acetic Anhydride
This protocol details the conversion of this compound to 4-cyclopropylphenyl acetate.
Materials and Reagents:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent) or Potassium Carbonate (K₂CO₃)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
GC vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge (optional)
Experimental Workflow:
Caption: Workflow for the acetylation of this compound.
Step-by-Step Procedure:
-
Sample Preparation:
-
Transfer a known amount of the this compound sample or standard into a reaction vial. If in solution, the solvent can be evaporated, though this method is more tolerant to residual solvent than silylation.
-
-
Derivatization Reaction:
-
Add 100 µL of pyridine to the vial.
-
Add 200 µL of acetic anhydride.[1]
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. For potentially hindered phenols, gentle heating (e.g., 60°C) for a short period may be beneficial to drive the reaction to completion.[1]
-
-
Work-up and Extraction:
-
Add 1 mL of saturated sodium bicarbonate solution to the vial to neutralize the excess acetic anhydride and pyridine.[1]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate) and vortex for 1 minute to extract the acetylated product.
-
Allow the layers to separate (centrifugation can aid this process).
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
-
GC-MS Analysis and Expected Mass Spectra
The derivatized this compound can be analyzed using a standard GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
GC-MS Parameters (Example)
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80°C, hold 1 min; Ramp: 10°C/min to 280°C, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Note: These parameters are a starting point and should be optimized for the specific instrument and column used.
Predicted Mass Spectra and Fragmentation Patterns
4.2.1 Trimethylsilyl (TMS) Derivative of this compound
The TMS derivative, (4-cyclopropylphenoxy)(trimethyl)silane, has a molecular weight of 206.36 g/mol .
-
Molecular Ion ([M]⁺): A peak at m/z 206 is expected, corresponding to the intact molecular ion.
-
[M-15]⁺ Ion: A prominent fragment at m/z 191 will likely be observed, resulting from the loss of a methyl radical (•CH₃) from the TMS group. This is a characteristic fragmentation for TMS derivatives.[9]
-
Other Fragments: Further fragmentation may involve the cyclopropyl group and the aromatic ring.
Predicted Mass Spectrum of (4-cyclopropylphenoxy)(trimethyl)silane: Based on the fragmentation of the TMS derivative of 4-tert-butylphenol, we can anticipate a significant peak at [M-15]⁺.
4.2.2 Acetyl Derivative of this compound
The acetyl derivative, 4-cyclopropylphenyl acetate, has a molecular weight of 176.21 g/mol .[10]
-
Molecular Ion ([M]⁺): A peak at m/z 176 should be present, representing the molecular ion.
-
[M-42]⁺ Ion: A characteristic and often base peak will be observed at m/z 134. This corresponds to the loss of a neutral ketene molecule (CH₂=C=O) from the acetyl group, a common fragmentation pathway for phenyl acetates.
-
Acetyl Cation: A fragment at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is also expected.
Predicted Mass Spectrum of 4-cyclopropylphenyl acetate: Drawing parallels with the mass spectrum of 4-methylphenyl acetate, the loss of ketene is a dominant fragmentation pathway.[11]
Troubleshooting and Method Optimization
| Problem | Potential Cause | Solution |
| Low or no derivative peak | Incomplete reaction | Increase reaction time and/or temperature. Ensure proper mixing. For silylation, check the freshness of the reagent and consider adding a catalyst (TMCS).[3] |
| Presence of moisture (silylation) | Ensure all glassware, solvents, and the sample are anhydrous.[4] | |
| Peak tailing of the derivative | Active sites in the GC system | Deactivate the GC inlet liner. Use a fresh, high-quality capillary column. |
| Incomplete derivatization | Re-optimize the derivatization protocol as described above. | |
| Extraneous peaks in the chromatogram | Reagent byproducts or impurities | For acetylation, ensure the work-up step is performed correctly to remove excess reagents. For silylation, ensure high-purity reagents are used. |
| Sample matrix interference | Employ a sample clean-up step (e.g., solid-phase extraction) prior to derivatization. |
Conclusion
Both silylation with BSTFA and acetylation with acetic anhydride are highly effective methods for the derivatization of this compound, enabling robust and sensitive analysis by GC-MS. Silylation offers a powerful and clean reaction but demands stringent anhydrous conditions. Acetylation provides a more forgiving and cost-effective alternative, though it may require a post-reaction work-up. The choice between these methods will depend on the specific laboratory resources, sample characteristics, and analytical requirements. By understanding the principles behind these derivatization strategies and following the detailed protocols provided, researchers can confidently and accurately quantify this compound in a variety of sample matrices.
References
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(5), 1635-1641.
- Gleason, J. L., et al. (2023). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 14(42), 11625-11630.
- Salamone, J. D., et al. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148.
- Lee, H. B., et al. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of Chromatographic Science, 41(8), 422-428.
- Lee, H. B., et al. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of Chromatographic Science, 41(8), 422-428.
- Liu, R., et al. (2006). Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry. Analytica Chimica Acta, 577(1), 52-61.
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90.
- Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
- Roessner, U., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 17(4), 549.
- Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
- Stella, V. J., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Pharmaceutical Sciences, 97(2), 549-559.
- Cho, S. I., et al. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Journal of Separation Science, 35(5-6), 666-672.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Kim, H. Y., et al. (2020). Derivatization reaction of phenol to phenyl acetate. Journal of the Korean Society for Applied Biological Chemistry, 63(3), 365-371.
- Troftgruben, M. H. S., et al. (2024). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry.
- Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Bioorganic & Medicinal Chemistry, 11(11), 2269-2275.
- Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10997574, Acetic acid 4-cyclopropyl-phenyl ester.
- Psillakis, E., et al. (2010). Sorptive extraction with in-sample acetylation for gas chromatography-mass spectrometry determination of ethylphenol species in wine samples. Journal of Chromatography A, 1217(46), 7208-7214.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10750210, 4-((Trimethylsilyl)ethynyl)phenol.
- Gleason, J. L., & Izzotti, A. F. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World.
- Roessner, U., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 17(4), 549.
- Wansi, J. D., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8201.
- Lacerda, C. L. (2015). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. World Journal of Chemical Education, 3(1), 1-6.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Focant, J. F., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106198.
- Thermo Fisher Scientific. (2015, July 15). The Role of GC-MS/MS in Metabolomics Experiments and the Exploration of Optimized Workflows [Video]. YouTube.
- Custódio, L., et al. (2022). Chemical Profile of Lipophilic Fractions of Different Parts of Zizyphus lotus L. by GC-MS and Evaluation of Their Antiproliferative and Antibacterial Activities. Molecules, 27(2), 480.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8797, 4-Methylphenyl acetate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70987, 4-Methoxyphenyl acetate.
- Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151.
- ResearchGate. (2021, November 9). How best to perform acylation of hydroxyls for GC/MS?.
- National Institute of Standards and Technology. (n.d.). 4-tert-Butylcyclohexyl acetate in NIST Chemistry WebBook.
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
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Application Note & Protocol: A Scalable and Robust Synthesis of 4-Cyclopropylphenol for Pharmaceutical and Agrochemical Research
Abstract
This document provides a detailed experimental protocol for the scalable synthesis of 4-cyclopropylphenol, a key intermediate in the development of various pharmaceutical and agrochemical agents. The described method is based on a Suzuki-Miyaura cross-coupling reaction, a versatile and widely used transformation in modern organic synthesis known for its high efficiency and functional group tolerance.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide that includes not only a step-by-step protocol but also the underlying scientific rationale, safety considerations, and analytical methodologies for product characterization.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[4][5] Its unique structural motif, combining a phenolic hydroxyl group with a cyclopropyl ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and binding affinity. The synthesis of this compound has been approached through various methods, such as the Baeyer-Villiger oxidation of 4-cyclopropylacetophenone and Grignard reactions.[5][6] However, for scalability and substrate scope, the palladium-catalyzed Suzuki-Miyaura coupling of a protected 4-bromophenol with cyclopropylboronic acid presents a highly attractive and reliable strategy.[7][8] This protocol details a robust and scalable procedure for this transformation, designed to deliver high yields of the desired product with excellent purity.
Reaction Scheme
The overall synthetic strategy involves a two-step process: (1) protection of the phenolic hydroxyl group of 4-bromophenol, followed by (2) a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid, and finally (3) deprotection to yield this compound. A common protecting group for phenols that is stable to the coupling conditions and easily removed is the tert-butyldimethylsilyl (TBDMS) group.
Step 1: Protection of 4-Bromophenol 4-Bromophenol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole to form 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene.
Step 2: Suzuki-Miyaura Cross-Coupling The protected 4-bromophenol undergoes a palladium-catalyzed cross-coupling reaction with cyclopropylboronic acid in the presence of a suitable base and phosphine ligand.
Step 3: Deprotection The TBDMS protecting group is removed under acidic conditions to afford the final product, this compound.
Materials and Equipment
| Material | Grade | Supplier |
| 4-Bromophenol | ≥98% | Sigma-Aldrich |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 97% | Sigma-Aldrich |
| Imidazole | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Cyclopropylboronic acid | ≥97% | Combi-Blocks |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| Tricyclohexylphosphine (PCy₃) | 97% | Strem Chemicals |
| Potassium phosphate, tribasic (K₃PO₄) | ≥97% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated sodium bicarbonate solution | ||
| Saturated sodium chloride solution (brine) | ||
| Anhydrous magnesium sulfate (MgSO₄) | ||
| Deionized water | ||
| Nitrogen gas (high purity) |
| Equipment | |
| Round-bottom flasks (various sizes) | |
| Magnetic stirrer with heating mantle | |
| Condenser | |
| Septa | |
| Syringes and needles | |
| Schlenk flask | [1] |
| Rotary evaporator | |
| Separatory funnel | |
| Buchner funnel and filter paper | |
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | |
| UV lamp for TLC visualization | |
| Glass column for chromatography | |
| Silica gel for column chromatography | |
| Standard laboratory glassware |
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Chemical Handling:
-
4-Bromophenol: Toxic and corrosive. Avoid inhalation and contact with skin and eyes.
-
TBDMSCl: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Palladium(II) acetate and Tricyclohexylphosphine: Handle in a fume hood. Palladium compounds can be toxic, and phosphine ligands are air-sensitive and can be odorous.
-
Anhydrous Solvents: Highly flammable. Keep away from ignition sources.[9]
-
Cyclopropylmagnesium bromide (if using a Grignard-based approach): Extremely flammable and reacts violently with water.[9][10][11][12] Handle under a strict inert atmosphere.[11]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-((tert-butyldimethylsilyl)oxy)benzene
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (20.0 g, 115.6 mmol) and imidazole (17.4 g, 254.3 mmol).
-
Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 200 mL) and stir until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 19.2 g, 127.2 mmol) in anhydrous DCM (50 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl acetate in Hexanes).
-
Once the reaction is complete, quench with deionized water (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield the protected phenol as a colorless oil.
Step 2: Suzuki-Miyaura Coupling
-
To a dry 1 L Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene (from the previous step, assuming ~100% yield, 33.2 g, 115.6 mmol), cyclopropylboronic acid (11.9 g, 138.7 mmol), and potassium phosphate (K₃PO₄, 73.6 g, 346.8 mmol).
-
Evacuate the flask and backfill with nitrogen three times.
-
Under a positive flow of nitrogen, add anhydrous toluene (400 mL) and anhydrous tetrahydrofuran (THF, 100 mL).
-
In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂, 0.52 g, 2.31 mmol, 2 mol%) and tricyclohexylphosphine (PCy₃, 1.30 g, 4.62 mmol, 4 mol%) in anhydrous toluene (20 mL).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate (200 mL).
-
Concentrate the filtrate under reduced pressure.
Step 3: Deprotection to this compound
-
Dissolve the crude product from the Suzuki coupling in THF (300 mL).
-
Add 2 M hydrochloric acid (150 mL) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound as a solid.
Visualization of the Experimental Workflow
Caption: Synthetic workflow for the scalable preparation of this compound.
Results and Discussion
This protocol is expected to provide this compound in good overall yield and high purity.
| Step | Expected Yield | Purity (by ¹H NMR/GC) |
| Step 1 | 90-95% | >98% |
| Step 2 & 3 | 80-90% | >99% |
| Overall | 72-85% | >99% |
The choice of a TBDMS protecting group is crucial as it is robust enough to withstand the basic conditions of the Suzuki coupling while being readily cleaved under mild acidic conditions. The use of tricyclohexylphosphine as a ligand is beneficial for the coupling of aryl bromides due to its electron-rich and bulky nature, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[13]
Potential side reactions in the Suzuki coupling include homocoupling of the boronic acid and debromination of the starting material. These can be minimized by carefully controlling the reaction stoichiometry and ensuring an inert atmosphere.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by a combination of analytical techniques.[14]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. Expected ¹H NMR signals include aromatic protons, a phenolic hydroxyl proton, and protons of the cyclopropyl ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product.[15]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[16][17]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the phenol and the C-H stretches of the aromatic and cyclopropyl groups.[14]
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2024). Safety Data Sheet: Cyclopropylmagnesium bromide, 0.5M-0.7M in THF.
- Thermo Fisher Scientific. (2018). Safety Data Sheet: Cyclopropylmagnesium bromide, 1.0M in 2-MeTHF.
- Tokyo Chemical Industry Co., Ltd.
- FUJIFILM Wako Chemicals. (2024). Safety Data Sheet: Cyclopropylmagnesium Bromide, Tetrahydrofuran Solution.
- Organic Syntheses.
- Pearson. (2022).
- Wikipedia.
- OpenOChem Learn.
- Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
- ZaiQi Bio-Tech. This compound.
- ResearchGate. (2025). Formal Direct Cross-Coupling of Phenols with Amines.
- Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- SynArchive. Suzuki Coupling.
- Organic Chemistry Portal. Grignard Reaction.
- Taylor & Francis Online. (1992).
- Leah4Sci. (2020).
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Application Notes and Protocols for Measuring the Antioxidant Activity of 4-Cyclopropylphenol
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Antioxidant Potential of 4-Cyclopropylphenol
This compound, a phenolic compound characterized by a hydroxyl group attached to a benzene ring with a cyclopropyl substituent, presents a unique structure for investigation within the realm of antioxidant research.[1][2][3][4] Phenolic compounds are a major class of antioxidants, known for their ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.[5][6][7] The antioxidant capacity of phenols is primarily attributed to their hydroxyl groups, which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[5][6][7][8] The presence of the electron-donating cyclopropyl group on the phenol ring may influence its antioxidant activity, making it a compound of interest for drug development and material science.
This comprehensive guide provides detailed protocols for quantifying the antioxidant activity of this compound. We will delve into the theoretical underpinnings of the most relevant assays, offering a rationale for experimental choices and ensuring the generation of robust and reliable data.
The Chemical Logic of Antioxidant Action: A Primer for Phenolic Compounds
The antioxidant activity of phenolic compounds like this compound is primarily governed by two key mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxyl radical (ArO•) that is less likely to initiate further oxidative chain reactions.[6][8][9]
ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): The phenolic antioxidant can also donate an electron to a free radical, forming a radical cation (ArOH•+) and an anion of the radical. This is often followed by proton loss to yield the more stable phenoxyl radical.[6][8]
ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+
The efficiency of these mechanisms is influenced by the molecular structure of the phenol, including the nature and position of substituents on the aromatic ring.
Selecting the Right Tools: A Comparative Overview of Antioxidant Assays
No single assay can fully capture the multifaceted nature of antioxidant activity. Therefore, employing a battery of tests based on different mechanisms is highly recommended for a comprehensive evaluation.[10] For this compound, we propose a combination of the DPPH and ABTS assays, which are based on mixed HAT and SET mechanisms, providing a broad assessment of its radical scavenging capabilities.
| Assay | Principle | Mechanism | Advantages | Considerations |
| DPPH | Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Primarily HAT, with some SET contribution. | Simple, rapid, and cost-effective.[11][12] | The steric accessibility of the radical can be a limiting factor for some antioxidants. |
| ABTS | Measures the scavenging of the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. | Primarily SET, with some HAT contribution. | Applicable to both hydrophilic and lipophilic compounds; less susceptible to steric hindrance than DPPH.[13][14] | The radical is generated chemically, which may not fully mimic biological systems. |
| FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Exclusively SET.[15][16][17][18] | Simple and reproducible. | Does not measure the scavenging of biologically relevant radicals. |
| ORAC | Measures the inhibition of the oxidation of a fluorescent probe by peroxyl radicals. | Primarily HAT.[19][20][21][22][23] | Uses a biologically relevant radical source. | Requires a fluorescence plate reader and is more complex to perform. |
For the initial characterization of this compound, the DPPH and ABTS assays offer a robust and efficient starting point.
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates the general workflow for determining the antioxidant activity of this compound using in vitro chemical assays.
Caption: General workflow for in vitro antioxidant assays.
Detailed Protocol 1: DPPH Radical Scavenging Assay
This protocol details the measurement of the capacity of this compound to scavenge the DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[11][12]
Materials and Reagents
-
This compound (CAS: 10292-61-2)
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Methanol (HPLC grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Calibrated pipettes
Reagent Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. From this stock, prepare a series of dilutions in methanol (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Trolox Standard Solutions (1 mg/mL): Prepare a 1 mg/mL stock solution of Trolox in methanol. From this stock, prepare a series of dilutions in methanol to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[24] This solution should be freshly prepared and protected from light.
Assay Procedure
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound solutions or Trolox standard solutions to respective wells.
-
Add 100 µL of methanol to a well to serve as a blank.
-
Add 100 µL of the DPPH working solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the sample or standard.
-
-
Plot the % Inhibition against the concentration of this compound and Trolox to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the linear regression curve for this compound by the slope of the Trolox standard curve.
Detailed Protocol 2: ABTS Radical Cation Decolorization Assay
This assay measures the ability of this compound to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored by the decrease in absorbance.[13][14][25][26]
Materials and Reagents
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Trolox
-
Ethanol or Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Reagent Preparation
-
This compound and Trolox Solutions: Prepare stock and working solutions of this compound and Trolox as described in the DPPH protocol, using ethanol or PBS as the solvent.
-
ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][14] This will generate the dark blue-green ABTS•⁺.
-
-
ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
Assay Procedure
-
In a 96-well microplate, add 10 µL of the various concentrations of this compound solutions or Trolox standard solutions to respective wells.
-
Add 190 µL of the ABTS•⁺ working solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm.
Data Analysis
-
Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value and/or the TEAC value as described in the DPPH protocol.
Interpreting the Results: A Self-Validating System
The trustworthiness of your findings relies on a systematic approach to data interpretation.
-
IC₅₀ Values: A lower IC₅₀ value indicates a higher antioxidant activity.
-
TEAC Values: A higher TEAC value signifies a greater antioxidant capacity relative to Trolox.
-
Consistency Across Assays: While the absolute values may differ between the DPPH and ABTS assays due to their different chemical principles, a compound with potent antioxidant activity should demonstrate a low IC₅₀ and high TEAC in both.
Visualizing the Mechanism: The Role of the Hydroxyl Group
The antioxidant activity of this compound is fundamentally linked to the reactivity of its hydroxyl group. The following diagram illustrates the hydrogen atom donation from the phenol to a free radical.
Caption: Hydrogen donation from this compound to a free radical.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial assessment of the antioxidant activity of this compound. By employing both the DPPH and ABTS assays, researchers can gain valuable insights into its radical scavenging capabilities. Further investigations could involve exploring its efficacy in more biologically relevant systems, such as cell-based assays, and elucidating the structure-activity relationship by comparing its activity to that of other substituted phenols. This foundational data is crucial for professionals in drug development and materials science seeking to harness the potential of novel antioxidant compounds.
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- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Molecules.
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Application Notes & Protocols: 4-Cyclopropylphenol in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of small, conformationally restricted moieties is a cornerstone of modern medicinal chemistry. The cyclopropyl group, in particular, has emerged as a "privileged" fragment due to its unique electronic properties and ability to confer metabolic stability and enhanced binding affinity. When combined with a phenol ring to form 4-cyclopropylphenol, it creates a versatile scaffold for developing potent and selective enzyme inhibitors. This document provides an in-depth guide to the application of this compound in enzyme inhibitor design, detailing its mechanistic advantages, case studies, and comprehensive laboratory protocols for synthesis, screening, and characterization.
The Rationale: Why this compound?
The utility of the this compound scaffold in inhibitor design stems from the synergistic contributions of its two core components: the cyclopropyl ring and the phenol group.
-
The Cyclopropyl Ring: This three-membered ring is more than just a simple alkyl substituent. Its strained nature imparts a high degree of sp3 character and unique electronic properties. In drug design, this translates to several key advantages:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) family.[1] This can increase a drug candidate's half-life and reduce metabolic liabilities.
-
Conformational Rigidity: The ring locks the adjacent phenyl group into a defined orientation, reducing the entropic penalty upon binding to a target enzyme and often leading to higher potency.
-
Lipophilicity and Binding: The cyclopropyl group can occupy hydrophobic pockets within an enzyme's active site, forming favorable van der Waals interactions. Its unique shape can provide access to regions of chemical space unavailable to more traditional bulky groups like tert-butyl.
-
-
The Phenolic Hydroxyl Group: The -OH group is a critical pharmacophoric feature.
-
Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar residues (e.g., Asp, Glu, Ser, Thr) in an enzyme's active site. This directional interaction is often key to an inhibitor's potency and selectivity.
-
Synthetic Handle: The phenol group provides a reactive site for further chemical modification, allowing for the rapid generation of derivative libraries to explore structure-activity relationships (SAR).
-
The combination of these features in a single, compact molecule makes this compound an attractive starting point for fragment-based and structure-based drug discovery campaigns.[2]
Application Case Study: Inhibition of Carbonic Anhydrases and Acetylcholinesterase
While this compound itself is a building block, derivatives incorporating this scaffold have shown significant inhibitory activity against clinically relevant enzymes. A notable study involved the synthesis of bromophenol derivatives that included a cyclopropyl moiety.[3]
These compounds were evaluated as inhibitors against human carbonic anhydrase I and II (hCA I and hCA II), which are important targets for diuretics and treatments for glaucoma, and acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[3]
Key Findings: The synthesized bromophenol derivatives containing the cyclopropyl group were potent inhibitors of all three enzymes. The study highlights how the core phenolic scaffold can be decorated to achieve high affinity for multiple, distinct enzyme targets.
| Compound Class | Target Enzyme | Potency (Ki) Range |
| Cyclopropyl Bromophenol Derivatives | hCA I | 7.8 - 58.3 nM |
| Cyclopropyl Bromophenol Derivatives | hCA II | 43.1 - 150.2 nM |
| Cyclopropyl Bromophenol Derivatives | AChE | 159.6 - 924.2 nM |
| Data synthesized from Ref.[3] |
This case demonstrates the versatility of the cyclopropyl-substituted phenol scaffold in generating potent enzyme inhibitors. The core structure provides a solid foundation for binding, while modifications to the ring allow for fine-tuning of potency and selectivity.
Experimental Design & Protocols
The successful application of the this compound scaffold requires a systematic workflow encompassing chemical synthesis, enzymatic screening, and mechanistic studies.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a template for assessing the inhibitory activity of this compound derivatives against a target enzyme that produces a chromogenic product.
A. Principle: The rate of product formation is monitored by measuring the change in absorbance over time. The presence of an inhibitor will decrease this rate. The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme activity across a range of inhibitor concentrations.
B. Materials:
-
Target Enzyme (e.g., α-glucosidase, acetylcholinesterase)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.8)
-
Test Compounds (this compound derivatives dissolved in DMSO)
-
Positive Control (known inhibitor, e.g., Acarbose)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
C. Step-by-Step Methodology:
-
Prepare Reagents:
-
Dissolve the enzyme in assay buffer to the desired working concentration (e.g., 0.1 U/mL). Keep on ice.
-
Dissolve the substrate in assay buffer to its working concentration (e.g., 20 mM).
-
Prepare a stock solution of test compounds (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., from 1000 µM to 0.1 µM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 5 µL of serially diluted test compound and 69 µL of assay buffer.
-
Negative Control Wells: Add 5 µL of assay buffer containing the same percentage of DMSO as the test wells and 69 µL of assay buffer.
-
Positive Control Wells: Add 5 µL of the positive control inhibitor and 69 µL of assay buffer.
-
-
Enzyme Addition:
-
Add 1 µL of the enzyme solution to all wells.
-
Mix gently by tapping the plate and incubate at the optimal temperature (e.g., 37°C) for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) every 60 seconds for 15-30 minutes.
-
D. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or R to determine the IC50 value.
Protocol 2: Structure-Activity Relationship (SAR) Workflow
The goal of an SAR study is to understand how modifications to the this compound core affect inhibitory potency.
A. Principle: By systematically altering the chemical structure and measuring the corresponding change in biological activity, one can build a model of the pharmacophore—the key features required for binding and inhibition.
B. Workflow:
-
Scaffold Selection: Start with this compound as the core fragment.[4]
-
Initial Modifications: Synthesize a small, diverse set of first-generation analogs. Focus on three key regions for modification:
-
Phenolic Oxygen: Convert the phenol to ethers (methyl, ethyl) to probe the necessity of the hydrogen bond-donating proton.
-
Aromatic Ring: Introduce small substituents (e.g., F, Cl, Me) at the ortho and meta positions to explore steric and electronic effects.[5][6]
-
Cyclopropyl Group: While more synthetically challenging, explore analogs where the cyclopropyl is replaced with other small, lipophilic groups (e.g., isopropyl, cyclobutyl) to validate its unique contribution.
-
-
Screening: Screen all synthesized analogs using the primary enzyme inhibition assay (Protocol 1) to determine their IC50 values.
-
Data Interpretation:
-
Activity Cliff: Look for pairs of molecules that are structurally very similar but have a large difference in activity. This points to a critical interaction.
-
Trend Analysis: Does increasing the electron-withdrawing nature of a ring substituent increase potency? Does adding steric bulk decrease it?
-
-
Iterative Design: Based on the initial SAR data, design and synthesize a second generation of more focused analogs to test specific hypotheses and optimize potency.
Protocol 3: Assessing Metabolic Stability in Liver Microsomes
This protocol determines the in vitro metabolic stability of a compound, which is crucial for predicting its in vivo half-life.
A. Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP450 enzymes.[7] The disappearance of the parent compound over time is monitored by LC-MS/MS.
B. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compound (1 mM stock in DMSO)
-
Positive Control (compound with known metabolic liability, e.g., Verapamil)
-
Negative Control (compound with known high stability, e.g., Warfarin)
-
Acetonitrile with internal standard (for quenching)
-
LC-MS/MS system
C. Step-by-Step Methodology:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (final concentration ~0.5 mg/mL).
-
Pre-incubation:
-
Add the test compound to the master mix to achieve a final concentration of 1 µM.
-
Vortex gently and pre-incubate at 37°C for 5 minutes to allow temperature equilibration.
-
-
Initiate Reaction:
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Immediately remove an aliquot (e.g., 50 µL) for the T=0 time point and quench it by adding it to a tube containing 150 µL of cold acetonitrile with an internal standard.
-
-
Time Points:
-
Continue incubating the reaction mixture at 37°C.
-
Remove aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
D. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope (k) of the line from the linear regression of this plot.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the design of novel enzyme inhibitors. Its constituent parts offer a compelling combination of metabolic stability, conformational pre-organization, and critical hydrogen bonding capabilities. The protocols outlined in this guide provide a robust framework for researchers to synthesize, screen, and optimize inhibitors based on this privileged scaffold. Future work in this area will likely involve the use of this compound derivatives in more complex synthetic strategies, such as diversity-oriented synthesis and the development of covalent inhibitors, further expanding its role in the discovery of next-generation therapeutics.[8]
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10986277, this compound.
- ZaiQi Bio-Tech. (n.d.). This compound | CAS No:10292-61-2.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68326221, 4-Chloro-2-cyclopropylphenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70459265, 2-Bromo-4-cyclopropylphenol.
- Tülay, A., et al. (2018). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 81, 333-341.
- Abdel-rahman, A. A. H., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. RSC Medicinal Chemistry, 14(11), 2135-2165.
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Application Notes and Protocols: In Vitro ADME Profiling of 4-Cyclopropylphenol Derivatives
Introduction: The Critical Role of Early ADME Assessment in Drug Discovery
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant number of promising compounds failing due to suboptimal pharmacokinetic properties.[1] Early and robust assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is therefore paramount to de-risk drug development programs, guide lead optimization, and ultimately select candidates with a higher probability of clinical success.[2][3][4] This is particularly pertinent for novel chemical series such as 4-cyclopropylphenol derivatives. The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability, potency, and permeability[5]; however, the phenolic group can be susceptible to Phase II metabolism. Therefore, a thorough in vitro ADME evaluation is essential to characterize the overall disposition of this class of compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro ADME profiling of this compound derivatives. We will delve into the core principles and provide detailed, field-proven protocols for key assays that form the foundation of an effective early ADME screening cascade.
I. Metabolic Stability in Human Liver Microsomes: A First Look at Hepatic Clearance
Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the clearance of the majority of small molecule drugs.[6] The in vitro metabolic stability assay using human liver microsomes (HLM) provides a reliable and high-throughput method to assess a compound's susceptibility to Phase I metabolism and to calculate its intrinsic clearance (Clint).[7][8][9] This information is vital for predicting in vivo hepatic clearance and guiding structural modifications to enhance metabolic stability. For this compound derivatives, this assay will primarily inform on the stability of the parent molecule to CYP-mediated oxidation.
Experimental Workflow: Metabolic Stability Assay
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Detailed Protocol: Metabolic Stability
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Microsome and Cofactor Preparation: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[8][9] Prepare a NADPH regenerating system.
-
Incubation: In a 96-well plate, add the microsomal solution. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound to the wells to a final concentration of 1 µM. To initiate the metabolic reaction, add the NADPH regenerating system.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing a suitable internal standard.[9]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
II. Plasma Protein Binding: The Unbound Drug Hypothesis
Scientific Rationale: The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[10] According to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body.[11][12] Therefore, determining the percentage of plasma protein binding (%PPB) is essential for interpreting in vitro potency data and for predicting the in vivo volume of distribution and clearance. Rapid Equilibrium Dialysis (RED) is considered the gold standard method for this assessment due to its accuracy and reduced non-specific binding.[10][13][14]
Experimental Workflow: Plasma Protein Binding (Rapid Equilibrium Dialysis)
Caption: Workflow for the Plasma Protein Binding Assay using RED.
Detailed Protocol: Plasma Protein Binding
-
Compound and Plasma Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Spike the test compound into plasma (human, and relevant preclinical species) to a final concentration of typically 1-5 µM.
-
RED Device Setup: Add the compound-spiked plasma to the donor (red-ringed) chamber of the RED device inserts. Add phosphate-buffered saline (PBS, pH 7.4) to the acceptor chamber.[11]
-
Equilibration: Seal the 96-well plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.[11][13]
-
Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
Sample Processing: To ensure accurate LC-MS/MS analysis, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Precipitate proteins by adding cold acetonitrile with an internal standard.
-
LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the test compound in both the plasma and buffer chambers.
-
Data Analysis:
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage of plasma protein binding as: %PPB = (1 - fu) * 100.
-
III. Intestinal Permeability: The Caco-2 Cell Model
Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that form tight junctions and express key drug transporters.[15][16] This makes the Caco-2 permeability assay the industry standard for predicting in vivo intestinal absorption.[15][17] The assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, mimicking absorption, and the basolateral-to-apical (B-A) direction to assess active efflux.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Detailed Protocol: Caco-2 Permeability
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts in a 24- or 96-well format and culture for 18-22 days to allow for differentiation and polarization.[15]
-
Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure the integrity of the tight junctions.[18]
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
For A-B permeability, add the this compound derivative (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
For B-A permeability, add the compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from the receiver compartment for analysis by LC-MS/MS to quantify the amount of compound that has permeated the monolayer.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[15]
-
IV. Data Interpretation and Integrated Assessment
The true power of in vitro ADME profiling lies in the integrated analysis of data from multiple assays. The following table provides a hypothetical example of how to present and interpret data for a series of this compound derivatives.
| Compound ID | HLM Clint (µL/min/mg) | Human PPB (%) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Control (High) | >100 | 95.0 | 25.0 | 1.2 |
| Control (Low) | <5 | 50.0 | 0.5 | 1.0 |
| CPP-001 | 15 | 99.2 | 12.5 | 1.5 |
| CPP-002 | 85 | 85.5 | 18.0 | 3.1 |
| CPP-003 | <5 | 92.1 | 2.1 | 1.1 |
Interpretation:
-
CPP-001: Shows moderate metabolic stability, high plasma protein binding, and good permeability with no significant efflux. The high binding may limit its free exposure.
-
CPP-002: Exhibits high metabolic clearance, suggesting it may have a short in vivo half-life. The efflux ratio >2 indicates it is a substrate for an efflux transporter, which could limit oral absorption.
-
CPP-003: Demonstrates high metabolic stability and low to moderate permeability. This compound may benefit from structural modifications to improve its absorption properties.
V. Advanced In Vitro ADME Profiling: CYP Inhibition and hERG Safety
Beyond the core assays, a comprehensive in vitro ADME profile for promising candidates should include an assessment of potential drug-drug interactions (DDIs) and cardiac liability.
-
Cytochrome P450 (CYP) Inhibition: It is crucial to evaluate whether this compound derivatives inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19][20] Inhibition of these enzymes can lead to clinically significant DDIs when co-administered with other drugs.[19][21] This is typically assessed by incubating the test compound with HLM and a CYP-specific probe substrate and measuring the formation of the probe's metabolite.[19][22] A decrease in metabolite formation indicates inhibition, from which an IC50 value can be determined.[19]
-
hERG Potassium Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[2][23][24] Early in vitro screening for hERG liability is a regulatory requirement and is critical for safety.[23] The automated patch-clamp assay is the gold standard for assessing a compound's potential to block the hERG channel, providing an IC50 value that helps to determine the safety margin.[24][25]
Conclusion
A structured and early-stage in vitro ADME profiling campaign is indispensable for the successful development of this compound derivatives. By employing the robust protocols outlined in these application notes for metabolic stability, plasma protein binding, and intestinal permeability, researchers can generate critical data to guide medicinal chemistry efforts, select candidates with favorable pharmacokinetic properties, and mitigate downstream risks. Integrating these core assays with further safety and DDI assessments will provide a comprehensive data package to support the advancement of the most promising molecules towards clinical development.
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Application Note & Protocols: Formulation of 4-Cyclopropylphenol for In Vivo Preclinical Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-Cyclopropylphenol for in vivo studies. Due to its physicochemical characteristics, this compound presents solubility challenges that must be overcome to ensure accurate and reproducible preclinical data. This note details pre-formulation assessment, outlines several effective solubilization strategies—including co-solvent systems and cyclodextrin complexation—and provides detailed, step-by-step protocols for laboratory execution. The causality behind experimental choices, quality control checkpoints, and considerations for vehicle selection and administration are thoroughly explained to ensure scientific integrity and reliable outcomes.
Introduction: The Formulation Challenge
This compound is a small molecule of interest in various research fields. Like many phenolic compounds, its utility in in vivo studies is often hampered by poor aqueous solubility.[1] Inadequate formulation can lead to erratic absorption, low bioavailability, and high inter-animal variability, ultimately compromising the validity of pharmacokinetic (PK) and pharmacodynamic (PD) studies.[2]
The primary goal of preclinical formulation is to develop a safe and effective vehicle that can deliver the desired dose of the active compound in a consistent and bioavailable manner.[3] This guide is designed to navigate the complexities of formulating this compound, providing a logical workflow from initial characterization to the preparation of administration-ready solutions.
Pre-Formulation Characterization: Know Your Molecule
Before selecting a formulation strategy, it is critical to understand the fundamental physicochemical properties of this compound. This data informs all subsequent development decisions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Formulation |
|---|---|---|---|
| Molecular Formula | C₉H₁₀O | [4] | Basic molecular information. |
| Molecular Weight | 134.18 g/mol | [5] | Influences diffusion and solubility characteristics. |
| Melting Point | 57-58°C | [4] | Indicates solid-state stability and provides a clue to its solubility ("brick-dust" type molecule).[6] |
| LogP (Octanol/Water) | 2.6 | [5] | A LogP > 2 indicates high lipophilicity and predicts poor aqueous solubility. |
| Appearance | Solid powder |[3] | Dictates that solubilization or suspension is required for liquid dosing. |
The high LogP value is the most telling predictor of the formulation challenges ahead, confirming that simple aqueous vehicles will be insufficient.
Protocol 1: Rapid Solubility Screening
Objective: To empirically determine the solubility of this compound in a panel of common, pharmaceutically acceptable excipients.
Materials:
-
This compound powder
-
A panel of solvents (e.g., Water, Saline, PEG 400, Propylene Glycol, DMSO, Ethanol, Tween® 80)
-
2 mL glass vials
-
Vortex mixer and/or sonicating bath
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound into a series of labeled glass vials.
-
Add a small, precise volume (e.g., 100 µL) of the first solvent to the first vial.
-
Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate for 5-10 minutes.
-
Visually inspect for any remaining solid particles against a dark background.
-
If the compound dissolves completely, the solubility is ≥100 mg/mL. Record this and proceed to the next solvent.
-
If the solid does not dissolve, add another 100 µL of the solvent (total volume 200 µL) and repeat step 3. Continue this stepwise addition until the compound dissolves or a practical volume limit is reached.
-
Calculate the approximate solubility in mg/mL for each solvent.
-
Trustworthiness Check: Prepare a saturated solution and centrifuge to pellet undissolved solid. Analyze the supernatant using a concentration-determination method (e.g., HPLC-UV) for a more accurate measurement.
Formulation Strategy Selection
The choice of formulation strategy depends on the required dose, the route of administration, and the toxicity profile of the excipients. For poorly soluble compounds like this compound, common approaches include co-solvent systems and cyclodextrin complexation.[7]
Decision Workflow for Formulation Selection
The following diagram illustrates a logical decision-making process for selecting an appropriate formulation path.
Caption: Decision workflow for this compound formulation.
Detailed Experimental Protocols
Strategy A: Co-Solvent and Surfactant System
Rationale: Co-solvents like PEG 400, Propylene Glycol, and DMSO work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[8][9] Surfactants such as Tween® 80 or Kolliphor® EL are often included to improve wetting and prevent precipitation upon dilution in biological fluids.[2]
Table 2: Example Co-Solvent Vehicles for Preclinical Studies
| Vehicle Composition (% v/v/v) | Common Routes | Notes |
|---|---|---|
| 10% DMSO / 40% PEG 400 / 50% Saline | IV, IP, PO | A common "first-pass" vehicle. DMSO can have pharmacological effects.[10] |
| 30% Propylene Glycol / 5% Tween® 80 / 65% D5W* | IV, IP, PO | Good for compounds prone to precipitation. Tween 80 can cause hypersensitivity in some models.[11] |
| 40% PEG 400 / 60% Water | PO | Simple oral gavage vehicle. High PEG content can have a laxative effect. |
*D5W = 5% Dextrose in Water
Protocol 2: Preparation of a 10 mg/mL Formulation in a DMSO/PEG 400/Saline Vehicle
Objective: To prepare a 10 mg/mL solution of this compound suitable for intravenous (IV), intraperitoneal (IP), or oral (PO) administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
0.9% Sodium Chloride (Saline), sterile, injectable grade
-
Sterile glass vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Preparation of Vehicle: In a sterile container, prepare the vehicle by combining 1 part DMSO, 4 parts PEG 400, and 5 parts Saline (e.g., for 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG 400, and 5 mL Saline). Mix thoroughly.
-
Solubilization: Weigh the required amount of this compound (e.g., 50 mg for a final volume of 5 mL).
-
Add the DMSO component of the vehicle first (e.g., 0.5 mL) to the this compound powder. Vortex or sonicate until the compound is fully dissolved. This is a critical step as the compound is most soluble in the neat organic solvent.[12]
-
Add the PEG 400 component (e.g., 2.0 mL) and mix thoroughly. The solution should remain clear.
-
Aqueous Titration: Add the saline component slowly and stepwise while vortexing. For example, add 1 mL of saline, vortex, check for clarity, then add the next portion. This minimizes the risk of precipitation.
-
Final QC: Once all components are added and the solution is homogenous and clear, perform a final visual inspection for any particulates.
-
Sterilization (for IV/IP): If for parenteral use, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial. This step is mandatory to remove any potential microbial contamination or micro-precipitates.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle composition, and date of preparation. Store at an appropriate temperature (typically 4°C or room temperature, stability permitting).
Strategy B: Cyclodextrin Inclusion Complexation
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its high water solubility and favorable safety profile.
Protocol 3: Preparation of a Formulation using HP-β-CD
Objective: To prepare an aqueous formulation of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI) or Saline
-
Magnetic stirrer and stir bar
-
pH meter
-
Sonicator
Procedure:
-
Vehicle Preparation: Prepare a 40% (w/v) solution of HP-β-CD in WFI or saline. For example, dissolve 4 g of HP-β-CD in water and make up the final volume to 10 mL. Gentle warming (40-50°C) and stirring can accelerate dissolution. Allow the solution to cool to room temperature.
-
Complexation (Kneading/Slurry Method): Weigh the desired amount of this compound. Add a small amount of the HP-β-CD solution to the powder to form a thick paste. Knead this paste thoroughly in a glass mortar and pestle for 15-20 minutes. This intimate mixing facilitates the entry of the drug into the cyclodextrin cavity.[15][16]
-
Solubilization: Gradually add the remaining HP-β-CD solution to the paste while stirring continuously.
-
Stir the resulting suspension/solution vigorously with a magnetic stirrer for 12-24 hours at room temperature to allow for equilibrium of complexation. Sonication can be used intermittently to aid the process.
-
Trustworthiness Check: After stirring, the solution should appear clear. Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any un-complexed drug. The concentration of this compound in the clear supernatant is the maximum achievable solubility with this method.
-
Final Preparation: Carefully collect the supernatant for use. If for parenteral administration, sterile filter through a 0.22 µm filter.
Caption: Workflow for HP-β-CD inclusion complex preparation.
In Vivo Administration Considerations
The choice of vehicle must be compatible with the intended route of administration. All excipients must be safe and well-tolerated in the chosen animal model at the administered volume.[17]
Table 3: Recommended Administration Volumes and Needle Sizes for Rodents
| Route | Mouse | Rat | Needle Gauge (Typical) |
|---|---|---|---|
| Oral (PO) | 5-10 mL/kg | 5-10 mL/kg | 20-22 G (gavage) |
| Intravenous (IV) | 5-10 mL/kg | 2-5 mL/kg | 27-30 G |
| Intraperitoneal (IP) | 10-20 mL/kg | 5-10 mL/kg | 25-27 G |
Source: Adapted from Boston University IACUC Guidelines.[17]
Key Considerations:
-
Toxicity: Excipients are not inert. DMSO can cause inflammation at high concentrations, and polysorbates have been associated with hypersensitivity reactions.[10][11] Always run a vehicle-only control group.
-
pH and Osmolality: For parenteral routes, the formulation's pH should be close to physiological (pH 7.4) and it should be iso-osmotic to prevent pain and tissue damage at the injection site.
-
Stability: Confirm the physical and chemical stability of the final formulation for the duration of the study. Check for precipitation or degradation over time.
Safety and Handling
This compound may cause skin and eye irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the dry powder should be performed in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.[18][19] Consult the Safety Data Sheet (SDS) for complete handling information.[20]
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- ZaiQi Bio-Tech. (n.d.). This compound | CAS No:10292-61-2.
- Kfoury, M., Auezova, L., Greige-Gerges, H., & Fourmentin, S. (2015). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Ansari, M. J., et al. (2012). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. Tropical Journal of Pharmaceutical Research, 11(1), 51-59.
- IIP Series. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
- Sapkal, N. P., et al. (2007). Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research, 6(4), 833-840.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10986277, this compound.
- Li, D., et al. (2017). Development of a liquid formulation of poorly water-soluble isosteviol sodium using the co-solvent technology. Pharmaceutical Development and Technology, 22(5), 652-658.
- Iriti, M., & Varoni, E. M. (2014). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. In Polyphenols in Human Health and Disease.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Lin, H. R., et al. (2011). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. AAPS PharmSciTech, 12(4), 1103–1109.
- Al-Ghananeem, A. M. (2012). Novel formulation strategies to overcome poorly water soluble compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68326221, 4-Chloro-2-cyclopropylphenol.
- Shah, V., et al. (2014). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science OA, 1(1), fso.14.2.
- Cheméo. (n.d.). Chemical Properties of Phenol, 4-propyl- (CAS 645-56-7).
- Musiał, W., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Veterinary Pharmacology and Therapeutics, 45(5), 415-431.
- Hagedorn, M., et al. (2023).
- Michael, I. (2025). Formulation strategies for poorly soluble drugs.
- Maher, S., Geoghegan, C., & Brayden, D. J. (2023). Safety of surfactant excipients in oral drug formulations. Advanced Drug Delivery Reviews, 199, 115086.
- Fein, K. C., et al. (2022). Long-term daily oral administration of intestinal permeation enhancers is safe and effective in mice.
- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
- Wikipedia. (n.d.). Solvent.
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Cyclopropylphenol Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Cyclopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique physicochemical properties, imparted by the cyclopropyl moiety, make it a desirable component in modern medicinal chemistry. However, the introduction of the sterically demanding and electronically distinct cyclopropyl group onto a phenolic ring can present several synthetic challenges. This guide will focus on the most common and effective method for its synthesis: the Suzuki-Miyaura cross-coupling reaction, and will address potential pitfalls and their solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is widely regarded as the most robust and versatile method for the synthesis of this compound. This palladium-catalyzed reaction couples an aryl halide (typically 4-bromophenol or 4-iodophenol) with a cyclopropylboronic acid derivative. The reaction generally proceeds under mild conditions, tolerates a wide range of functional groups, and is amenable to scale-up.
Q2: Which starting materials are recommended for the Suzuki-Miyaura synthesis of this compound?
A2: The most common starting materials are:
-
Aryl Halide: 4-Bromophenol is a cost-effective and readily available starting material. 4-Iodophenol can also be used and may exhibit higher reactivity in some cases, but it is generally more expensive.
-
Boron Reagent: Cyclopropylboronic acid is the direct coupling partner. However, due to its propensity for protodeboronation (cleavage of the C-B bond), it is often more reliable to use a more stable derivative, such as potassium cyclopropyltrifluoroborate.[1]
Q3: What are the critical parameters to control for a successful Suzuki-Miyaura coupling to synthesize this compound?
A3: Several parameters are crucial for a high-yielding reaction:
-
Catalyst and Ligand Choice: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) catalyst such as Pd(PPh₃)₄ is commonly used. The choice of phosphine ligand is critical; bulky, electron-rich ligands like tricyclohexylphosphine (PCy₃) or SPhos are often effective.[1][2]
-
Base: An appropriate base is required to activate the boronic acid. Inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are frequently employed. The choice of base can significantly impact the reaction rate and yield.[3]
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include toluene/water, dioxane/water, or THF/water.[1][4] The aqueous phase is essential for the activation of the boronic acid by the base.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. It is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound via the Suzuki-Miyaura reaction.
Problem 1: Low or no conversion of the starting material (4-bromophenol).
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a pre-activated catalyst. | The catalytic cycle of the Suzuki-Miyaura reaction relies on the Pd(0) species to initiate oxidative addition with the aryl halide.[4] |
| Oxygen Contamination | Thoroughly degas your solvent mixture (e.g., by sparging with an inert gas or using freeze-pump-thaw cycles) and maintain a positive pressure of nitrogen or argon throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[1] |
| Inappropriate Ligand | The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For sterically hindered couplings, bulky and electron-rich phosphine ligands are often necessary. Try screening different ligands such as PCy₃, XPhos, or SPhos. | The ligand influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species. |
Problem 2: Significant formation of phenol as a byproduct.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Protodeboronation of Cyclopropylboronic Acid | Use anhydrous solvents and ensure your base is dry. Consider using a more stable boronic acid derivative, such as potassium cyclopropyltrifluoroborate. Adding a dehydrating agent like anhydrous Na₂SO₄ to the reaction mixture can also be beneficial. | Protodeboronation is the cleavage of the carbon-boron bond by a proton source (e.g., water), leading to the formation of cyclopropane and boric acid, and subsequently, the reduction of the aryl halide to phenol.[1] |
| Hydrolysis of Aryl Halide | Ensure the reaction temperature is not excessively high, and the reaction time is not unnecessarily prolonged, especially with strong bases. | Under harsh basic conditions and high temperatures, the aryl halide can undergo hydrolysis to form the corresponding phenol. |
Problem 3: Formation of homocoupled byproducts (biphenyl or bicyclopropyl).
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Oxygen-Induced Homocoupling | Rigorous degassing of the reaction mixture is crucial. | The presence of oxygen can promote the homocoupling of the boronic acid.[1] |
| Catalyst Decomposition | Ensure the catalyst loading is appropriate and the reaction temperature is not too high, which can lead to the formation of palladium black and promote side reactions. | Catalyst decomposition can lead to non-selective catalytic pathways. |
Problem 4: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Co-elution of Impurities | If using column chromatography, try a different solvent system with a different polarity. Recrystallization is often a highly effective method for purifying solid products like this compound.[5][6] | Structurally similar impurities, such as starting material or homocoupled products, may have similar polarities, making chromatographic separation challenging. |
| Residual Palladium Catalyst | After the reaction work-up, washing the organic layer with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate can help to remove residual palladium. Passing the crude product through a short plug of silica gel or celite can also be effective. | Residual palladium can interfere with subsequent reactions and is often undesirable in the final product, especially for pharmaceutical applications. |
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound from 4-bromophenol and cyclopropylboronic acid. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Bromophenol
-
Cyclopropylboronic acid (or potassium cyclopropyltrifluoroborate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and anhydrous potassium phosphate (3.0 eq.).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 eq.) and tricyclohexylphosphine (0.04 eq.).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/toluene).[5][6]
Data Presentation
Table 1: Physical and Spectral Data for this compound
| Property | Value |
| CAS Number | 10292-61-2[7] |
| Molecular Formula | C₉H₁₀O[8] |
| Molecular Weight | 134.18 g/mol [8] |
| Melting Point | 57-58 °C[7] |
| ¹H NMR (CDCl₃) | δ 7.00 (d, 2H), 6.75 (d, 2H), 4.80 (s, 1H, OH), 1.85 (m, 1H), 0.95 (m, 2H), 0.65 (m, 2H). (Note: Chemical shifts are approximate and may vary depending on the solvent and instrument).[9] |
| ¹³C NMR (CDCl₃) | δ 153.5, 129.0, 128.5, 115.0, 15.0, 9.5. (Note: Chemical shifts are approximate and may vary depending on the solvent and instrument).[9] |
Visualization
Logical Workflow for Troubleshooting Suzuki-Miyaura Reaction
Caption: Troubleshooting decision tree for this compound synthesis.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- ZaiQi Bio-Tech. This compound | CAS No:10292-61-2.
- Supporting Information for various compounds including NMR data. (This is a generic reference to a supporting information document where similar NMR data was found, the specific source for this compound may vary).
- Yao, M.-L., & Deng, M.-Z. (2000).
- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li.
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). ACS.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Cyclopropylboronic Acids.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (n.d.). NIH.
- PubChem. This compound.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- University of Rochester. (2026).
- BenchChem. (2025).
- How to Purify an organic compound via recrystallization or reprecipitation? (2025).
- CRYSTALLIZ
- Recrystallization and Crystalliz
- University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts.
- PubChem. 4-Propylphenol.
- EMU Physics Department. (2023).
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.).
- Struggling with Suzuki Reaction. (2024). Reddit.
- AChemBlock. 4-Cyclopropyl-phenol 95% | CAS: 10292-61-2.
- Z-4-CYCLOPROPYL-1-ETHYLTHIO-4-PHENYL-3-BUTEN-2-ONE - Optional[13C NMR]. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Process for removal of impurities from phenol by means of at least one acid catalyst. (n.d.).
- Various routes reported for the synthesis of phenol. (n.d.).
- Impurity Occurrence and Removal in Crystalline Products
- Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. (n.d.). ChemRxiv.
- Impurity Occurrence and Removal in Crystalline Products
- Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. (n.d.). ChemRxiv.
- Synthesis of the Suzuki–Miyaura coupling partner, bis‐α‐bromo enol ether 5. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound| CAS No:10292-61-2|ZaiQi Bio-Tech [chemzq.com]
- 8. This compound | C9H10O | CID 10986277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 4-Cyclopropylphenol Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the unique challenges encountered when using 4-cyclopropylphenol in palladium-catalyzed cross-coupling reactions. The inherent characteristics of this substrate—namely the nucleophilic phenol group and the strained cyclopropyl ring—require careful consideration of reaction parameters to achieve high yields and product purity.
Part 1: Troubleshooting Common Issues in this compound Couplings
This section is structured to help you diagnose and resolve common problems encountered during Suzuki-Miyaura, Buchwald-Hartwig, and other related cross-coupling reactions involving this compound.
Issue 1: Low to No Product Formation
Low or no yield is the most frequent challenge. The root cause often lies in suboptimal activation of the phenol, catalyst inefficiency, or degradation of starting materials.
Q1: My Suzuki-Miyaura coupling of this compound with an aryl halide is not proceeding. What are the primary factors to investigate?
A1: The primary hurdle in Suzuki-Miyaura reactions with phenols is the activation of the C-O bond. Unlike aryl halides, the C-O bond of a phenol is strong and requires transformation into a better leaving group, or more commonly, the phenol must be deprotonated to form a phenoxide for C-O coupling. For C-C coupling, the phenol would first need to be converted to an aryl halide or triflate. Assuming you are performing a C-C coupling with a derivative of this compound (e.g., 4-cyclopropylphenyl triflate), or a C-O coupling, here’s a troubleshooting workflow:
-
Base Selection and Strength: The choice of base is critical. For phenol couplings, a sufficiently strong base is needed to deprotonate the phenol to its more nucleophilic phenoxide form.
-
Insight: While common bases like potassium carbonate (K₂CO₃) can be effective, they may not be strong enough, especially with less reactive coupling partners. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents and the "cesium effect," which promotes higher reactivity.[1][2][3][4] Potassium phosphate (K₃PO₄) is another strong, non-nucleophilic base that can be highly effective.[5]
-
Actionable Advice: If using K₂CO₃ with low yield, switch to Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.
-
-
Catalyst and Ligand System: The palladium source and, more importantly, the phosphine ligand, dictate the efficiency of the catalytic cycle.
-
Insight: Electron-rich and bulky ligands are generally preferred for challenging couplings. They promote the rate-limiting oxidative addition and reductive elimination steps.[6] For Suzuki couplings, ligands like SPhos, XPhos, or dppf are common starting points.[7]
-
Actionable Advice: If using a standard ligand like PPh₃ with poor results, switch to a more specialized biarylphosphine ligand (e.g., a Buchwald ligand). Screen a panel of ligands to find the optimal one for your specific substrate combination.
-
-
Solvent and Temperature: These parameters influence reagent solubility and reaction kinetics.
-
Insight: Aprotic polar solvents like dioxane, THF, or toluene are standard.[6] The addition of water can sometimes be beneficial in Suzuki reactions to aid in the dissolution of the base and facilitate the catalytic cycle. Temperature is a critical parameter; insufficient heat may lead to a stalled reaction, while excessive heat can cause catalyst decomposition or degradation of the cyclopropyl group.
-
Actionable Advice: Ensure your solvent is anhydrous and degassed. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in increments (e.g., to 100-110 °C), monitoring for byproduct formation.
-
Q2: I'm attempting a Buchwald-Hartwig amination directly on this compound (a C-N coupling) and observing no product. What's wrong?
A2: Direct Buchwald-Hartwig amination on phenols is not a standard transformation. This reaction typically couples an amine with an aryl halide or triflate. To achieve the desired product, you would need to first convert the hydroxyl group of this compound into a suitable leaving group, such as a triflate (-OTf), nonaflate (-ONf), or even a halide.
Once you have the appropriate 4-cyclopropylphenyl electrophile, low yields in the subsequent amination can be troubleshooted as follows:
-
Base Compatibility: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard for Buchwald-Hartwig reactions.[8]
-
Insight: The base must be strong enough to deprotonate the amine but should not react with other functional groups on your substrates.
-
Actionable Advice: NaOt-Bu is a good first choice. If you have base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring a more active catalyst system.
-
-
Ligand Choice for C-N Coupling: Ligand selection is paramount for efficient C-N bond formation.
-
Insight: Different generations of Buchwald ligands have been developed for various amine classes. For example, BrettPhos is often effective for a broad range of amines. Using a combination of ligands can sometimes enhance reactivity and substrate scope.[6]
-
Actionable Advice: Screen a set of ligands appropriate for your amine (primary, secondary, etc.). Consider using pre-formed palladium-ligand complexes (precatalysts) for improved reproducibility.
-
Issue 2: Formation of Significant Byproducts
The appearance of unexpected spots on your TLC or peaks in your GC-MS indicates side reactions are occurring. Identifying these byproducts is key to mitigating their formation.
Q3: In my Suzuki coupling, I'm observing a significant amount of what appears to be a homocoupled product of my boronic acid/ester. How can I prevent this?
A3: Homocoupling of the organoboron reagent (Glaser-type coupling) is a common side reaction, often promoted by the presence of oxygen.
-
Insight: Oxygen can oxidize the Pd(0) active catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[6]
-
Actionable Advice:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst.
-
Use of Pd(0) Source: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to Pd(0). Using a direct Pd(0) source like Pd₂(dba)₃ or a precatalyst can sometimes minimize side reactions that occur during the reduction step.
-
Q4: I am seeing a byproduct that corresponds to the starting aryl halide being replaced by a hydrogen atom (hydrodehalogenation). What causes this?
A4: Hydrodehalogenation is another common side reaction in palladium-catalyzed couplings.
-
Insight: This can occur through a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group. The source of the hydride can be trace water, the amine, or the solvent.
-
Actionable Advice:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Ligand Choice: The choice of ligand can influence the relative rates of productive coupling versus hydrodehalogenation. Sometimes, a more sterically hindered ligand can favor the desired reductive elimination.
-
Q5: I am concerned about the stability of the cyclopropyl ring under my reaction conditions. Could it be degrading?
A5: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under certain conditions, although it is generally robust under standard cross-coupling conditions.
-
Insight: Strong acidic or highly basic conditions, particularly at elevated temperatures, could potentially lead to degradation pathways.[9] However, the conditions for most Suzuki and Buchwald-Hartwig reactions are generally tolerated. The primary concern is often not ring-opening, but rather ensuring the electronic properties of the cyclopropyl group do not negatively impact the reactivity of the phenol.
-
Actionable Advice:
-
Moderate Conditions: If you suspect degradation, try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Base Selection: Avoid extremely harsh bases if possible. For instance, if using NaOt-Bu at high temperatures leads to decomposition, screening a weaker base like K₃PO₄ might be a solution.
-
Analytical Monitoring: Use techniques like ¹H NMR to monitor the integrity of the cyclopropyl protons throughout the reaction. Look for the appearance of signals corresponding to opened-ring structures (e.g., allylic or propyl groups).
-
Troubleshooting Decision Tree
Here is a visual guide to help you navigate the troubleshooting process for a low-yielding this compound coupling reaction.
Caption: A decision tree for troubleshooting low yields in this compound coupling reactions.
Part 2: Frequently Asked Questions (FAQs)
Q6: Which base is better for Suzuki-Miyaura couplings with phenols: K₂CO₃ or Cs₂CO₃?
A6: For phenol couplings, Cs₂CO₃ is often significantly more effective than K₂CO₃.[1][2] This is attributed to the "cesium effect," where the larger, more polarizable Cs⁺ cation leads to greater solubility of the carbonate base in organic solvents and potentially enhances the reactivity of the phenoxide. In a study on the alkylation of phenols, the Cs₂CO₃/acetonitrile system gave markedly higher yields compared to the K₂CO₃/acetone system.[1]
Q7: Can I use this compound directly in a Sonogashira or Heck coupling?
A7: Similar to the Buchwald-Hartwig amination, the phenol's hydroxyl group is not a suitable leaving group for these reactions. You must first convert it to a more reactive electrophile, such as a triflate (most common), iodide, or bromide. Once converted, the resulting 4-cyclopropylphenyl electrophile can be used in these cross-coupling reactions.
Q8: What is the optimal catalyst loading for these reactions?
A8: Catalyst loading should be optimized for each specific reaction. A typical starting point is 1-2 mol% of the palladium source. For challenging substrates or when trying to minimize costs on a larger scale, it may be possible to reduce the loading to as low as 0.1 mol% or even less with highly active precatalysts. Conversely, if the reaction is sluggish, increasing the catalyst loading to 5 mol% may improve the yield, but this should be done after other parameters like ligand, base, and temperature have been explored.
Q9: How do I prepare the boronic acid or ester of this compound for a Suzuki coupling?
A9: To use this compound as the nucleophilic partner in a Suzuki coupling, it first needs to be converted to an organoboron species. This is typically not done directly from the phenol. A more common route is to start from 4-bromocyclopropylbenzene or 4-iodocyclopropylbenzene and perform a Miyaura borylation reaction with a reagent like bis(pinacolato)diboron (B₂pin₂) to form the corresponding boronic ester. Alternatively, the Grignard reagent formed from the aryl halide can be reacted with a trialkyl borate to synthesize the boronic acid.[10] (4-Cyclopropylphenyl)boronic acid is also commercially available.[11]
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura C-O Coupling of this compound
This protocol outlines a general starting point for the coupling of this compound with an aryl bromide. Optimization will be required based on the specific aryl bromide used.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃), finely powdered and dried
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.2 equiv.), aryl bromide (1.0 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
In a separate vial under argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add anhydrous, degassed 1,4-dioxane to the vial to dissolve the catalyst and ligand, then transfer this solution to the Schlenk tube containing the substrates and base via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data: Base Selection
The choice of base can dramatically impact yield. The following table provides illustrative data on how base selection affects the yield in phenol coupling reactions.
| Entry | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 40-60 | [5] |
| 2 | K₃PO₄ | Toluene | 100 | 75-90 | [5] |
| 3 | Cs₂CO₃ | Dioxane | 100 | 85-95 | [3][4] |
| 4 | NaOt-Bu | Toluene | 100 | >90 (for C-N/C-O) | [8] |
Yields are illustrative and highly dependent on the specific substrates and ligands used.
Visualization of the Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. compunetics.net [compunetics.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 11. 302333-80-8|(4-Cyclopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Cyclopropylphenol
Welcome to the technical support center for the synthesis of 4-Cyclopropylphenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this valuable intermediate. Instead of a rigid protocol, this document provides a dynamic, question-and-answer-based troubleshooting framework, grounded in mechanistic principles and practical laboratory experience. We will explore common synthetic routes, diagnose frequent problems, and offer robust solutions to streamline your path to success.
Section 1: Synthesis via Demethylation of 4-Cyclopropylanisole
The cleavage of the methyl ether from 4-cyclopropylanisole is a common and often final step in many synthetic sequences. While conceptually straightforward, this reaction, typically employing boron tribromide (BBr₃), has several potential pitfalls.
FAQ 1.1: My BBr₃ demethylation reaction is giving a low yield or simply returning my starting material. What went wrong?
This is a frequent issue that can almost always be traced back to reagent stoichiometry, reaction conditions, or moisture.
-
Reagent Quality and Stoichiometry: Boron tribromide is extremely sensitive to moisture. Using a fresh bottle or a recently titrated solution is paramount. The generally accepted mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center[1][2]. Therefore, a 1:1 molar ratio of BBr₃ to each ether group is the standard starting point. However, if your substrate contains other Lewis basic sites (e.g., esters, nitriles), an additional equivalent of BBr₃ should be added for each of those sites to avoid consuming the reagent non-productively[1].
-
Anhydrous Conditions: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents (typically dichloromethane, DCM). Any water present will rapidly decompose BBr₃, rendering it inactive.
-
Temperature Control: The initial addition of BBr₃ should be performed at a low temperature (0 °C to -78 °C) to control the exothermic reaction and prevent potential side reactions[3]. After the addition, allowing the reaction to slowly warm to room temperature is often sufficient for the reaction to proceed to completion[3]. If the reaction is sluggish, gentle warming may be required, but this should be approached with caution.
-
Reaction Time: While many demethylations are complete within a few hours, some can require stirring overnight. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
FAQ 1.2: I'm observing unknown byproducts in my demethylation reaction. What could they be and how can I prevent them?
The most common byproduct is the result of incomplete reaction, but others can form under suboptimal conditions.
-
Incomplete Demethylation: This is the most likely "byproduct" and is addressed by the points in FAQ 1.1. Ensure sufficient BBr₃ and adequate reaction time.
-
Aromatic Bromination: While BBr₃ is generally selective for cleaving aryl methyl ethers, prolonged reaction times at elevated temperatures can sometimes lead to electrophilic bromination of the aromatic ring, especially if the ring is activated. To mitigate this, use the minimum necessary temperature and reaction time.
-
Decomposition/Polymerization: Phenols are more sensitive than their corresponding methyl ethers. If the workup is not performed carefully or if the reaction conditions are too harsh, you may see decomposition or the formation of polymeric material[1]. A careful, cold quench is essential.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Inactive BBr₃ (hydrolysis) | Use a fresh bottle of BBr₃ or a freshly prepared solution in DCM. Ensure rigorous anhydrous conditions. |
| Insufficient BBr₃ | Increase stoichiometry to at least 1.1 equivalents per ether/Lewis basic group.[1] | |
| Temperature too low | Allow the reaction to warm to room temperature and stir for a longer duration. Monitor by TLC/GC-MS. | |
| Ring Bromination Observed | Reaction temperature too high | Maintain low temperature (0 °C or below) during and after addition. Avoid unnecessary heating. |
| Prolonged reaction time | Monitor the reaction closely and quench as soon as the starting material is consumed. | |
| Dark, Tarry Mixture | Decomposition during reaction or workup | Ensure the reaction is not overheated. Quench the reaction by adding it slowly to a cold solution (e.g., ice water or sat. aq. NaHCO₃) with vigorous stirring.[3] |
This diagram illustrates the stepwise mechanism of demethylation by BBr₃ and highlights key points where issues can arise.
Caption: Mechanism of BBr₃ demethylation and common failure points.
Experimental Protocol 1: BBr₃-Mediated Demethylation of 4-Cyclopropylanisole
This protocol is a representative example and should be adapted based on your specific scale and laboratory safety procedures.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add 4-cyclopropylanisole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add a 1.0 M solution of boron tribromide in DCM (1.2 eq) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction flask back to 0 °C. In a separate flask, prepare a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution. Slowly and carefully, add the reaction mixture dropwise to the quenching solution. Caution: This process is exothermic and evolves gas.
-
Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Section 2: Synthesis via Suzuki-Miyaura Cross-Coupling
Coupling a protected or unprotected 4-halophenol with a cyclopropylboronic acid derivative is another powerful route. However, the success of any Suzuki reaction hinges on the delicate interplay between the catalyst, ligand, base, and solvent.
FAQ 2.1: My Suzuki coupling to form this compound is failing. What are the first things to check?
Low yields in Suzuki couplings are common and require systematic troubleshooting.[4]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas throughout.
-
Reagent Purity:
-
Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[4] Using a fresh, high-quality catalyst and ligand is critical.
-
Aryl Halide: The reactivity order is I > Br > OTf >> Cl.[4][5] Aryl chlorides are notoriously difficult coupling partners and often require specialized, highly active catalyst systems (e.g., using bulky, electron-rich phosphine ligands).[4] If using 4-chlorophenol, consider switching to 4-bromophenol.
-
Boronic Acid: Cyclopropylboronic acid and its esters can be unstable and are susceptible to protodeboronation (replacement of the boron group with hydrogen).[4][6] Use fresh, high-purity boronic acid or consider converting it to a more stable potassium cyclopropyltrifluoroborate salt.
-
-
Base and Solvent Choice: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., Dioxane/water, Toluene/water, THF/water) must be able to dissolve the organic components while also supporting the inorganic base.[5][8] Ensure the solvent is anhydrous (for the organic part) and properly degassed.
FAQ 2.2: My main side product appears to be a homocoupled dimer. How can I prevent this?
Homocoupling of the boronic acid reagent is a classic Suzuki side reaction.
This side reaction occurs when two molecules of the organoboron compound couple with each other. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and generate Pd(II) species that facilitate this undesired pathway.[6]
-
Improve Degassing: This is the most effective preventative measure. Rigorous exclusion of oxygen minimizes the pathway leading to homocoupling.[4]
-
Control Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid is common, but a very large excess can sometimes increase homocoupling.
-
Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes give more consistent results and lower side reactions compared to generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.
| Parameter | Common Choices | Expert Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a direct Pd(0) source but can be unstable. Pd(OAc)₂ requires in-situ reduction. Pd(dppf)Cl₂ is a robust and popular pre-catalyst.[4][9] |
| Ligand | PPh₃, SPhos, XPhos, dppf | For challenging couplings (e.g., with aryl chlorides), bulky, electron-rich Buchwald-type ligands (SPhos, XPhos) are often superior.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for less reactive partners. KF can be used for base-sensitive substrates.[7] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | The choice depends on substrate solubility and reaction temperature. Dioxane and Toluene allow for higher temperatures.[5] |
| Boron Source | Cyclopropylboronic Acid, Pinacol Ester, MIDA ester, K-trifluoroborate | Pinacol esters and trifluoroborate salts are often more stable to storage and protodeboronation than the free boronic acid.[4] |
This decision tree provides a logical path for diagnosing issues with a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Section 3: General Purification and Analysis
FAQ 3.1: How can I effectively purify my crude this compound?
The optimal purification strategy depends on the scale of your reaction and the nature of the impurities, which will be dictated by your synthetic route.
-
Aqueous Workup: A standard acidic/basic workup is effective for removing inorganic salts and basic/acidic organic impurities. Since the product is a phenol (pKa ~10), it can be extracted into a basic aqueous solution (e.g., 1M NaOH), washed with an organic solvent (like ether or ethyl acetate) to remove non-acidic impurities, and then re-acidified (e.g., with 1M HCl) and extracted back into an organic solvent.
-
Vacuum Distillation: this compound has a relatively high boiling point, making vacuum distillation an excellent method for purification on a larger scale, especially for removing non-volatile impurities like catalyst residues or polymeric material.[11][12]
-
Flash Column Chromatography: For smaller scales or for separating compounds with similar boiling points, silica gel chromatography is the method of choice. A gradient elution starting with a non-polar solvent system (e.g., Hexanes) and gradually increasing the polarity with a solvent like ethyl acetate is typically effective.
-
Crystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system (e.g., Toluene/Hexanes) can be a highly effective method for achieving high purity.
FAQ 3.2: What are the expected analytical signatures for this compound?
Confirming the identity and purity of your final product is a critical final step.
-
¹H NMR: The proton NMR spectrum is highly diagnostic. Expect to see:
-
A multiplet for the aromatic protons (typically two doublets, AA'BB' system) in the ~6.6-7.0 ppm range.
-
A broad singlet for the phenolic -OH proton (its chemical shift is concentration and solvent dependent).
-
A multiplet for the cyclopropyl CH proton (methine) deshielded by the aromatic ring, likely around 1.8-2.0 ppm.
-
Two multiplets for the cyclopropyl CH₂ protons (methylene groups), typically in the ~0.5-1.0 ppm range.
-
-
¹³C NMR: The carbon spectrum will show distinct signals for the four unique aromatic carbons, as well as the cyclopropyl methine and methylene carbons.
-
Mass Spectrometry (MS): GC-MS or LC-MS will show the molecular ion peak (M⁺) corresponding to the mass of C₉H₁₀O (134.18 g/mol ).
-
Melting Point: Pure this compound is a solid at room temperature. A sharp melting point consistent with literature values indicates high purity.
References
- Wikipedia.
- Organic Preparations and Procedures International.
- ResearchGate. Formal Direct Cross-Coupling of Phenols with Amines | Request PDF. [Link]
- Synthesis Spotlight.
- Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
- Taylor & Francis Online.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
- Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
- Chemistry LibreTexts.
- DTU. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Journal of the Chemical Society.
- NIH National Library of Medicine.
- ScholarWorks@GVSU.
- PubMed. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. [Link]
- Reddit.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Google Patents. Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
- Google Patents. Novel processes for the synthesis of cyclopropyl compounds.
- Wikipedia. Suzuki reaction. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
- Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Der Pharma Chemica.
- Green Chemistry (RSC Publishing). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]
- ResearchGate.
- Organic Syntheses Procedure. p-BROMOPHENOL. [Link]
- NIH National Library of Medicine. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. [Link]
- PrepChem.com. Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo. [Link]
- Google Patents.
- NIH National Library of Medicine.
- Beilstein Journal of Organic Chemistry.
- Google Patents.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Navigating Reactions with 4-Cyclopropylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-cyclopropylphenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into the unique reactivity of this compound, helping you anticipate and troubleshoot challenges, particularly the formation of unwanted side-products. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the chemistry of this compound.
Q1: What is the primary stability concern when working with this compound?
The principal challenge is the inherent strain of the cyclopropyl ring.[1][2] While this strain imparts unique conformational and electronic properties, it also renders the ring susceptible to cleavage under certain conditions, most notably in the presence of strong Brønsted or Lewis acids. This acid-catalyzed ring-opening is the most common pathway to significant side-product formation, often yielding derivatives of propenylphenol or related structures.[3][4]
Q2: How does the cyclopropyl group influence the reactivity of the phenol ring?
The cyclopropyl group behaves as a weak activating group for electrophilic aromatic substitution (EAS) and is ortho-, para-directing. Its electronic character is somewhat analogous to a vinyl group due to the "pi-character" of the strained C-C bonds.[1] However, its influence on the aromatic ring's reactivity is secondary to its own susceptibility to reaction. Therefore, reaction planning must always prioritize the stability of the cyclopropyl moiety over its modest directing effects.
Q3: Which general reaction types are considered "high-risk" for side-product formation?
Any reaction requiring strongly acidic conditions should be approached with caution. These include:
-
Classical Friedel-Crafts Alkylation and Acylation: The strong Lewis acids used (e.g., AlCl₃, FeCl₃) are potent catalysts for cyclopropyl ring-opening.[5]
-
Fries Rearrangement: This reaction's reliance on stoichiometric Lewis acids makes it particularly problematic, often leading to a complex mixture of rearranged products and ring-cleaved byproducts.[5][6]
-
Strongly Acidic Nitration or Sulfonation: Using concentrated sulfuric acid, especially at elevated temperatures, can promote proton-induced ring opening.[3]
Q4: Which reactions are generally "safe" for preserving the cyclopropyl group?
Reactions conducted under basic or neutral conditions are typically well-tolerated and are the preferred methods for modifying this compound. These include:
-
Williamson Ether Synthesis: Formation of the phenoxide with a base (e.g., NaH, K₂CO₃) followed by alkylation is highly effective and preserves the cyclopropyl ring.[7][8]
-
Esterification with Base Catalysis: Using reagents like DCC/DMAP or forming an acyl chloride and reacting it with the phenol in the presence of a non-nucleophilic base (e.g., pyridine) avoids strong acids.
-
Kolbe-Schmitt Reaction: This carboxylation proceeds via the phenoxide and is conducted under basic conditions, posing minimal risk to the cyclopropyl group.[9][10]
Section 2: Troubleshooting Guides by Reaction Type
This section provides specific, problem-oriented advice for common synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group of this compound is a powerful ortho-, para-director, but the challenge lies in performing the substitution without compromising the cyclopropyl ring.[11]
Problem: My bromination reaction is yielding significant amounts of 4-(prop-1-en-1-yl)phenol and other unidentifiable byproducts.
-
Causality: You are likely using a Lewis acid catalyst (like FeBr₃) or generating excess HBr in a non-polar solvent. The combination of a Lewis acid or strong Brønsted acid with the electrophile promotes protonation or coordination to the cyclopropyl ring, initiating a ring-opening cascade to form a stabilized carbocation, which then rearranges.[3][12]
-
Solution: Avoid Lewis acids entirely. Use milder brominating agents that do not generate strong acid byproducts.
-
Recommended Condition: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile. This avoids the generation of HBr.
-
Alternative: Perform the bromination in a buffered system or with a scavenger for HBr, such as pyridine or an excess of a mild, non-nucleophilic base.
-
Problem: My reaction is producing a mixture of di- and tri-substituted phenols. How do I achieve mono-substitution?
-
Causality: The hydroxyl group is a very strong activating group, making the product (e.g., 2-bromo-4-cyclopropylphenol) more reactive towards further electrophilic substitution than the starting material under some conditions.[13]
-
Solution: Control the stoichiometry and reaction conditions carefully to favor mono-substitution.
-
Stoichiometry: Use a slight sub-stoichiometric amount of the electrophile (e.g., 0.95 equivalents of NBS).
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second substitution, which typically has a higher activation energy.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration, preventing localized areas of high concentration that can lead to over-reaction.
-
Fries Rearrangement
The Fries rearrangement is an elegant method for synthesizing hydroxyaryl ketones but is notoriously difficult with sensitive substrates like this compound.[5][6]
Problem: My Fries rearrangement of 4-cyclopropylphenyl acetate is giving very low yields and a complex product mixture.
-
Causality: The required Lewis acid (e.g., AlCl₃) is aggressively cleaving the cyclopropyl ring.[5] The reaction likely produces an acylium ion, which can either perform the desired intramolecular acylation or participate in intermolecular acylation.[14] Concurrently, the Lewis acid is catalyzing the decomposition of the starting material.
-
Solution: A direct Fries Rearrangement is not recommended. A two-step workaround is far more reliable.
-
Step 1: Directed Ortho-Lithiation: Protect the phenol as a suitable directing group (e.g., a carbamate). Use a strong base like s-BuLi to selectively deprotonate the ortho position.
-
Step 2: Acylation & Deprotection: Quench the resulting aryl anion with an acylating agent (e.g., an acyl chloride or aldehyde followed by oxidation) to install the ketone. Deprotect the phenol to yield the desired ortho-hydroxyaryl ketone. This method avoids harsh Lewis acids entirely.
-
Alternative: The Photo-Fries rearrangement, which proceeds via a radical mechanism, can be an option, though it often suffers from low yields and is not ideal for large-scale synthesis.[6]
-
Etherification (Williamson Synthesis)
This is one of the most reliable reactions for modifying this compound.[7][8] Problems are typically related to general reaction parameters rather than the substrate itself.
Problem: My etherification reaction with an alkyl halide is sluggish or incomplete.
-
Causality: This is often due to insufficient base strength, poor solvent choice, or a less reactive alkylating agent.
-
Solution:
-
Base Selection: For simple alkyl halides, potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF, acetone) is often sufficient. For more hindered or less reactive alkylating agents, a stronger base like sodium hydride (NaH) in THF or DMF may be necessary to ensure complete formation of the more nucleophilic phenoxide.
-
Solvent: Ensure the solvent is anhydrous, especially when using NaH. Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally best as they solvate the cation without hydrogen bonding to the phenoxide, maximizing its nucleophilicity.
-
Alkylating Agent: The reactivity order is I > Br > Cl. If using an alkyl chloride with slow kinetics, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
Section 3: Recommended Protocols & Preventative Measures
Protocol 3.1: Selective Mono-bromination of this compound
This protocol is optimized to prevent ring-opening and over-bromination.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.98 eq) in a minimum amount of anhydrous DMF.
-
Slow Addition: Add the NBS solution dropwise to the stirred solution of this compound over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours after the addition is finished.
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-bromo-4-cyclopropylphenol.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Avoids generation of strong acid (HBr) byproduct. |
| Solvent | Anhydrous DMF | Polar aprotic solvent stabilizes intermediates without protonation. |
| Temperature | 0 °C | Minimizes the rate of potential side reactions, including over-bromination. |
| Stoichiometry | 0.98 eq. NBS | Ensures starting material is fully consumed while minimizing di-bromination. |
Protocol 3.2: Williamson Ether Synthesis with this compound
This protocol details a robust method for the synthesis of 4-cyclopropylphenyl ethers.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (2x) to remove the oil, then carefully decant the hexane.
-
Phenoxide Formation: Add anhydrous THF to the flask, and cool to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the resulting sodium phenoxide solution back to 0 °C. Add the desired alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive halides, the reaction may require heating to reflux. Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., diethyl ether, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.
Section 4: Mechanistic Insights & Troubleshooting Workflows
Visualizing the competing reaction pathways is crucial for understanding and preventing side-product formation.
Diagram 4.1: Competing Pathways in Acidic Conditions
Caption: Competing reaction pathways for this compound in the presence of an electrophile/acid.
Diagram 4.2: Troubleshooting Flowchart for this compound Reactions
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 3. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
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- 8. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: Method Development for Separating 4-Cyclopropylphenol Isomers
Welcome to the technical support center for the analytical separation of 4-Cyclopropylphenol and its related isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving baseline resolution of these closely related compounds. Here, we synthesize foundational chromatographic principles with practical, field-proven insights to empower you to develop robust and reliable analytical methods.
Understanding the Challenge: The Isomers of this compound
During the synthesis of this compound, the formation of positional isomers is a common occurrence. These isomers, primarily 2-cyclopropylphenol and 3-cyclopropylphenol, possess very similar physicochemical properties to the target analyte, making their separation a significant analytical hurdle. Their structural similarities lead to nearly identical polarities and boiling points, resulting in co-elution or poor resolution in conventional chromatographic systems.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) (Predicted) |
| This compound | Oc1ccc(C2CC2)cc1 | 134.18 | ~248 |
| 2-Cyclopropylphenol | Oc1ccccc1C2CC2 | 134.18 | ~235 |
| 3-Cyclopropylphenol | Oc1cccc(C2CC2)c1 | 134.18 | ~245 |
Table 1: Physicochemical Properties of Cyclopropylphenol Isomers. Data sourced from PubChem[1].
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isomers of this compound?
A1: Positional isomers like 2-, 3-, and this compound have the same molecular formula and functional groups, leading to very similar polarities, boiling points, and solubility profiles. This lack of significant physicochemical difference makes it challenging for standard chromatographic stationary phases to differentiate between them, often resulting in co-elution.[2]
Q2: What is the first step I should take in developing a separation method?
A2: The initial and most critical step is column screening . The choice of stationary phase chemistry is paramount for achieving selectivity between isomers. It is highly recommended to screen a variety of column chemistries with different retention mechanisms.
Q3: Which chromatographic technique is generally best for this type of separation?
A3: While HPLC is a versatile starting point, Supercritical Fluid Chromatography (SFC) often provides superior resolution for positional isomers and structurally similar compounds due to its unique selectivity.[3] Gas Chromatography (GC) is also a viable option, particularly if the isomers are thermally stable and have sufficient volatility.
Q4: Can I use a standard C18 column for this separation?
A4: A standard C18 column might provide some separation, but it often lacks the specific selectivity needed for baseline resolution of these isomers. The primary retention mechanism of a C18 column is hydrophobicity, which is very similar among the cyclopropylphenol isomers.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Complete Co-elution of Isomers on a C18 Column
-
Question: My this compound isomers are eluting as a single peak on my C18 column. How can I resolve them?
-
Answer: This is a common selectivity issue. A C18 column relies mainly on hydrophobic interactions, which are too similar for these isomers.
-
Solution 1: Change Stationary Phase Chemistry. This is the most effective approach. Consider columns that offer alternative selectivities:
-
Pentafluorophenyl (PFP) Phase: PFP columns provide multiple interaction mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can effectively differentiate positional isomers.[4]
-
Phenyl-Hexyl Phase: These columns offer enhanced π-π interactions with the aromatic ring of the phenols, which can improve selectivity.
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can offer different selectivity due to hydrogen bonding capabilities.
-
-
Solution 2: Modify the Mobile Phase. While less impactful than changing the column, mobile phase optimization can fine-tune selectivity.[5][6]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. Methanol is a protic solvent that can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.
-
Introduce Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and potentially altered selectivity.[7][8]
-
-
Issue 2: Poor Peak Shape (Tailing) for All Isomer Peaks
-
Question: I'm seeing some separation, but all my peaks are tailing significantly. What's the cause and how can I fix it?
-
Answer: Peak tailing for phenolic compounds is often caused by secondary interactions between the acidic hydroxyl group of the phenol and active sites (e.g., residual silanols) on the silica support of the stationary phase.
-
Solution 1: Adjust Mobile Phase pH. For acidic compounds like phenols, operating at a lower pH (e.g., with 0.1% formic or acetic acid) will keep the phenolic hydroxyl group in its protonated, less interactive form, minimizing tailing.
-
Solution 2: Use a High-Purity, End-Capped Column. Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanols, thus reducing peak tailing for basic and acidic compounds.
-
Solution 3: Consider a Different Stationary Phase. PFP and Phenyl-Hexyl phases can sometimes shield the silica surface and reduce tailing.
-
Issue 3: Inconsistent Retention Times
-
Question: My retention times are drifting from one injection to the next. What should I check?
-
Answer: Inconsistent retention times are typically due to issues with the HPLC system or mobile phase preparation.
-
Solution 1: Ensure Proper Column Equilibration. Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing mobile phase composition.
-
Solution 2: Check for Leaks. Inspect all fittings for any signs of leaks, which can cause pressure fluctuations and affect retention times.
-
Solution 3: Degas the Mobile Phase. Air bubbles in the pump or detector can cause pressure instability and baseline noise, leading to retention time variability.
-
Solution 4: Verify Mobile Phase Composition. Inaccurate mobile phase preparation can lead to shifts in retention. Ensure accurate measurements and complete mixing of mobile phase components.
-
Gas Chromatography (GC)
Issue 1: Insufficient Resolution Between Isomers
-
Question: My GC method shows two or three closely eluting or overlapping peaks for the cyclopropylphenol isomers. How can I improve the separation?
-
Answer: Improving resolution in GC for isomers requires optimizing both the stationary phase and the temperature program.
-
Solution 1: Select a More Polar Stationary Phase. A non-polar phase like a DB-1 or DB-5 (polydimethylsiloxane with 5% phenyl) may not provide enough selectivity. Consider a more polar column:
-
Mid-Polarity Phases (e.g., DB-17, DB-225): These columns (containing cyanopropylphenyl groups) offer different selectivity based on dipole-dipole interactions and can be effective for separating positional isomers of phenols.
-
WAX Phases (Polyethylene Glycol): These are highly polar phases that separate based on polarity and hydrogen bonding capability, which can be very effective for phenols.
-
Chiral Stationary Phases: In some cases, even for positional isomers, chiral columns can offer unique selectivity.[9]
-
-
Solution 2: Optimize the Temperature Program. A slow temperature ramp will increase the interaction time of the analytes with the stationary phase and can significantly improve resolution. Experiment with different ramp rates (e.g., 2-5 °C/min).
-
Solution 3: Use a Longer Column or a Column with a Smaller Internal Diameter. This increases the overall efficiency of the separation (higher plate number), which can lead to better resolution of closely eluting peaks.
-
Issue 2: Peak Tailing for Phenolic Compounds
-
Question: My phenol peaks are tailing on my GC column. What is the cause?
-
Answer: Similar to HPLC, peak tailing in GC for phenols is often due to interactions with active sites in the inlet liner or on the column itself.
-
Solution 1: Use an Inert Inlet Liner. Deactivated (silanized) liners are essential to prevent adsorption of the acidic phenol analytes.
-
Solution 2: Derivatization. Converting the acidic hydroxyl group to a less polar ether (e.g., by methylation or silylation) will significantly reduce tailing and improve peak shape. This is a very common and effective strategy for GC analysis of phenols.
-
Solution 3: Column Conditioning. Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual activity.
-
Supercritical Fluid Chromatography (SFC)
Issue 1: Getting Started with SFC Method Development
-
Question: I'm new to SFC. What are the key parameters to consider for separating this compound isomers?
-
Answer: SFC offers several parameters that can be tuned for optimal selectivity.
-
Solution 1: Column Screening is Critical. As with HPLC, screening different stationary phases is the most important first step. Chiral stationary phases, even for achiral separations of isomers, often provide excellent selectivity in SFC.[3] Polar stationary phases like those with pyridine or ethylpyridine functionalities can also be very effective for phenols.
-
Solution 2: Co-solvent Selection and Gradient. Methanol is the most common co-solvent. Start with a generic gradient (e.g., 5-40% methanol in CO2) to screen columns. The percentage of the co-solvent has a major impact on retention and selectivity.
-
Solution 3: Additives. For acidic compounds like phenols, adding a small amount of an acidic additive (e.g., 0.1% TFA or formic acid) to the co-solvent can dramatically improve peak shape.[10]
-
Solution 4: Back Pressure and Temperature. These parameters control the density of the supercritical fluid and can be used to fine-tune the separation. Higher back pressure generally decreases retention, while higher temperature can have variable effects on selectivity.[3]
-
Visualizing the Workflow
A logical approach to method development is crucial for efficiently achieving the desired separation.
A typical method development workflow for isomer separation.
Experimental Protocols: Starting Points
Protocol 1: HPLC Screening Method for Positional Isomers
-
Columns:
-
Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
-
Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30-70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 5 µL
Protocol 2: GC Screening Method for Positional Isomers
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Split (50:1), 250 °C
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute
-
Ramp: 5 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector: FID, 280 °C
-
Injection Volume: 1 µL (after derivatization if necessary)
Protocol 3: SFC Screening Method for Positional Isomers
-
Columns:
-
Chiral Stationary Phase (e.g., Cellulose-based), 4.6 x 150 mm, 5 µm
-
2-Ethylpyridine, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol with 0.1% Trifluoroacetic Acid
-
Gradient: 5-40% B over 10 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 275 nm
References
- Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline St
- Resolving co-elution problems in chrom
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns
- Selection of the mobile phase for enantiomeric resolution via chiral st
- Positional Isomer Separation Method Suggestions using HPLC or LCMS
- separation of positional isomers - Chrom
- Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest
- HPLC Troubleshooting Mini Guide - Peak Issues
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest
- Mobile Phase Optimiz
- Isolation of phenolic antioxidant compounds by SFC
- Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds
- Real Solutions to Improve Your HPLC Peak Resolution
- Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chrom
- Prepar
- Chiral Stationary Phases for Liquid Chrom
- Application Notes and Protocols for the Chiral Separation of 3-(2-Aminopropyl)phenol Enantiomers
- Selection of Stationary Phases in Supercritical Fluid Chrom
- Playing with Selectivity for Optimal Chiral Separ
- Chiral HPLC Separ
- Supercritical Fluid Chrom
- 3-Cyclopropylphenol
- How can I modify my flash chromatography method to separ
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry
- Method Development Str
- GAS CHROMATOGRAPHIC DATA AND IDENTIFICATION OF ISOMERIC PRODUCTS OF CYCLOADDITION REACTIONS OF CONJUG
- Comparative qualitative analysis of nonylphenol isomers by gas chromatography-mass spectrometry combined with chemometric resolution
- 3-[2-(Dipropylamino)cyclopropyl]phenol
- 3-((1S,2S)-2-Dipropylaminomethyl-cyclopropyl)-phenol
- Getting Started with Chiral Method Development
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of
- Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC--MS
- 3-(3-Chloro-2-phenylpropyl)phenol
- 2-Nitrophenol
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- 1. 3-Cyclopropylphenol | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. encyclopedia.pub [encyclopedia.pub]
Overcoming poor solubility of 4-Cyclopropylphenol in aqueous media
Welcome to the technical support resource for 4-Cyclopropylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth, field-tested insights and practical protocols in a direct question-and-answer format to help you overcome these common experimental hurdles.
Section 1: Understanding the Core Problem
Q1: Why is this compound so difficult to dissolve in water and neutral buffers?
A: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule's properties are dominated by two key features: a non-polar cyclopropyl ring and a phenyl group, which together form a significant hydrophobic region. This hydrophobicity leads to a high octanol-water partition coefficient (XLogP3 ≈ 2.6), indicating a strong preference for non-polar environments over water.[1]
Scientific Rationale: In an aqueous environment, water molecules form a highly ordered, hydrogen-bonded network. When a hydrophobic molecule like this compound is introduced, it disrupts this network. To minimize this disruption, water molecules tend to exclude the non-polar solute, leading to its aggregation and precipitation—a phenomenon known as the hydrophobic effect.[2] While the phenolic hydroxyl (-OH) group can participate in hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the larger cyclopropyl-phenyl scaffold, resulting in low intrinsic solubility in aqueous media.[3]
Section 2: Fundamental Solubilization Strategies
This section details the most common and effective lab-scale methods for solubilizing this compound. Each strategy is accompanied by a practical protocol.
Q2: What is the most straightforward method to increase the aqueous solubility of this compound?
A: The most direct method is pH adjustment . As a phenol, this compound is a weak acid. By raising the pH of the aqueous medium significantly above its acid dissociation constant (pKa), the hydroxyl group deprotonates to form the highly soluble cyclopropylphenolate anion.[4][]
Scientific Rationale: The solubility of ionizable compounds is governed by their ionization state.[6] The phenolic proton of this compound has an estimated pKa around 10. At a neutral pH (~7), the compound exists almost entirely in its neutral, poorly soluble form. By increasing the pH to 11-12 (at least 1-2 units above the pKa), the equilibrium shifts dramatically towards the formation of the charged, and therefore much more water-soluble, phenolate salt. This approach is simple, rapid, and highly effective.[7]
Experimental Protocol: Solubilization via pH Adjustment
-
Prepare a Concentrated Stock: Weigh the desired amount of this compound and add a small volume of a strong base, such as 1 M NaOH, dropwise until the solid dissolves completely. This creates a concentrated stock of the sodium salt.
-
Dilute with Buffer: Dilute this stock solution to the final desired concentration using your target aqueous buffer (e.g., PBS, TRIS).
-
Verify Final pH: After dilution, measure the pH of the final solution. It must remain sufficiently high to keep the compound in its soluble, ionized state. If the pH drops and precipitation occurs, the buffering capacity of your final medium is insufficient.
-
Troubleshooting: If precipitation occurs upon dilution, consider either increasing the pH of the final buffer or using a buffer with a higher buffering capacity.[7]
Q3: My experiment is pH-sensitive. What other common options do I have?
A: When pH modification is not viable, using co-solvents is the next most common and effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[8][9]
Scientific Rationale: Co-solvents work by reducing the dielectric constant of the aqueous medium and disrupting water's hydrogen-bonding network.[][10] This makes the environment more favorable for hydrophobic molecules like this compound, effectively reducing the energetic penalty of solvation.[2] The increase in solubility is often exponential with the increasing fraction of the co-solvent.[9]
Data Presentation: Common Co-solvents for In Vitro Research
| Co-solvent | Typical Starting Concentration (% v/v) | Key Characteristics & Considerations |
| Ethanol (EtOH) | 5-20% | Good solubilizing power; can cause protein precipitation at high concentrations.[] |
| Dimethyl Sulfoxide (DMSO) | 0.1-5% | Excellent solubilizing power for very hydrophobic compounds; can be toxic to cells above 0.5-1%.[] |
| Propylene Glycol (PG) | 10-40% | Lower toxicity than ethanol; often used in parenteral formulations.[7] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Good solubilizer and generally low toxicity; can be viscous.[] |
Experimental Protocol: Co-solvent Screening
-
Prepare Concentrated Stock: Dissolve a known, high concentration of this compound in 100% of the chosen co-solvent (e.g., 100 mg/mL in DMSO).
-
Perform Serial Dilution: Serially dilute this stock solution into your aqueous experimental medium (e.g., cell culture media, buffer).
-
Observe for Precipitation: Visually inspect each dilution for any signs of cloudiness or precipitation. The highest concentration that remains clear is the approximate limit of solubility for that co-solvent percentage.
-
Select Working Concentration: For experiments, choose a final co-solvent concentration that is well below the precipitation point to ensure the compound remains fully dissolved throughout the experiment. Always run a vehicle control (medium + co-solvent) in your experiments.
Q4: I need to achieve a higher concentration than co-solvents allow without causing toxicity. What's a more advanced option?
A: For higher concentrations or in sensitive systems like cell-based assays, surfactant-mediated micellar solubilization or cyclodextrin complexation are excellent advanced strategies.
1. Micellar Solubilization with Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble molecules like this compound, effectively dissolving them in the bulk aqueous phase.[12][13][14]
2. Inclusion Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are ring-shaped molecules made of sugar units. They feature a hydrophilic exterior and a non-polar, hydrophobic inner cavity.[15] They can act as a "host" molecule, encapsulating a hydrophobic "guest" molecule like this compound.[] This host-guest complex shields the hydrophobic part of the guest from water, dramatically increasing its apparent solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, highly soluble derivative used in pharmaceutical formulations.[7]
Experimental Protocol: Screening Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10-20% w/v).
-
Add Compound: Add an excess of solid this compound to the cyclodextrin solution.
-
Equilibrate: Agitate the mixture (e.g., on a shaker or rotator) at room temperature for 24-48 hours to allow the complex to form and reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g for 15 minutes) to pellet any remaining, undissolved solid.
-
Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV). This gives you the maximum solubility achievable with that cyclodextrin concentration.
Section 3: Troubleshooting and Method Selection
Q5: My compound dissolved in a co-solvent stock, but crashed out when I added it to my aqueous buffer. What should I do?
A: This is a classic sign of exceeding the solubility limit in the final medium. Your concentrated stock in 100% organic solvent has high capacity, but upon dilution, the percentage of co-solvent drops, and the aqueous environment can no longer support that concentration of the drug.
Solutions:
-
Decrease the Final Concentration: This is the simplest solution. Your experiment may need to be run at a lower concentration of this compound.
-
Increase the Co-solvent Percentage: If your system can tolerate it, increase the final percentage of the co-solvent in your aqueous medium.
-
Use a Stronger Solubilizer: If you are limited by co-solvent toxicity, this is the point at which you should switch to a more powerful solubilization method, such as using cyclodextrins or surfactants, which are designed to work at low percentages in aqueous systems.[14][]
Q6: How do I choose the best solubilization strategy for my specific experiment?
A: The optimal strategy depends on your experimental constraints, particularly the required concentration, pH sensitivity, and tolerance for excipients (e.g., cell toxicity). Use the following decision workflow to guide your choice.
References
- A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC. (n.d.). NIH. [Link]
- Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed. (2010, June 30). PubMed. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times. [Link]
- Ability of surfactant micelles to alter the partitioning of phenolic antioxidants in oil-in-water emulsions - PubMed. (n.d.). PubMed. [Link]
- Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid - DiVA portal. (2025, May 2). DiVA. [Link]
- How cyclodextrin encapsulation improves molecular stability of apple polyphenols phloretin, phlorizin, and ferulic acid: Atomistic insights through structural chemistry | Request PDF. (2025, August 6).
- Rhamnolipid Biosurfactant: Use for the Removal of Phenol from Aqueous Solutions by Micellar Solubilization - PMC. (2023, August 9). NIH. [Link]
- Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. (2025, August 6).
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12). YouTube. [Link]
- The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. (n.d.).
- Competitive Solubilization of Phenol by Cationic Surfactant Micelles in the Range of Low Additive and Surfactant Concentrations | Request PDF. (2025, August 9).
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - NIH. (2020, August 16). NIH. [Link]
- Centrifugation-Assisted Ultrafiltration as an Innovative Methodology to Enhance Phenolic Compound Bioaccessibility and Bioavailability from Winery By-Product Extracts - MDPI. (n.d.). MDPI. [Link]
- Solubilization of phenols in surfactant/polyelectrolyte systems - PubMed. (n.d.). PubMed. [Link]
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- Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC. (n.d.). PubMed Central. [Link]
- Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PubMed Central. (n.d.). NIH. [Link]
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Hilaris Publisher. [Link]
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- Effective formulation development strategies for poorly soluble Active Pharmaceutical Ingredients (APIs) | Request PDF. (2025, August 5).
- This compound| CAS No:10292-61-2|ZaiQi Bio-Tech. (n.d.). ZaiQi Bio-Tech. [Link]
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- SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010, November 5). IJRPC. [Link]
- Solubility of Organic Compounds. (2023, August 31). University of Sydney. [Link]
- Absolute pKa Determinations for Substituted Phenols - Air Force Institute of Technology. (2002, May 8). Air Force Institute of Technology. [Link]
- ISSN: 2277–4998 SOLUBILITY ENHANCEMENT TECHNIQUES. (2025, April 1). IJBPAS. [Link]
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). NIH. [Link]
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- 2-Bromo-4-cyclopropylphenol | C9H9BrO | CID 70459265 - PubChem. (n.d.). PubChem. [Link]
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Technical Support Center: Stabilizing 4-Cyclopropylphenol
Welcome to the technical support center for 4-cyclopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for stabilizing this compound against oxidative degradation. Our goal is to equip you with the knowledge to anticipate and overcome common stability challenges, ensuring the integrity of your experiments and products.
Introduction: The Challenge of this compound Stability
This compound, a key intermediate in the synthesis of various pharmaceuticals, is susceptible to oxidation. Like many phenolic compounds, the hydroxyl group on the aromatic ring is prone to reacting with oxygen, light, and trace metal ions. This degradation can lead to the formation of colored impurities, loss of potency, and the introduction of unknown substances into your reactions, compromising experimental results and product quality. This guide provides a structured, question-and-answer-based approach to help you identify, troubleshoot, and prevent these issues.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is happening and is it still usable?
A1: The discoloration of your this compound solution is a classic indicator of oxidation. The phenolic hydroxyl group is likely being oxidized to form colored quinone-type structures and potentially oligomeric or polymeric byproducts.
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Causality: This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light, elevated temperatures, and the presence of trace metal ions, which can catalyze the oxidation process. The initial oxidation product is likely a cyclopropyl-substituted benzoquinone, which can then undergo further reactions.
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Usability: The usability of the discolored solution depends on the tolerance of your specific application to impurities. For sensitive downstream applications, such as in drug development, the presence of these degradation products is unacceptable. For less sensitive applications, you may be able to proceed, but be aware that the concentration of the active compound is lower than intended, and impurities may cause unexpected side reactions. It is highly recommended to use fresh, pure material.
Q2: I'm observing new peaks in my HPLC/GC analysis of a this compound sample that has been stored for some time. What are these impurities?
A2: The appearance of new peaks in your chromatogram is a quantitative confirmation of degradation. While the exact identity of these peaks would require isolation and characterization (e.g., by LC-MS or GC-MS), we can infer their likely identity based on the known chemistry of phenol oxidation.[1]
-
Likely Impurities:
-
Cyclopropyl-substituted Benzoquinones: These are the initial and most common oxidation products.
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Dimeric Species: Two molecules of this compound can couple to form biphenol or diphenoquinone structures.
-
Ring-Opened Products: Under more aggressive oxidative conditions, the aromatic ring can be cleaved to form smaller organic acids.[2]
-
-
Troubleshooting:
-
Analytical Confirmation: Use a stability-indicating method, such as a gradient HPLC-UV method, to resolve the parent compound from its degradation products.[1]
-
Peak Identification: If possible, use mass spectrometry (MS) to obtain molecular weight information for the new peaks to help confirm their identities.[1]
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Prevention: Implement the stabilization strategies outlined in the following sections to prevent the formation of these impurities.
-
Troubleshooting Guides
Guide 1: Preventing Oxidation During Storage
Issue: Degradation of solid or dissolved this compound during short-term or long-term storage.
Root Causes:
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Exposure to atmospheric oxygen.
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Exposure to light, especially UV light.
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Elevated storage temperatures.
-
Presence of catalytic metal ions.
Solutions:
-
Inert Atmosphere:
-
Solid: Store solid this compound under an inert atmosphere such as argon or nitrogen. This can be achieved by backfilling the storage container with the inert gas.
-
Solution: When preparing solutions, use solvents that have been de-gassed by sparging with nitrogen or argon. Store the solutions under an inert headspace.
-
-
Light Protection:
-
Store both solid and solution forms in amber glass vials or bottles to protect from light.
-
For highly sensitive applications, wrap the container in aluminum foil.
-
-
Temperature Control:
-
Store this compound at reduced temperatures (2-8 °C) to slow the rate of oxidation.[3]
-
Avoid repeated freeze-thaw cycles for solutions, as this can introduce atmospheric oxygen.
-
-
Chelating Agents:
-
If metal contamination is suspected (e.g., from spatulas, reaction vessels, or reagents), consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solutions to sequester metal ions.
-
Guide 2: Stabilizing this compound in Solution for Experiments
Issue: Rapid degradation of this compound in solution during an experiment.
Root Causes:
-
Reactive oxygen species in the solvent.
-
pH of the medium.
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Lack of antioxidants.
Solutions:
-
Solvent Choice and Preparation:
-
Use high-purity, freshly opened solvents.
-
Degas solvents immediately before use by sparging with an inert gas.
-
-
pH Control:
-
The stability of phenols can be pH-dependent. In alkaline conditions, the formation of the more easily oxidized phenoxide ion is favored. If your experimental conditions allow, maintaining a slightly acidic to neutral pH can enhance stability.
-
-
Use of Antioxidants:
-
The addition of a small amount of a radical-scavenging antioxidant is a highly effective stabilization method.
Table 1: Recommended Antioxidants for Stabilizing Phenolic Solutions
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| Antioxidant | Recommended Concentration | Mechanism of Action | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Radical scavenger; terminates free radical chain reactions. | A commonly used and effective antioxidant for organic solutions. |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.2% (w/v) | Readily undergoes oxidation, thereby sacrificially protecting the this compound.[4] | Best suited for aqueous solutions. |
| Tocopherol (Vitamin E) | 0.01 - 0.1% (w/v) | A natural, potent radical-scavenging antioxidant.[5] | Suitable for lipid-based or organic solutions. |
-
Experimental Workflow:
Caption: Workflow for preparing a stabilized this compound solution.
Advanced Topics
Understanding the Oxidation Pathway
The oxidation of this compound is believed to proceed through a free-radical mechanism, as illustrated below. Understanding this pathway helps in selecting the appropriate preventative measures.
Caption: Proposed oxidative degradation pathway of this compound.
Protocol: Analytical Monitoring of this compound Stability
This protocol outlines a general method for monitoring the stability of this compound using reverse-phase HPLC.
-
Preparation of Standards:
-
Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute the more nonpolar degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
-
Forced Degradation Study:
-
To identify potential degradation products, subject a solution of this compound to stress conditions (e.g., heat, light, addition of a mild oxidant like hydrogen peroxide).
-
Analyze the stressed sample by HPLC to observe the formation of new peaks.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound over time.
-
Track the increase in the peak areas of any new impurity peaks.
-
Conclusion
The stability of this compound is a manageable challenge with the right knowledge and preventative measures. By controlling the storage environment, preparing solutions thoughtfully, and using antioxidants when necessary, you can significantly mitigate oxidative degradation. Regular analytical monitoring is key to ensuring the ongoing purity and integrity of your material.
References
- Analytical Methods for the Degrad
- Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4.
- PubChem. This compound.
- Hill, G. A., et al. (1996). Cometabolic degradation of 4-chlorophenol by Alcaligenes eutrophus. Applied Microbiology and Biotechnology, 46(2), 163-8.
- BenchChem.
- PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Hashemi-Moghaddam, H., & Abbasi, A. (2018). Synthesis of a surface molecularly imprinted polymer on silica nanoparticles for the removal of p-nitrophenol from paracetamol. Journal of the Iranian Chemical Society, 15(10), 2275-2284.
- Satoh, K., et al. (2007). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. In Vivo, 21(5), 843-7.
- ChemicalBook. This compound.
- MDPI. Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3.
- Sigma-Aldrich.
- IJNRD. An Overview of Stability Testing Guidelines of Pharmaceutical Products.
- MDPI.
- PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
- MDPI. Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting.
- PubMed. Oxidation of Small Phenolic Compounds by Mn(IV).
- RSC Publishing.
- PubMed. Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300.
- PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- PubMed.
- PubMed. Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective.
- ResearchGate.
- MDPI.
- CORA.
- PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
- Arabian Journal of Chemistry. Antioxidant activity of some organosulfur compounds in vitro.
- BenchChem.
- Google Patents. CN112552292B - Method for synthesizing prucalopride impurity.
Sources
- 1. ijmr.net.in [ijmr.net.in]
- 2. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce byproducts in the alkylation of 4-Cyclopropylphenol
Welcome to the technical support center for the alkylation of 4-cyclopropylphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on minimizing byproduct formation.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance the yield and purity of your desired O-alkylated this compound product.
Question 1: I am observing significant amounts of C-alkylated byproducts. How can I improve the selectivity for O-alkylation?
Underlying Cause: The formation of C-alkylated byproducts is a common issue arising from the ambident nucleophilic nature of the 4-cyclopropylphenoxide ion. While the oxygen atom is the site of higher electron density (harder nucleophilic center), the ortho and para positions of the aromatic ring also possess nucleophilic character (softer nucleophilic centers)[1][2]. Since the para position is blocked by the cyclopropyl group, C-alkylation will primarily occur at the ortho position. The selectivity between O- and C-alkylation is highly dependent on the reaction conditions[1][3][4].
Solutions:
1. Solvent Selection: The choice of solvent plays a crucial role in directing the regioselectivity of the alkylation.
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Protic solvents (e.g., water, ethanol, trifluoroethanol) can solvate the phenoxide oxygen through hydrogen bonding. This shields the oxygen atom, hindering its nucleophilicity and thereby promoting C-alkylation[1][5].
-
Polar aprotic solvents (e.g., DMF, DMSO, acetone) are recommended for selective O-alkylation. These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more available to act as a nucleophile[1][6].
| Solvent Type | Predominant Alkylation | Rationale | Recommended Solvents |
| Polar Aprotic | O-Alkylation | Does not solvate the phenoxide oxygen, leaving it more nucleophilic. | DMF, DMSO, Acetone[1] |
| Protic | C-Alkylation | Solvates the phenoxide oxygen via hydrogen bonding, hindering its reactivity. | Water, Ethanol, Trifluoroethanol[1] |
2. Phase Transfer Catalysis (PTC): This is a highly effective method for achieving selective O-alkylation of phenols while minimizing C-alkylation and dialkylation byproducts[7][8][9][10]. The PTC catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous phase (where it is formed with a base like NaOH or K₂CO₃) to the organic phase, where the alkylating agent resides. In the organic phase, the phenoxide ion is less solvated and more reactive, leading to preferential O-alkylation[10].
dot
Caption: Workflow for Phase Transfer Catalyzed O-Alkylation.
Experimental Protocol for Selective O-Alkylation using PTC:
-
To a stirred solution of this compound in a suitable organic solvent (e.g., toluene, dichloromethane), add an aqueous solution of a base (e.g., 20-50% NaOH or K₂CO₃).
-
Add a catalytic amount (1-5 mol%) of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or Aliquat 336.
-
Add the alkylating agent (e.g., alkyl bromide or iodide) dropwise at room temperature or slightly elevated temperature (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Question 2: I am getting a significant amount of dialkylated byproduct. How can I prevent this?
Underlying Cause: Dialkylation can occur if the initially formed O-alkylated product undergoes subsequent C-alkylation. This is more likely to happen under forcing conditions (high temperatures, prolonged reaction times) or if there is a high concentration of the alkylating agent.
Solutions:
-
Stoichiometry Control: Use a slight excess of this compound relative to the alkylating agent (e.g., 1.1-1.2 equivalents of the phenol). This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.
-
Controlled Addition of Alkylating Agent: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the initial mono-alkylation over the subsequent dialkylation.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy for the less favored C-alkylation of the ether product.
-
Phase Transfer Catalysis: As mentioned previously, PTC is effective at minimizing dialkylation[10]. The controlled transfer of the phenoxide to the organic phase for reaction helps in achieving higher selectivity for the mono-O-alkylated product.
Question 3: My reaction is very slow or incomplete. What factors could be responsible?
Underlying Cause: Slow or incomplete reactions can be due to several factors, including insufficient base strength, poor leaving group on the alkylating agent, or low reaction temperature.
Solutions:
-
Choice of Base: Ensure the base is strong enough to completely deprotonate the this compound (pKa ≈ 10). While weaker bases like K₂CO₃ are often sufficient, stronger bases like NaOH, KOH, or NaH can be used to drive the initial deprotonation to completion[11].
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl for Sₙ2 reactions[12]. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding bromide or iodide. For unreactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Temperature: While high temperatures can promote side reactions, an excessively low temperature may result in a very slow reaction rate. A moderate increase in temperature (e.g., to 50-80 °C) can often improve the reaction rate without significantly increasing byproduct formation, especially when using less reactive alkylating agents.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions in the alkylation of this compound?
The primary competing reactions are O-alkylation (desired ether formation) and C-alkylation (alkylation on the aromatic ring, primarily at the ortho position)[1][2][13]. Elimination of the alkylating agent can also be a side reaction, particularly with secondary or tertiary alkyl halides[2][14].
dot
Caption: Competing reaction pathways in phenol alkylation.
Q2: How does the choice of the cation (e.g., Na⁺ vs. K⁺) affect the reaction?
The nature of the counter-ion can influence the degree of ion pairing with the phenoxide. Larger, softer cations like K⁺ or Cs⁺ can lead to a "looser" ion pair, increasing the nucleophilicity of the oxygen and favoring O-alkylation[5]. In contrast, smaller, harder cations like Li⁺ may coordinate more tightly to the oxygen, potentially favoring C-alkylation under certain conditions.
Q3: Can I use alcohols as alkylating agents for this compound?
Direct alkylation with alcohols is generally less efficient than with alkyl halides under standard Williamson ether synthesis conditions because the hydroxyl group is a poor leaving group. However, this transformation can be achieved under acidic conditions (e.g., with solid acid catalysts like zeolites) or at high temperatures[15][16][17]. These methods often favor C-alkylation or require specific catalysts to achieve O-alkylation selectivity[13][18][19]. A one-pot alkylation-sulfonylation has been reported using alcohols as green alkylating agents in the presence of a sulfonyl chloride and K₂CO₃[20].
Q4: Is it possible to achieve selective C-alkylation if that is the desired outcome?
Yes, if C-alkylation is the desired pathway, you can modify the reaction conditions to favor it. This typically involves using protic solvents, which solvate the oxygen of the phenoxide, or employing catalysts known to promote C-alkylation, such as certain solid acids (e.g., zeolites, clays) or aluminum phenoxide catalysts[1][21][22][23]. High temperatures also generally favor C-alkylation, which can be a rearrangement product from the initially formed O-alkylated ether[18][24].
References
- Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]
- Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.
- Phenolates- O-alkylation and C-alkyl
- Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
- Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics
- The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. Inorganic Chemistry. [Link]
- Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkyl
- Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc.. [Link]
- Alkylation of phenol: a mechanistic view. PubMed. [Link]
- PTC Selective O-Alkyl
- Williamson ether synthesis. Wikipedia. [Link]
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]
- (PDF) Alkylation of Phenol: A Mechanistic View.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. CHEM 330 Topics. [Link]
- The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. Scilit. [Link]
- Is a base necessary for a phenol O-alkylation using alkyl iodides? Reddit. [Link]
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Chemistry of enol
- Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
- Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation.
- Liquid phase alkylation of phenol with 1-octene over large pore zeolites. ScienceDirect. [Link]
- Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society. [Link]
- Hindered Dialkyl Ether Synthesis with Electrogenerated Carboc
- Aryl ether synthesis by etherification (alkyl
- Catalytic etherification of phenols to alkyl aryl ethers.
- Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
- (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether.
- Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]
- Phenol alkylation process.
- Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites.
- Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
- One-Pot Alkylation–Sulfonyl
- Selective production of o-alkylphenols.
- Alkylation of quinones: Formation of cyclopropyl-1,4 naphthoquinones and related compounds. Murdoch University Research Portal. [Link]
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. reddit.com [reddit.com]
- 12. francis-press.com [francis-press.com]
- 13. tandfonline.com [tandfonline.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US4675454A - Catalytic etherification of phenols to alkyl aryl ethers - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 23. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Cyclopropylphenol
Welcome to the technical support center for resolving common chromatographic issues encountered during the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based solutions to the frequent problem of peak tailing. As Senior Application Scientists, we understand that robust and symmetrical peaks are critical for accurate quantification and method validity.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
Peak tailing is a common chromatographic distortion where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape instead of the ideal Gaussian curve.[1] This is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As); a value greater than 1.2 often indicates a problematic level of tailing.[1][2]
For the analysis of this compound, peak tailing is detrimental for several reasons:
-
Reduced Resolution: Tailing can cause the this compound peak to merge with adjacent peaks, making accurate quantification difficult.[3]
-
Inaccurate Integration: The drawn-out tail complicates the accurate determination of the peak's start and end points, leading to errors in area calculation and, consequently, the calculated concentration of this compound.[4]
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and limit of quantification for your assay.[5]
Q2: I'm observing peak tailing specifically for this compound. What are the likely chemical causes?
When only the this compound peak is tailing, the issue is likely rooted in specific chemical interactions between the analyte and the HPLC system.[1] For a phenolic compound like this compound, the primary suspects are:
-
Secondary Silanol Interactions: This is the most common cause in reversed-phase HPLC using silica-based columns (e.g., C18).[5][6] Residual, unreacted silanol groups (Si-OH) on the silica surface are acidic and can form strong secondary interactions (hydrogen bonding or ion-exchange) with the polar hydroxyl group of the phenol.[7][8] This causes some analyte molecules to be retained longer, resulting in a "tail."[9]
-
Mobile Phase pH Near Analyte pKa: Phenols are weakly acidic. If the mobile phase pH is close to the pKa of this compound, both the ionized (phenoxide) and non-ionized forms will coexist.[10][11] This dual state can lead to peak broadening and tailing as the two forms may have different retention characteristics.[12]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica packing or on the surface of column hardware can chelate with the phenolic hydroxyl group.[7][13][14] This interaction acts as another retention mechanism, contributing to peak asymmetry.
Systematic Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic guide to diagnose and resolve the issue.
Step 1: Initial System & Method Assessment
First, determine if the problem is chemical or physical. Are all peaks in your chromatogram tailing, or just the this compound peak?
-
All Peaks Tailing: This usually points to a physical or system-wide issue.[1]
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening.[10]
-
Column Void: A void or channel in the packed bed at the column inlet can lead to a distorted flow path.[2][13] This can be caused by pressure shocks or operating at a high pH that dissolves the silica.[15][16]
-
Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.[17]
-
-
Only this compound Peak Tailing: This strongly suggests a chemical interaction issue, which the following steps will address.[18]
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to mitigate chemical-based peak tailing.
Protocol 1: Adjusting Mobile Phase pH
The goal is to ensure this compound is in a single, non-ionized state to prevent secondary interactions.
-
Determine Analyte pKa: The pKa of the phenolic proton in similar phenols is around 10.
-
Lower the pH: Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa. For this compound, a pH of 3.0 or lower is recommended.[19] This ensures the phenolic hydroxyl group is fully protonated (neutral), minimizing its interaction with silanols.[2][20]
-
Buffer Selection: Use an appropriate buffer to maintain a stable pH. For LC-MS compatibility, 0.1% formic acid is an excellent choice for achieving a low pH.[19] For UV detection, a phosphate buffer (10-25 mM) at pH 2.5-3.0 is also effective.[15]
-
Verification: Prepare the mobile phase by adding the acid or buffer to the aqueous portion before mixing with the organic modifier (e.g., acetonitrile, methanol) to ensure an accurate and reproducible pH.[13]
Protocol 2: Using Mobile Phase Additives
If pH adjustment alone is insufficient, additives can be used to mask the active sites causing the tailing.
-
Competing Bases (for Basic Analytes): While not directly applicable to acidic phenols, it's useful to know that additives like triethylamine (TEA) can be used to mask silanol groups when analyzing basic compounds.[15][19]
-
Chelating Agents: If metal chelation is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase can be effective.[13][21] The EDTA will preferentially bind to the metal sites, preventing the analyte from interacting with them.
| Mobile Phase Modification | Mechanism of Action | Typical Concentration | Considerations |
| Low pH (e.g., 0.1% Formic Acid) | Suppresses ionization of both silanol groups and the acidic phenol, minimizing ionic interactions.[14][19] | 0.1% v/v | Highly effective for phenols. Ensure column is stable at low pH.[2] |
| Increased Buffer Strength | Higher ionic strength can help shield silanol interactions.[19] | 25-50 mM | Can lead to precipitation with high organic content. Not ideal for LC-MS due to ion suppression.[19] |
| EDTA Additive | Acts as a sacrificial chelating agent, binding to metal contaminants in the system.[13][21] | ~0.1 mM | Use if metal contamination is suspected as a root cause. |
Step 3: Column Selection and Care
The choice of HPLC column is critical. Not all C18 columns are created equal.
-
Use a High-Purity, Base-Deactivated Column: Modern columns are often made from high-purity "Type B" silica, which has a lower metal content and fewer acidic silanol groups.[14] Look for columns that are described as "base-deactivated" or "end-capped."
-
End-Capping: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar agent (like trimethylsilyl), effectively shielding them from interacting with polar analytes like this compound.[2][19][22]
-
Alternative Stationary Phases: If tailing persists on a standard C18, consider a column with a different stationary phase. A Phenyl-Hexyl phase, for example, can offer alternative selectivity for aromatic compounds like this compound and may exhibit fewer tailing issues.
-
Column Cleaning: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (if permitted by the manufacturer's instructions) to remove strongly retained impurities that can create active sites.[23] If using a guard column, replace it first, as it may be the source of the contamination.[18]
Step 4: Sample and Injection Considerations
Finally, ensure your sample preparation and injection technique are not contributing to the problem.
-
Sample Solvent: Ideally, dissolve your this compound standard and samples in the initial mobile phase.[17] Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.[6]
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[6][7] Try diluting your sample to see if the peak shape improves.
-
Sample Cleanliness: Ensure your samples are filtered to prevent particulates from clogging the column frit.[23]
By systematically working through these chemical and physical troubleshooting steps, you can effectively diagnose and resolve the root cause of peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
- CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]
- Chrom Tech, Inc. (2022, October 28).
- Hawach Scientific. (2022, October 28). Reasons for Peak Tailing of HPLC Column. [Link]
- Element Lab Solutions. Peak Tailing in HPLC. [Link]
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
- Phenomenex. (2023, June 9). How to Reduce Peak Tailing in HPLC? [Link]
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
- Phenomenex. (2023, June 6).
- Restek. (2014, March 11).[4]Troubleshooting HPLC- Tailing Peaks. [Link]
- ALWSCI. (2023, July 17).
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]
- Biotage. (2023, January 24).
- ACE HPLC Columns. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. [Link]
- AIT. (2023, December 27).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
- Agilent Technologies.
- Moravek.
- ALWSCI. (2023, July 17).
- Shodex. Lesson 3: Separation Modes and their Mechanisms 1. [Link]
- Agilent Technologies. (2007, October 11).
Sources
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromacademy.com [chromacademy.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. hplc.eu [hplc.eu]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. chromtech.com [chromtech.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. moravek.com [moravek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. waters.com [waters.com]
- 19. labcompare.com [labcompare.com]
- 20. biotage.com [biotage.com]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. shodexhplc.com [shodexhplc.com]
- 23. Blogs | Restek [discover.restek.com]
Technical Support Center: Enhancing the Resolution of 4-Cyclopropylphenol Enantiomers
Welcome to the technical support center for the enantiomeric resolution of 4-cyclopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound enantiomers. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of this compound enantiomers.
Q1: What are the primary methods for resolving the enantiomers of this compound?
The resolution of this compound enantiomers is typically achieved through three main strategies:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and widely used analytical and preparative technique that employs a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.[1][2]
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, often lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted.[3][4] This allows for the separation of the reacted and unreacted enantiomers.
-
Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic this compound with a chiral resolving agent to form a mixture of diastereomers.[5][6] Due to their different physical properties, such as solubility, these diastereomers can be separated by crystallization.[5][6]
Q2: Why is the resolution of this compound enantiomers important in drug development?
In the pharmaceutical industry, the demand for enantiomerically pure compounds is high because enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, or metabolic activities.[7] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects.[8][9] Therefore, resolving the enantiomers of this compound, a potential building block in drug synthesis, is crucial for developing safe and effective pharmaceuticals.
Q3: Can I use derivatization to improve the resolution of this compound?
Yes, derivatization can be a powerful strategy.[10] For chiral HPLC, derivatizing the phenol group can enhance interactions with the chiral stationary phase. For diastereomeric crystallization, derivatization with a chiral resolving agent is the core principle of the method.[5] Common derivatizing agents for phenols include chiral acids to form esters or chiral isocyanates to form carbamates.[11]
II. Troubleshooting Guide: Chiral HPLC Method Development
Chiral HPLC is a powerful technique, but achieving optimal separation can be challenging. This section provides a question-and-answer guide to troubleshoot common issues.[12][13]
Q4: I'm seeing poor or no separation of the this compound enantiomers. What are the likely causes and how can I fix it?
This is a common issue and often relates to the choice of the chiral stationary phase (CSP) and mobile phase conditions.
Root Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition.[14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for separating a wide range of chiral compounds, including phenols.[2][15]
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase, particularly the type and concentration of the organic modifier, significantly influences selectivity.[18]
-
Recommendation: Systematically vary the mobile phase. For normal-phase chromatography, a typical mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[12] Start with a common ratio (e.g., 90:10 hexane:isopropanol) and adjust the modifier concentration in small increments. A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[12]
-
-
Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate.
-
Recommendation: If you observe partial separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[12] This increases the interaction time between the enantiomers and the CSP, which can enhance resolution.
-
-
Temperature Effects: Temperature can impact the enantioselectivity of the separation.[18]
-
Recommendation: Use a column oven to maintain a consistent temperature. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). Lowering the temperature often improves resolution, but this is not always the case.
-
Workflow for Troubleshooting Poor Resolution in Chiral HPLC
Caption: Systematic approach to troubleshooting poor chiral HPLC resolution.
Q5: My peaks are tailing. What's causing this and how can I improve peak shape?
Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.
Root Causes & Solutions:
-
Secondary Interactions: Phenolic compounds can exhibit secondary interactions with residual silanol groups on silica-based CSPs, leading to tailing.
-
Recommendation: Add a small amount of an acidic or basic modifier to the mobile phase. For acidic compounds like phenols, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can suppress these interactions and improve peak shape.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Recommendation: Dissolve your this compound sample in the mobile phase itself or a solvent with a similar or weaker elution strength.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated, which can affect performance.
-
Recommendation: If the column has been used extensively, try flushing it with a strong solvent (check the column's manual for compatible solvents) to remove contaminants.[19] If performance is not restored, the column may need to be replaced.
-
Q6: I'm experiencing irreproducible retention times. What should I check?
Irreproducible retention times are often due to a lack of system equilibration or changes in the mobile phase or temperature.
Root Causes & Solutions:
-
Insufficient Equilibration: Chiral columns, especially in normal-phase mode, can require longer equilibration times than standard reversed-phase columns.
-
Recommendation: Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes or until a stable baseline is achieved) before injecting your samples.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components.
-
Recommendation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: As mentioned, temperature affects retention.
-
Recommendation: Use a column oven to ensure a stable operating temperature.
-
Data Presentation: Chiral HPLC Screening Parameters
| Parameter | Initial Condition | Optimization Range | Rationale |
| Chiral Stationary Phase | Cellulose-based | Screen Amylose, Cyclodextrin, Protein-based | Different CSPs offer unique chiral recognition mechanisms.[14][17] |
| Mobile Phase (Normal) | Hexane:Isopropanol (90:10) | Vary Isopropanol (5-20%) | Modifier concentration is a key factor in adjusting selectivity.[18] |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min | Lower flow rates can increase interaction time and improve resolution.[12] |
| Temperature | 25 °C | 15 - 40 °C | Temperature affects the thermodynamics of the chiral recognition process.[18] |
| Additive (if needed) | None | 0.1% TFA or Formic Acid | Suppresses secondary interactions to improve peak shape. |
III. Troubleshooting Guide: Enzymatic Kinetic Resolution
Enzymatic resolutions are highly selective but require careful optimization of reaction conditions.
Q7: My enzymatic resolution is showing low enantioselectivity (low ee). How can I improve it?
Low enantioselectivity in an enzymatic resolution indicates that the enzyme is not discriminating effectively between the two enantiomers.
Root Causes & Solutions:
-
Enzyme Choice: Not all enzymes are suitable for a particular substrate. Lipases are a good starting point for the resolution of alcohols and phenols.[3][20]
-
Acyl Donor: The structure of the acyl donor used in the esterification reaction can have a profound effect on the enzyme's selectivity.
-
Solvent: The reaction solvent can influence the enzyme's conformation and, consequently, its activity and selectivity.
-
Recommendation: Screen a range of organic solvents with varying polarities (e.g., hexane, toluene, MTBE). The hydrophobicity of the solvent can play a crucial role.[3]
-
-
Temperature: Enzyme activity and selectivity are temperature-dependent.
-
Recommendation: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity. Conversely, lower temperatures can sometimes enhance selectivity at the cost of a slower reaction.[21]
-
Workflow for Optimizing Enzymatic Resolution
Caption: Step-by-step optimization of enzymatic kinetic resolution.
Q8: The enzymatic reaction is very slow or not proceeding at all. What can I do?
A slow or stalled reaction is usually due to enzyme inhibition or suboptimal reaction conditions.
Root Causes & Solutions:
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.
-
Recommendation: Try running the reaction at a lower substrate concentration.
-
-
Water Content: The amount of water in the system is critical for lipase activity in organic solvents.
-
Recommendation: Ensure the enzyme and solvent are not completely anhydrous. Sometimes, the addition of a very small amount of water or the use of molecular sieves to control the water content is necessary.[3]
-
-
pH: The pH of the enzyme's microenvironment can affect its activity.
-
Recommendation: While not as straightforward in organic media, the pH of the aqueous solution from which the enzyme was lyophilized can be important. Consider using a buffered enzyme preparation.
-
Data Presentation: Enzymatic Resolution Screening Parameters
| Parameter | Initial Condition | Optimization Variables | Rationale |
| Enzyme | Lipase from Candida antarctica B | Lipases from Pseudomonas cepacia, Candida rugosa | Enzyme source is a primary determinant of enantioselectivity.[3] |
| Acyl Donor | Vinyl Acetate | Isopropenyl Acetate, Lauric Acid | The acyl donor structure influences the fit within the enzyme's active site.[3] |
| Solvent | Toluene | Hexane, Dioxane, MTBE | Solvent polarity and hydrophobicity affect enzyme conformation and activity.[3] |
| Temperature | 40 °C | 25 - 60 °C | Balances reaction rate and enantioselectivity.[3] |
IV. Troubleshooting Guide: Diastereomeric Crystallization
This classical method relies on the differential solubility of diastereomeric salts.
Q9: I'm not getting any crystallization of the diastereomeric salts. What should I try?
Failure to crystallize can be due to high solubility of the diastereomers or the formation of an oil.
Root Causes & Solutions:
-
Choice of Resolving Agent: The interaction between the racemic mixture and the chiral resolving agent is crucial for forming a crystalline salt.
-
Solvent System: The choice of crystallization solvent is critical as it determines the solubility of the diastereomeric salts.
-
Recommendation: Screen a range of solvents with different polarities. Sometimes a mixture of solvents is required to achieve the right level of supersaturation for crystallization to occur.
-
-
Concentration: The solution may be too dilute.
-
Recommendation: Carefully concentrate the solution. If an oil forms, try adding a small amount of a non-polar co-solvent to induce crystallization.
-
Q10: The diastereomeric excess (de) of my crystallized salt is low. How can I improve it?
Low diastereomeric excess means the crystallization is not effectively separating the two diastereomers.
Root Causes & Solutions:
-
Insufficient Solubility Difference: The two diastereomers may have very similar solubilities in the chosen solvent.
-
Recommendation: Screen different solvents or solvent mixtures to maximize the solubility difference between the diastereomers.
-
-
Crystallization Conditions: The rate of cooling and agitation can affect the purity of the crystals.
-
Recommendation: Try slower cooling rates to allow for more selective crystal growth. Seeding the solution with a small crystal of the desired diastereomer can also improve purity.
-
-
Recrystallization: A single crystallization may not be sufficient to achieve high purity.
-
Recommendation: Perform one or more recrystallizations of the obtained solid to enrich the desired diastereomer.
-
Logical Relationship in Diastereomeric Crystallization
Caption: The logical flow of diastereomeric crystallization for chiral resolution.
V. Experimental Protocols
Protocol 1: Chiral HPLC Method Screening
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, for example, a cellulose-based column like Chiralcel® OD-H or an amylose-based column like Chiralpak® AD-H.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.
-
Initial HPLC Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 275 nm
-
Injection Volume: 5-10 µL
-
-
Optimization:
-
If no separation is observed, screen other chiral columns.
-
If partial separation is seen, systematically vary the isopropanol percentage (e.g., 5%, 15%, 20%).
-
Further optimize by adjusting the flow rate and temperature as described in the troubleshooting section.
-
Protocol 2: Enzymatic Kinetic Resolution Screening
-
Reaction Setup: In a vial, combine this compound (1 equivalent), an acyl donor (e.g., vinyl acetate, 2 equivalents), and a lipase (e.g., 20-50 mg of immobilized lipase) in an organic solvent (e.g., 2 mL of toluene).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitoring: Take aliquots at different time points (e.g., 2, 6, 24 hours) and analyze by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining starting material and the formed product.
-
Optimization: Systematically vary the enzyme, acyl donor, solvent, and temperature to find the conditions that give the best combination of conversion and enantioselectivity, aiming for approximately 50% conversion for optimal resolution.
VI. References
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Institutes of Health. [Link]
-
Kinetic Resolution of Racemic 1-Phenyl 1-Propanol by Lipase Catalyzed Enantioselective Esterification Reaction. (2010). Taylor & Francis Online. [Link]
-
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (2021). MDPI. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Diastereomeric recrystallization. Wikipedia. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ResearchGate. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
-
[A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. (2018). National Institutes of Health. [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
-
Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc. [Link]
-
Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]
-
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. [Link]
-
Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. J-Stage. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021). BMC Biotechnology. [Link]
-
Process for resolution of chiral alcohols or phenols or chiral lactonic compounds. Google Patents.
-
6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]
-
Chiral HPLC Columns. Agilent. [Link]
-
Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. ResearchGate. [Link]
-
chiral columns. HPLC.eu. [Link]
-
Chiral column chromatography. Wikipedia. [Link]
-
What is Chiral Column in HPLC ?. YouTube. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022). MDPI. [Link]
-
Enzymatic kinetic resolution of the racemic alcohol.... ResearchGate. [Link]
-
Enantiomers and Their Resolution. (2022). MDPI. [Link]
-
5.8: Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 17. redalyc.org [redalyc.org]
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- 19. chiraltech.com [chiraltech.com]
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- 21. almacgroup.com [almacgroup.com]
Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of 4-Cyclopropylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bioanalysis of 4-Cyclopropylphenol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification and are encountering challenges related to matrix effects. As a small phenolic molecule (C₉H₁₀O) often analyzed in complex biological matrices like plasma, serum, or tissue homogenates, this compound is susceptible to interferences that can compromise data quality.[1][2][3]
This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you diagnose, mitigate, and control matrix effects, ensuring the accuracy, precision, and robustness of your analytical method in line with global regulatory standards.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during method development and sample analysis. Each answer provides not just a solution, but the scientific rationale behind it.
Q1: My this compound signal is inconsistent, showing poor reproducibility and accuracy, especially in study samples compared to standards in neat solvent. How do I confirm this is a matrix effect?
A1: Senior Application Scientist's Insight:
This is a classic symptom of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of this compound in the MS source.[4][5][6] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), causing significant quantitative errors.[7] To definitively diagnose and quantify this issue, the most reliable approach is the post-extraction spike analysis . This experiment isolates the effect of the matrix from other factors like extraction recovery.
The core principle is to compare the analyte's response in a "clean" solution (mobile phase or reconstitution solvent) to its response in a blank matrix extract that has been spiked with the analyte after the extraction procedure.
Experimental Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound and its Internal Standard (IS) into the final reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Process blank biological matrix (from at least six different sources/lots) through your entire sample preparation workflow.[8][9] After the final evaporation step, spike the dried extract with this compound and IS (at low and high QC concentrations) using the reconstitution solvent.
-
Set C (Extraction Recovery - Optional but Recommended): Spike this compound and IS into the blank biological matrix before starting the sample preparation workflow (at low and high QC concentrations).
-
-
Analyze and Calculate:
-
Inject all samples onto the LC-MS system.
-
Calculate the Matrix Factor (MF) using the following formula for each lot:
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
-
Calculate the IS-normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
The precision of the IS-normalized MF across the different matrix lots is then determined by calculating the coefficient of variation (%CV).
-
-
Interpret the Results:
-
An IS-normalized MF of 1.0 indicates no matrix effect.
-
An IS-normalized MF < 1.0 indicates ion suppression.
-
An IS-normalized MF > 1.0 indicates ion enhancement.
-
According to the FDA and ICH M10 guidelines, the %CV of the IS-normalized matrix factor should be ≤15% across the tested lots to ensure the effect is consistent and can be corrected by the internal standard.[9]
-
Visualization: Workflow for Diagnosing Matrix Effects
Caption: Workflow for diagnosing LC-MS matrix effects.
Q2: I've confirmed a significant matrix effect. What is the best sample preparation strategy to minimize it for this compound?
A2: Senior Application Scientist's Insight:
Effective sample preparation is the most powerful tool for removing matrix interferences before they enter the LC-MS system.[10] The choice of technique depends on a trade-off between cleanliness, recovery, throughput, and cost. For a phenolic compound like this compound in a complex matrix like plasma, you must prioritize removing phospholipids, which are major contributors to ion suppression in ESI-MS.[4]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile). | Fast, simple, high recovery of analyte. | "Dirty" extract; does not remove phospholipids or salts effectively.[4][10] | High-throughput screening where sensitivity is not limiting. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity. | Cleaner than PPT; can remove many polar interferences. | More labor-intensive; solvent selection and pH require optimization; can have lower recovery.[10] | Analytes of intermediate polarity; when PPT is not clean enough. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts; highly selective; can concentrate the analyte.[4][11] | Most complex and time-consuming; requires careful method development; potential for analyte loss.[11] | Low-level quantification; methods requiring highest data quality and regulatory scrutiny. |
For robust, regulatory-compliant bioanalysis of this compound, Solid-Phase Extraction (SPE) is the recommended approach . A reverse-phase polymer-based sorbent (e.g., a hydrophilic-lipophilic balanced or HLB-type) is an excellent starting point.
Experimental Protocol 2: Generic Mixed-Mode SPE for this compound from Plasma
This protocol uses a mixed-mode sorbent that combines reverse-phase and ion-exchange mechanisms for superior cleanup.
-
Sample Pre-treatment: Thaw plasma samples. To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 2% formic acid in water. Vortex to mix. This step lyses cells and ensures the phenolic hydroxyl group is protonated for optimal retention.
-
Conditioning: Condition the SPE cartridge (e.g., 30 mg mixed-mode polymeric sorbent) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent bed to go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and very polar matrix components.
-
Wash 2 (Phospholipids): Wash the cartridge with 1 mL of 40% methanol in water. This is a critical step to elute phospholipids while retaining the more hydrophobic this compound.
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the phenol, disrupting its interaction with the sorbent and ensuring complete elution.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualization: Selecting a Sample Preparation Method
Caption: Decision tree for sample preparation selection.
Q3: My optimized SPE method is good, but I still see some matrix variability. How can I achieve the highest level of data integrity?
A3: Senior Application Scientist's Insight:
Even the best sample preparation and chromatography may not eliminate matrix effects entirely. To compensate for any remaining variability, the use of a high-quality internal standard is not just recommended—it's essential for regulatory-compliant bioanalysis.
The gold standard is a Stable Isotope Labeled (SIL) Internal Standard .[12][13][14] A SIL-IS is the analyte molecule (this compound) where several atoms have been replaced with heavier, stable isotopes (e.g., ¹³C or ²H/Deuterium).
Why a SIL-IS is superior:
-
Identical Chemical Properties: It has the same polarity, pKa, and chemical structure as this compound.
-
Co-elution: It elutes at the exact same retention time from the LC column.
-
Identical Matrix Effects: Because it co-elutes and is chemically identical, it experiences the exact same degree of ion suppression or enhancement as the analyte in the MS source.[15]
-
Accurate Correction: By calculating the ratio of the analyte peak area to the SIL-IS peak area, any signal fluctuation caused by the matrix is effectively normalized, yielding a highly accurate and precise result.
When selecting a SIL-IS, prefer one with a mass shift of at least 3-4 Da to avoid isotopic crosstalk, and favor ¹³C or ¹⁵N labeling over deuterium (²H) where possible, as deuterium labels can sometimes cause a slight shift in retention time.[15][16]
Frequently Asked Questions (FAQs)
-
FAQ 1: What exactly is a matrix effect in LC-MS? A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[9] These interfering molecules compete with the analyte for charge in the electrospray plume, leading to an inaccurate measurement of the analyte's true concentration.[4]
-
FAQ 2: Why is a phenolic compound like this compound susceptible to matrix effects? Phenolic compounds can be somewhat "sticky" and interact with endogenous matrix components like proteins and phospholipids. Furthermore, biological matrices are rich in compounds (salts, lipids, metabolites) that can easily co-extract with this compound and interfere with its ionization, especially when using electrospray ionization (ESI).[17][18]
-
FAQ 3: What type of internal standard is best for this compound analysis? A Stable Isotope Labeled (SIL) version of this compound (e.g., this compound-d4 or this compound-¹³C₆) is the best choice.[12][14] It will co-elute and experience the same matrix effects, providing the most accurate correction. If a SIL-IS is unavailable, a structural analog (e.g., another small cyclopropyl-substituted phenol) can be used, but it will not compensate for matrix effects as effectively and requires more rigorous validation.[16]
-
FAQ 4: How do I validate my method for matrix effects according to regulatory guidelines (FDA/ICH)? Regulatory bodies like the FDA and the agencies following ICH M10 guidelines require a specific validation experiment.[8][19][20] You must evaluate the matrix effect using at least six different lots of the biological matrix.[9] You prepare low and high QCs by spiking the analyte into post-extracted matrix from each lot. The accuracy for each lot should be within ±15% of the nominal value, and the precision (%CV) across all lots should not be greater than 15%.[9]
-
FAQ 5: Can I just dilute my sample to reduce matrix effects? Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[10][21] However, this approach is only viable if the resulting concentration of this compound remains well above the lower limit of quantitation (LLOQ) of your assay. For trace-level analysis, dilution often compromises the required sensitivity.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. [Link]
- LCMS Troubleshooting: 14 Best Practices for Labor
- Stable Isotope Labelled Internal Standard (SIL-IS)
- Sadagopan, N. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
- Guideline on bioanalytical method validation | European Medicines Agency (EMA). [Link]
- ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
- Harrison, M., & Jemal, M. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(13), 1541–1544. [Link]
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. [Link]
- Troubleshooting in lcms | PPT - Slideshare. [Link]
- LCMS Troubleshooting Tips - Shimadzu. [Link]
- FDA guideline - Bioanalytical Method Valid
- Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]
- This compound | C9H10O | CID 10986277 - PubChem. [Link]
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Marrubini, G., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3736. [Link]
- Giuffrida, D., et al. (2020). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Journal of separation science, 43(9-10), 1781–1789. [Link]
- BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms - YouTube. [Link]
- Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 40(11), 522-527. [Link]
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]
- This compound| CAS No:10292-61-2|ZaiQi Bio-Tech. [Link]
- Chen, L., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2056. [Link]
- Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils | Request PDF - ResearchG
- Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 6(1), 13–19. [Link]
- This compound - MySkinRecipes. [Link]
- Targeted analysis of phenolic compounds by LC-MS - Protocols.io. [Link]
- 4-Chloro-2-cyclopropylphenol | C9H9ClO | CID 68326221 - PubChem. [Link]
- Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]
- Tzani, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7705. [Link]
- Ottaviani, J. I., et al. (2018). Use of LC-MS for the quantitative analysis of (poly)phenol metabolites does not necessarily yield accurate results: Implications for assessing existing data and conducting future research. Free radical biology & medicine, 124, 97–103. [Link]
- Use of LC-MS for the quantitative analysis of (poly)
- A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. [Link]
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Strategies to improve the regioselectivity of 4-Cyclopropylphenol functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the regioselective functionalization of 4-Cyclopropylphenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this versatile chemical scaffold. The inherent electronic properties of the phenolic hydroxyl and cyclopropyl groups present unique challenges in achieving desired substitution patterns. This guide provides in-depth, field-tested insights in a troubleshooting and FAQ format to help you overcome these challenges and optimize your synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the functionalization of this compound and its derivatives.
Problem 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: I am attempting a standard electrophilic aromatic substitution (e.g., bromination or nitration) on this compound and obtaining a mixture of ortho and para isomers, with the para position being blocked, I am getting di-substitution at both ortho positions. How can I favor mono-substitution at a single ortho position?
Answer: This is a classic challenge. Both the hydroxyl and the cyclopropyl groups are ortho, para-directing activators.[1][2] The hydroxyl group is a significantly stronger activating group, meaning substitution will be directed to its ortho positions (C2 and C6), as the para position (C4) is already occupied by the cyclopropyl group.[3] The high activation from the phenol can lead to polysubstitution, especially under harsh conditions.[1][3]
Root Causes & Solutions:
-
Over-activation by the Phenolic Hydroxyl Group: The free hydroxyl group strongly activates the ring, making it highly susceptible to multiple substitutions.
-
Solution A - Use of Protecting Groups: Temporarily protect the hydroxyl group to moderate its activating effect. Converting the phenol to an ether (e.g., methyl ether, MOM ether) or an ester (e.g., acetate) reduces its electron-donating ability, allowing for more controlled mono-substitution. The choice of protecting group is critical and must be stable to the reaction conditions and easily removable later.[4][5][6]
-
Solution B - Milder Reaction Conditions: Avoid aggressive reagents and high temperatures. For halogenation, use reagents like N-Bromosuccinimide (NBS) instead of Br₂ with a strong Lewis acid.[3] For nitration, using dilute nitric acid at low temperatures can favor mono-nitration.[3]
-
-
Steric Factors: The two ortho positions (C2 and C6) are electronically similar. To differentiate them, you must leverage sterics.
-
Solution C - Introduction of a Blocking Group: If one ortho position is already substituted, the reaction will naturally proceed at the other. If not, consider installing a temporary, bulky blocking group that can be removed later.
-
Solution D - Use of Bulky Reagents: Employing a sterically demanding electrophile can favor substitution at the less hindered ortho position, although this is less common for differentiating two identical positions without a pre-existing substituent.
-
Caption: Decision workflow for improving EAS regioselectivity.
Problem 2: Anionic Fries Rearrangement During Directed ortho-Metalation (DoM)
Question: I'm using a carbamate directing group for a DoM reaction on this compound to achieve ortho-lithiation. However, upon warming the reaction, I'm isolating the rearranged Snieckus-Fries product (an ortho-hydroxy amide) instead of my desired product after quenching with an electrophile. How do I prevent this?
Answer: This is a known competing pathway in DoM reactions of aryl carbamates.[7] The ortho-lithiated carbamate intermediate is thermally unstable. If the temperature rises above -78 °C, it can undergo an intramolecular nucleophilic attack where the carbanion attacks the carbonyl carbon of the carbamate, leading to the rearrangement.[7]
Key Control Parameters:
-
Temperature: This is the most critical factor. The lithiation and electrophilic quench must be maintained at or below -78 °C (a dry ice/acetone bath is standard). Do not allow the reaction to warm up at any point before the quench is complete and the reaction is worked up.
-
Directing Group Stability: Different carbamates have varying stabilities. N,N-diethylcarbamates are generally stable at -78 °C, but N,N-diisopropylcarbamates can be even more robust against rearrangement due to steric hindrance around the carbonyl.[7]
-
Reaction Time: Do not let the lithiated intermediate stir for an extended period, even at -78 °C. A typical lithiation time is 1-2 hours, after which the electrophile should be added promptly.
This protocol provides a general method for the ortho-iodination of this compound using a carbamate directing group.
-
Protection Step:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir for 30 minutes at 0 °C, then add N,N-diethylcarbamoyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench carefully with saturated aq. NH₄Cl and extract with ethyl acetate. The organic layers are dried over Na₂SO₄, filtered, and concentrated. Purify by column chromatography to yield the O-aryl carbamate.
-
-
Directed ortho-Metalation and Quench:
-
Dissolve the O-aryl carbamate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add sec-Butyllithium (1.2 eq, ~1.4 M in cyclohexanes) dropwise over 15 minutes. The solution should turn a deep color.
-
Stir the mixture at -78 °C for 1.5 hours.
-
Add a solution of iodine (I₂) (1.5 eq) in anhydrous THF dropwise at -78 °C.
-
Stir for an additional 1 hour at -78 °C.
-
-
Work-up and Deprotection:
-
Quench the reaction at -78 °C by adding saturated aq. Na₂S₂O₃ to consume excess iodine, followed by saturated aq. NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
The crude product can be deprotected directly. Dissolve it in ethanol and add an aqueous solution of NaOH (5 M). Stir at 50 °C until TLC indicates complete conversion.
-
Acidify with aq. HCl and extract the final product, 2-iodo-4-cyclopropylphenol.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind Directed ortho-Metalation (DoM) for achieving high regioselectivity?
A1: Directed ortho-Metalation (DoM) is a powerful strategy that overrides the inherent electronic preferences of the aromatic ring by using a directing metalation group (DMG).[8][9] For phenols, the hydroxyl group is first converted into a DMG, such as a carbamate or an ether.[8][10] This DMG contains a Lewis basic heteroatom (oxygen or nitrogen) that coordinates to a strong organolithium base (like n-BuLi or s-BuLi). This coordination brings the base into close proximity with one of the ortho C-H bonds, facilitating its deprotonation over any other C-H bond in the molecule.[9] The resulting aryllithium species can then be trapped with a wide range of electrophiles, installing a substituent exclusively at the ortho position.[10]
Sources
- 1. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. mazams.weebly.com [mazams.weebly.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Refinement of work-up procedures for 4-Cyclopropylphenol synthesis
Welcome to the technical support center for the synthesis of 4-Cyclopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its preparation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and refine your work-up procedures for optimal yield and purity. The cyclopropyl moiety is a valuable structural motif, but its synthesis can present unique challenges. This guide is structured to address these challenges head-on, providing practical solutions grounded in established chemical literature.
Troubleshooting and FAQ by Synthetic Route
We will explore three common synthetic pathways to this compound, each with its own set of potential difficulties and optimization strategies.
Route 1: Baeyer-Villiger Oxidation of 4-Cyclopropylacetophenone and Subsequent Hydrolysis
This two-step route is a reliable method for the synthesis of this compound. It involves the oxidation of a readily available ketone to an acetate ester, followed by hydrolysis.
Troubleshooting Guide: Route 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-Cyclopropylphenyl acetate (Baeyer-Villiger step) | 1. Incomplete reaction. 2. Degradation of the peroxy acid (e.g., m-CPBA). 3. Incorrect migratory aptitude. | 1. Monitor the reaction by TLC until the starting ketone is consumed. If the reaction stalls, a small addition of fresh peroxy acid may be necessary. 2. Use fresh, properly stored peroxy acid. The activity of peroxy acids can decrease over time. 3. The aryl group has a higher migratory aptitude than a methyl group, so the desired product is expected.[1][2] If side products are observed, re-verify the structure of your starting material. |
| Difficult work-up of the Baeyer-Villiger reaction | 1. Presence of unreacted peroxy acid and the resulting carboxylic acid (e.g., m-chlorobenzoic acid). | 1. During the aqueous work-up, wash the organic layer with a solution of sodium sulfite or sodium thiosulfate to quench excess peroxy acid. Follow this with a wash with a mild base like sodium bicarbonate to remove the carboxylic acid byproduct.[3] |
| Low yield of this compound (Hydrolysis step) | 1. Incomplete hydrolysis of the acetate ester. 2. Product loss during work-up. | 1. Ensure sufficient reaction time and temperature for the hydrolysis. Monitor by TLC. 2. This compound is weakly acidic. Ensure the aqueous layer is sufficiently acidified (pH ~2-3) before extraction to protonate the phenoxide and bring the product into the organic layer. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. | 1. Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[4][5] Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can also be effective.[6] |
Frequently Asked Questions (FAQs): Route 1
-
Q: Can I use a different oxidizing agent for the Baeyer-Villiger reaction?
-
Q: What are the best conditions for the hydrolysis of the acetate?
-
A: Saponification using a base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, followed by acidic work-up, is a standard and effective method.
-
Route 2: Suzuki-Miyaura Coupling of a 4-Halophenol Derivative
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. For this compound, this would typically involve the coupling of a protected 4-halophenol with a cyclopropylboronic acid derivative. Direct coupling with 4-bromophenol can be challenging.[9]
Troubleshooting Guide: Route 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no coupling product | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Protodeboronation of the cyclopropylboronic acid.[10] | 1. Ensure the palladium catalyst is active. Use fresh catalyst or consider a pre-catalyst. 2. The choice of base is critical for activating the boronic acid. Common bases include potassium carbonate, cesium carbonate, or potassium phosphate. The reaction may also benefit from the addition of water. 3. Use a slight excess of the boronic acid. Consider using potassium cyclopropyltrifluoroborate, which can be more stable.[11] |
| Significant amount of homocoupling byproduct (biphenyl) | 1. Oxygen contamination. 2. Suboptimal reaction conditions. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. 2. Optimize the reaction temperature and catalyst loading. Lower temperatures may reduce homocoupling. |
| Difficulty removing palladium residues | 1. Palladium complexes can be persistent. | 1. After the reaction, consider washing the organic layer with an aqueous solution of a sulfur-containing scavenger like sodium sulfide or thiourea. Commercial scavengers are also available.[12][13] Filtration through a pad of Celite can also help remove some of the precipitated palladium. |
| Boronic acid or boronate ester residues in the product | 1. These byproducts can be difficult to separate by chromatography. | 1. During work-up, a wash with a mild aqueous base can help remove unreacted boronic acid.[14] Alternatively, repeated co-evaporation with methanol can form the volatile trimethyl borate. |
Frequently Asked Questions (FAQs): Route 2
-
Q: Why is it better to protect the phenol before the Suzuki coupling?
-
A: The free hydroxyl group can interfere with the catalytic cycle. Protecting it as a methyl or benzyl ether can lead to cleaner reactions and higher yields. The protecting group can then be removed in a subsequent step.
-
-
Q: Which palladium catalyst and ligand system is best?
-
A: This is highly dependent on the specific substrates. A common starting point is Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like SPhos or XPhos.
-
Route 3: Demethylation of 4-Cyclopropylanisole
Cleavage of the methyl ether of 4-cyclopropylanisole is a common final step to unmask the phenol. This is typically achieved with strong Lewis acids or proton acids.
Troubleshooting Guide: Route 3
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete demethylation | 1. Insufficient reagent. 2. Reagent decomposition. | 1. Use an adequate excess of the demethylating agent (e.g., 2-3 equivalents of BBr₃).[15] 2. BBr₃ is moisture-sensitive.[16] Use a fresh bottle or a recently titrated solution and ensure anhydrous reaction conditions. |
| Formation of brominated byproducts | 1. Reaction with HBr generated in situ. | 1. This can be an issue with HBr-mediated demethylation. Using BBr₃ at low temperatures (e.g., -78 °C to 0 °C) is generally more selective.[15] |
| Difficult work-up after BBr₃ demethylation | 1. Quenching of excess BBr₃ can be vigorous. 2. Formation of boron-containing residues. | 1. Cool the reaction mixture to 0 °C or below before slowly and carefully adding a quenching agent like methanol or water.[17] 2. After quenching, a standard aqueous work-up with extraction should remove the boric acid and other boron salts. |
| Ring-opening of the cyclopropyl group | 1. The cyclopropyl group can be sensitive to strong acids, especially at elevated temperatures.[18] | 1. Use the mildest effective conditions. BBr₃ at low temperature is generally safe for the cyclopropyl ring. Avoid prolonged heating with strong acids like HBr or HI.[19][20] |
Frequently Asked Questions (FAQs): Route 3
-
Q: What are the alternatives to BBr₃ for demethylation?
-
Q: How do I know if the demethylation is complete?
-
A: TLC is an excellent tool. The product, this compound, will be significantly more polar than the starting material, 4-cyclopropylanisole. You can also use ¹H NMR to monitor the disappearance of the methoxy signal (~3.8 ppm) and the appearance of the phenolic -OH signal.
-
Experimental Protocols and Workflows
Protocol 1: General Work-up for Baeyer-Villiger Oxidation
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
10% aqueous sodium sulfite solution (to quench excess peroxy acid).
-
Saturated aqueous sodium bicarbonate solution (to remove acidic byproducts).
-
Water.
-
Brine (to aid in phase separation and remove bulk water).[23]
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude 4-cyclopropylphenyl acetate.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Adding a small amount of acetic acid (0.5%) to the eluent can sometimes reduce tailing of phenolic compounds on silica gel.[4]
Visualizations
Caption: General purification workflow for this compound.
References
- Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
- Bálint Gál Burns Group - The chemistry and biology of cyclopropyl compounds.
- Nitration of Phenol and Purification by Column Chromatography Purpose. CDN.
- Aryl methyl ether cleavage. Reddit.
- My first synthesis was not as efficient as I had hoped. 16% yield. Reddit.
- Ch24 : ArOR + HX -> ArOH + RX. University of Calgary.
- Cyclopropyl group. Wikipedia.
- Can I remove boronic acid using Work up process?. ResearchGate.
- 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- How to use HBr (45~48%) for ether cleavage?. ResearchGate.
- What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange.
- Recrystallization and Crystallization.
- Reactions of Ethers-Ether Cleavage. Chemistry Steps.
- Dimethylation with BBr3?. ResearchGate.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- PURIFICATION OF PHENOL.
- Column chromatography of phenolics?. ResearchGate.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.
- Baeyer-Villiger Oxidation. Chemistry Steps.
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed.
- 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li.
- Your trick to remove residual palladium. Reddit.
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH.
- How to Remove Palladium in three easy steps. Biotage.
- Ch17: Baeyer-Villiger reaction. University of Calgary.
- The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions.
- Organic Reaction Workup Formulas for Specific Reagents.
- Baeyer-Villiger Oxidation. Organic Chemistry Tutor.
- Baeyer-Villiger Oxidation: Videos & Practice Problems. Pearson.
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate.
- Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC - NIH.
- Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry.
- Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Organic Syntheses Procedure.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- This compound. PubChem.
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- 3,3'-dihydroxybiphenyl. Organic Syntheses Procedure.
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Validation & Comparative
A Comparative Guide to 4-Cyclopropylphenol and 4-tert-butylphenol for Advanced Research
This guide provides an in-depth comparative analysis of 4-Cyclopropylphenol and 4-tert-butylphenol, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet comparison, we delve into the structural nuances, synthesis strategies, and divergent biological activities that define their utility in industrial and pharmaceutical contexts.
Introduction: A Tale of Two Alkylphenols
At first glance, this compound and 4-tert-butylphenol are simple structural isomers of phenol, substituted at the para position. However, the replacement of a bulky, sterically hindered tert-butyl group with a strained, three-membered cyclopropyl ring fundamentally alters the molecule's physicochemical properties, metabolic fate, and applications. 4-tert-butylphenol is a high-volume industrial chemical, integral to polymer manufacturing, while this compound is a high-value building block in medicinal chemistry, prized for its unique contributions to drug efficacy and stability. This guide will illuminate the scientific rationale behind these distinct roles.
Physicochemical Properties: The Structural Divide
The difference in the para-substituent—a quaternary carbon in 4-tert-butylphenol versus a strained carbocycle in this compound—creates significant variations in their physical and chemical characteristics. These properties are foundational to their behavior in both chemical reactions and biological systems.
| Property | This compound | 4-tert-butylphenol | Rationale for Differences |
| Molecular Formula | C₉H₁₀O | C₁₀H₁₄O | 4-tert-butylphenol has an additional methyl group. |
| Molar Mass | 134.18 g/mol [1] | 150.22 g/mol [2][3] | The tert-butyl group is larger than the cyclopropyl group. |
| Melting Point | 57-58 °C | 99.5 °C[2] | The bulkier and more symmetrical tert-butyl group allows for more efficient crystal packing, leading to a higher melting point. |
| Boiling Point | ~248 °C (Predicted) | 239.8 °C[2] | The higher molar mass of 4-tert-butylphenol increases van der Waals forces, contributing to a higher boiling point. |
| Water Solubility | Limited data available | 0.6 g/L (600 mg/L) at 20-25 °C[2][4] | Both are sparingly soluble due to the hydrophobic alkyl substituent, though the larger surface area of the tert-butyl group likely reduces solubility further. |
| Acidity (pKa) | ~10.1 (Predicted) | 10.23[5] | The pKa values are very similar, as the electronic effects of the alkyl groups on the phenolic hydroxyl group are comparable. |
| Lipophilicity (LogP) | 2.6 (Predicted)[1] | 3.3[3][4] | The larger, more sterically hindered tert-butyl group imparts greater lipophilicity (preference for non-polar environments) than the smaller cyclopropyl group. |
Synthesis and Manufacturing: Divergent Chemical Pathways
The synthetic routes to these compounds are dictated by the nature of the substituent group and reflect their different scales of production.
4-tert-butylphenol: Industrial-Scale Friedel-Crafts Alkylation
4-tert-butylphenol is produced on a large scale via the acid-catalyzed Friedel-Crafts alkylation of phenol with isobutylene.[2] This electrophilic aromatic substitution is efficient and cost-effective for bulk manufacturing.
-
Causality of Experimental Choice: Phenol is an activated aromatic ring, making it susceptible to electrophilic attack. Isobutylene, in the presence of an acid catalyst (e.g., sulfuric acid, ion-exchange resins, or AlCl₃), readily forms a stable tertiary carbocation ((CH₃)₃C⁺), which acts as the electrophile.[6][7] The reaction is typically directed to the para position due to steric hindrance at the ortho positions from the hydroxyl group, although the ortho-substituted isomer (2-tert-butylphenol) is a common side product.[2]
Caption: Synthesis of 4-tert-butylphenol via Friedel-Crafts alkylation.
This compound: Multi-Step Synthesis for Specialty Applications
Direct cyclopropylation of phenol is not a standard method. Instead, this compound is typically synthesized via a multi-step route, often involving a Simmons-Smith or related cyclopropanation reaction. A common precursor is 4-vinylphenol, which is often protected first.
-
Causality of Experimental Choice: The Simmons-Smith reaction, using a carbenoid generated from diiodomethane and a zinc-copper couple (or diethylzinc), is a reliable method for converting alkenes to cyclopropanes.[8] Starting with a protected 4-vinylphenol (e.g., 4-acetoxystyrene) prevents side reactions with the acidic phenolic proton. The final step is the deprotection (e.g., hydrolysis of the acetate) to yield the target molecule.[8] This route offers high specificity and is suitable for producing the high-purity material required for pharmaceutical applications.
Caption: Multi-step synthesis pathway for this compound.
Applications: Bulk Commodity vs. Medicinal Scaffolding
The distinct properties of the tert-butyl and cyclopropyl groups lead to vastly different applications.
-
4-tert-butylphenol: Its primary role is in the polymer industry. As a monofunctional phenol, it acts as a chain terminator in polycarbonate production, controlling the molecular weight and properties of the final resin.[2] It is also a precursor for creating oil-soluble phenolic and epoxy resins and serves as an antioxidant and stabilizer in plastics and rubber.[5]
-
This compound: This compound is a valuable building block in medicinal chemistry . The cyclopropyl group is often introduced into drug candidates to:
-
Enhance Metabolic Stability: The strained ring is more resistant to oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl groups.
-
Increase Potency: The rigid structure can lock the molecule into a favorable conformation for binding to a biological target.
-
Modulate Lipophilicity: It increases lipophilicity, which can improve membrane permeability, but to a lesser extent than a tert-butyl group, offering finer control over drug properties.
-
Biological Activity and Toxicological Profile: A Critical Comparison
The interaction of these molecules with biological systems is where their differences are most pronounced and relevant to drug development and environmental science.
Endocrine Disruption
-
4-tert-butylphenol: This compound is a well-documented endocrine-disrupting chemical (EDC) .[2] It acts as an agonist for the estrogen receptor (ER), meaning it can mimic the effects of estrogen in the body, potentially leading to adverse reproductive and developmental effects.[9][10] Its activity is attributed to the phenolic structure, which is a common feature in many estrogenic compounds.
Metabolism and Toxicity
The metabolic pathways of these two compounds are expected to differ significantly, impacting their toxicity profiles.
-
4-tert-butylphenol: The metabolism of 4-tert-butylphenol can lead to toxicity. It is a substrate for tyrosinase, an enzyme involved in melanin production. Tyrosinase oxidizes it to a reactive 4-tert-butyl-o-benzoquinone . This quinone can deplete cellular antioxidant defenses, particularly glutathione (GSH), leading to oxidative stress and cell damage. This mechanism is believed to be responsible for the depigmenting effects (leukoderma or vitiligo) observed with dermal exposure.
-
This compound: The cyclopropyl group is generally more metabolically robust than a tert-butyl group. It is less susceptible to the initial hydroxylation by cytochrome P450 enzymes that often initiates the metabolism of alkyl groups. This enhanced stability is a primary reason for its use in drug design. While it could still undergo conjugation at the phenolic hydroxyl group (glucuronidation or sulfation), the formation of reactive metabolites via oxidation of the alkyl substituent is less likely.
Caption: Contrasting metabolic pathways of 4-tert-butylphenol and this compound.
Experimental Protocols
To ensure self-validating and reproducible research, detailed protocols are essential.
Protocol 1: Synthesis of 4-tert-butylphenol
This protocol outlines a lab-scale Friedel-Crafts alkylation.
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagents: Charge the flask with phenol (1.0 eq) and a solvent such as hexanes.[11]
-
Catalyst: Add an acid catalyst. For a heterogeneous catalyst, an acidic ion-exchange resin (e.g., Amberlyst 15) can be used (10-20% by weight of phenol). For a homogeneous catalyst, boron trifluoride etherate (0.1 eq) can be added.[11]
-
Alkylation: Heat the mixture to 70-90°C.[7][12] Add tert-butyl alcohol (1.2 eq) or slowly bubble isobutylene gas through the mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of phenol is complete (typically 4-8 hours).
-
Workup: Cool the mixture. If a solid catalyst was used, filter it off. Wash the organic phase with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or recrystallization from hexanes to yield pure 4-tert-butylphenol.
Protocol 2: HPLC-UV Analysis for Purity Assessment
This general protocol is suitable for determining the purity of both phenols.[13][14]
Caption: Workflow for purity analysis of phenols by HPLC-UV.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Sample Preparation: Accurately weigh and dissolve the phenol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Calibration: Prepare a series of calibration standards of a reference standard for the target compound (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Analysis: Set the flow rate to 1.0 mL/min and the UV detection wavelength to ~275 nm. Inject 10 µL of each standard and the sample.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve and calculate the purity.
Protocol 3: In Vitro Estrogen Receptor Competitive Binding Assay
This protocol provides a framework to compare the endocrine-disrupting potential of the two compounds.[15][16]
-
Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats, which serves as the source of estrogen receptors (ERα and ERβ).[15]
-
Radioligand: Use radiolabeled estradiol ([³H]-E₂) as the high-affinity ligand.
-
Competitive Binding: In a series of tubes, incubate a fixed amount of uterine cytosol protein (50-100 µg) and a fixed concentration of [³H]-E₂ (e.g., 1 nM) with increasing concentrations of the unlabeled competitor (either 17β-estradiol as a positive control, 4-tert-butylphenol, or this compound).[15] Concentration ranges might be 10⁻¹⁰ M to 10⁻⁴ M.
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate the receptor-bound [³H]-E₂ from the free [³H]-E₂. A common method is to use a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Quantification: Centrifuge the tubes, wash the HAP pellet to remove unbound ligand, and quantify the radioactivity of the pellet using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]-E₂ bound against the logarithm of the competitor concentration. Fit the data to a sigmoidal curve to determine the IC₅₀ value—the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂. A lower IC₅₀ value indicates a higher binding affinity for the estrogen receptor.
Conclusion
While both this compound and 4-tert-butylphenol are para-substituted phenols, their utility and biological profiles are starkly different. 4-tert-butylphenol is an industrial workhorse, whose bulky, lipophilic substituent is ideal for modifying polymer properties, but also contributes to its known endocrine-disrupting activity and metabolic toxicity. In contrast, this compound is a nuanced tool for medicinal chemists. Its strained ring provides metabolic stability and unique conformational rigidity, making it a desirable moiety in drug design. This comparative guide underscores a fundamental principle for researchers: subtle changes in molecular architecture can lead to profound differences in chemical behavior, industrial application, and biological consequence.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Cyclopropylphenol Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 4-Cyclopropylphenol, a key intermediate in the synthesis of various pharmaceutical agents. The methodologies discussed herein are grounded in established scientific principles and regulatory expectations, ensuring robust and reliable data. This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into the experimental choices that underpin each technique.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the integrity of the presented methods.[3][4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high-resolution capabilities. For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method is often the preferred approach.
The fundamental principle of RP-HPLC involves the separation of analytes based on their partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The choice of a C18 column is driven by the moderately nonpolar nature of this compound, which allows for good retention and separation from polar impurities.
Experimental Protocol: RP-HPLC-UV for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is sufficient.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The smaller particle size enhances separation efficiency.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). Acetonitrile is chosen for its low viscosity and UV transparency. The ratio is optimized to achieve a reasonable retention time and good peak shape.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm, which corresponds to a UV absorbance maximum for many phenolic compounds.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Validation Parameters: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.[1][5][7]
Workflow for RP-HPLC Method Validation
Caption: Workflow for a typical HPLC method validation process.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS offers excellent sensitivity and the added advantage of structural confirmation through mass spectral data.
The principle of GC involves the separation of analytes in a gaseous mobile phase based on their partitioning between the gas phase and a stationary phase coated on the inside of a capillary column. The mass spectrometer then ionizes the separated components and sorts the ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound.
Experimental Protocol: GC-MS for this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This type of column is widely used for the analysis of a broad range of compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless injection is often used for trace analysis to ensure maximum transfer of the analyte onto the column.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This temperature program allows for the efficient elution of this compound while separating it from other components.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol.
-
Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to increase the volatility and improve the peak shape of the phenolic compound.
-
Workflow for GC-MS Sample Analysis
Caption: A streamlined workflow for sample analysis using GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of this compound in complex matrices, such as biological fluids or environmental samples.[8][9]
The principle involves the separation of the analyte by LC, followed by ionization (typically Electrospray Ionization - ESI), and then fragmentation of a specific precursor ion into product ions in the mass spectrometer. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[10][11]
Experimental Protocol: LC-MS/MS for this compound
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography Conditions:
-
Column: A C18 column with a smaller particle size (e.g., < 2 µm for UPLC) is often used for faster analysis and better resolution.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization efficiency in positive ion mode.
-
Flow Rate: Adapted to the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on which provides a better signal for this compound.
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Collision Energy and other MS parameters: Optimized to maximize the signal of the product ions.
-
-
Sample Preparation:
-
For complex matrices, a sample cleanup step such as Solid-Phase Extraction (SPE) may be necessary to remove interfering substances.[8]
-
The final extract is reconstituted in the initial mobile phase.
-
Logical Relationship in LC-MS/MS Analysis
Caption: The sequential logic of an LC-MS/MS instrument for analyte quantification.
Comparison of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Liquid-solid partitioning with mass-based detection |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range) | Very High (pg/mL to ng/mL range) |
| Selectivity | Good | Very Good | Excellent |
| Sample Throughput | High | Moderate | Moderate to High |
| Instrumentation Cost | Low | Moderate | High |
| Expertise Required | Moderate | High | High |
| Confirmation | Based on retention time | Retention time and mass spectrum | Retention time and specific MRM transitions |
Conclusion
The validation of analytical methods for the quantification of this compound is a critical step in ensuring the quality and reliability of data in pharmaceutical development. This guide has provided a comparative overview of three powerful analytical techniques: HPLC-UV, GC-MS, and LC-MS/MS.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control where high sensitivity is not a primary concern.
-
GC-MS offers higher sensitivity and the ability to confirm the identity of the analyte, making it suitable for more demanding applications.
-
LC-MS/MS stands as the gold standard for trace-level quantification in complex matrices, providing unparalleled sensitivity and selectivity.
The selection of the appropriate method should be based on a thorough evaluation of the analytical requirements, and the chosen method must be rigorously validated in accordance with regulatory guidelines to ensure data integrity.
References
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][12]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]
- Frontline P. (2025).
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- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][15]
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- Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 459-468. [Link][16]
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- Rocío-Bautista, P., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7755. [Link][21]
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
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- Sznitowska, M., et al. (2002). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica - Drug Research, 59(2), 93-97. [Link][25]
- Miskolczi, P., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847. [Link][26][27]
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- Kumar, P., et al. (2013). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir.
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- Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(18), 7288-7293. [Link][10]
- Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity Flexible Cube. [Link][11]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Analysis of 4-Cyclopropylphenol
Abstract
The accurate and precise quantification of 4-Cyclopropylphenol, a key intermediate in various synthetic pathways, is paramount for ensuring process control and final product quality. This guide provides a comprehensive cross-validation and comparison of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We delve into the fundamental principles, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for phenolic compounds.
Introduction: The Analytical Challenge of this compound
This compound (C9H10O, MW: 134.17 g/mol ) is an aromatic compound characterized by a hydroxyl group attached to a benzene ring, which also bears a cyclopropyl substituent.[1] Its physicochemical properties—particularly its polarity, conferred by the hydroxyl group, and its moderate volatility—place it at the crossroads of analytical applicability, making both HPLC and GC viable techniques for its quantification.
The choice between these methods is not arbitrary; it is dictated by the specific analytical objective, such as routine purity assessment, stability testing, or comprehensive impurity profiling.[2][3] A cross-validation approach, where two distinct analytical methods are compared, provides the highest level of confidence in the reported results and is a cornerstone of robust analytical lifecycle management, as outlined in regulatory guidelines from the FDA and the International Council for Harmonisation (ICH).[4][5][6]
Physicochemical Properties and Method Selection Rationale
The decision to employ HPLC or GC is fundamentally driven by the analyte's properties. This compound is a solid at room temperature with a predicted boiling point that allows for volatilization.[7] However, the polar phenolic hydroxyl group can lead to undesirable interactions during GC analysis.
-
HPLC Suitability : As a moderately polar, non-volatile solid, this compound is an ideal candidate for Reverse-Phase HPLC (RP-HPLC).[8][9] This technique separates compounds based on their hydrophobic/hydrophilic interactions with the stationary phase, making it well-suited for many pharmaceutical APIs and intermediates without the need for chemical modification.[10]
-
GC Suitability : Direct analysis of phenols by GC can be challenging. The polar hydroxyl group can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced response.[11] To overcome this, a derivatization step is essential to convert the polar -OH group into a less polar, more volatile ether or ester, thereby improving chromatographic performance.[12][13]
High-Performance Liquid Chromatography (HPLC) Methodology
The HPLC method offers a direct and robust approach for the analysis of this compound, leveraging its UV absorbance for detection.
Principle of Separation
In RP-HPLC, the analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By employing a gradient elution, where the mobile phase composition is changed over time to become more non-polar, compounds with varying polarities can be effectively resolved and eluted.
Experimental Protocol: HPLC-UV
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column : C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Causality: The use of formic acid improves peak shape by ensuring the phenolic hydroxyl group is protonated, reducing tailing. Acetonitrile is a common organic modifier providing good resolution for a wide range of compounds.[14]
-
-
Gradient Elution :
Time (min) % Solvent A % Solvent B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
Detection : UV at 275 nm.
-
Sample Preparation : Accurately weigh and dissolve the this compound standard and sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
HPLC Workflow Diagram
Caption: HPLC-UV analytical workflow for this compound.
Gas Chromatography (GC) Methodology
The GC method, while requiring an additional derivatization step, offers high separation efficiency and sensitivity.
Principle of Separation and Derivatization
GC separates compounds based on their boiling points and interactions with the stationary phase in a heated column. For polar analytes like this compound, a chemical derivatization step is crucial. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[13] This increases the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks.[12][15]
Reaction: Ar-OH + BSTFA → Ar-O-TMS + Byproducts
Experimental Protocol: GC-FID
-
Instrumentation : A standard GC system equipped with a split/splitless inlet, a capillary column, and a Flame Ionization Detector (FID).
-
Column : DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Causality: A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized, semi-volatile organic compounds.[16]
-
-
Derivatization Protocol :
-
Accurately weigh ~10 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS). (TMCS acts as a catalyst).[13]
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions :
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 250 °C.
-
Injection Mode : Split (e.g., 50:1 ratio), 1 µL injection volume.
-
Oven Temperature Program :
-
Initial: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector : FID at 300 °C.
-
GC Workflow Diagram
Caption: GC-FID analytical workflow including the derivatization step.
Cross-Validation and Performance Comparison
The cross-validation of analytical methods is guided by the principles outlined in ICH Q2(R1), which defines the key parameters for assessing a method's suitability.[17][18][19]
Quantitative Performance Data
The following table summarizes the typical expected performance data for the two methods.
| Performance Parameter | HPLC-UV Method | GC-FID Method | Rationale & Commentary |
| Specificity | High | Very High | HPLC separates based on polarity; GC separates based on boiling point. Using both provides orthogonal (different) selectivity, which is excellent for impurity profiling.[20] |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are expected to demonstrate excellent linearity over a typical range of 0.05 - 1.5 mg/mL. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | With proper standard preparation, both methods should yield high accuracy. |
| Precision (% RSD) | < 1.0% | < 1.5% | HPLC precision is typically slightly better due to the simpler sample preparation, which eliminates variability from the derivatization step. |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~1 µg/mL | GC-FID is generally more sensitive for hydrocarbons and their derivatives than UV detection for moderately absorbing compounds. |
| Robustness | Good | Good | HPLC is sensitive to mobile phase composition and pH. GC is sensitive to oven ramp rates and carrier gas flow. Both are generally robust if parameters are controlled. |
Qualitative Method Comparison: Strengths and Weaknesses
| Feature | HPLC-UV | GC-FID |
| Sample Preparation | Simple : Dissolve and inject. | Complex : Requires a validated derivatization step. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[9] | Requires volatile and thermally stable analytes (or their derivatives).[10] |
| Separation Efficiency | Good | Excellent : Capillary GC columns offer higher theoretical plates, leading to sharper peaks.[10] |
| Analysis Time | ~15 minutes | ~20 minutes (plus derivatization time) |
| Impurity Profiling | Ideal for polar, non-volatile impurities and degradation products. | Ideal for volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[2] |
| Cost & Complexity | Moderate | Moderate; derivatization adds cost and a potential source of error. |
Conclusion and Senior Scientist Recommendation
Both HPLC and GC are powerful and reliable techniques for the analysis of this compound, each with distinct advantages.
-
For routine quality control, purity assays, and stability testing , the HPLC-UV method is the recommended primary choice . Its simplicity, directness (no derivatization), and suitability for a wide range of potential non-volatile degradation products make it a more efficient and straightforward workflow.[3][8]
-
The GC-FID method serves as an outstanding orthogonal technique . It is invaluable for:
-
Confirmatory analysis : Verifying results obtained by HPLC with a method based on a different separation principle.
-
Impurity Profiling : Detecting volatile or non-polar impurities that may not be well-retained or resolved by RP-HPLC.
-
Method Transfer : Acting as a reference method when transferring analytical procedures between laboratories, as stipulated by FDA guidelines.[4][21][22]
-
Ultimately, the implementation of both a primary HPLC method and a secondary, orthogonal GC method constitutes a scientifically sound and regulatory-compliant strategy for the comprehensive analytical control of this compound.
References
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A Comparative Guide to the Biological Activity of 4-Cyclopropylphenol and its Analogs as Estrogen Receptor Modulators
This guide provides a comprehensive comparison of the biological activity of 4-Cyclopropylphenol and its analogs, with a primary focus on their interaction with estrogen receptors (ERs). Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR), receptor binding affinities, and functional activities of this class of compounds. The information presented is grounded in experimental data from peer-reviewed literature, offering a valuable resource for those engaged in the discovery of novel selective estrogen receptor modulators (SERMs).
Introduction: The Therapeutic Potential of Cyclopropylphenols
The estrogen signaling pathway, mediated by its two receptor subtypes, ERα and ERβ, plays a pivotal role in a multitude of physiological and pathological processes. These include reproductive health, bone maintenance, cardiovascular function, and the development and progression of hormone-dependent cancers, such as breast cancer. Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-selective agonist or antagonist activity on estrogen receptors. This dual functionality allows them to be tailored for various therapeutic applications, from osteoporosis treatment to cancer therapy.
Tamoxifen, a widely used SERM for breast cancer treatment, has demonstrated significant success. However, its use is associated with an increased risk of endometrial cancer, highlighting the need for novel SERMs with improved safety and efficacy profiles. The incorporation of a cyclopropyl group into phenolic scaffolds has emerged as a promising strategy in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropyl ring can significantly influence a molecule's biological activity, offering a pathway to fine-tune its interaction with target receptors. This guide focuses on this compound and its derivatives, exploring how structural modifications impact their ability to modulate estrogen receptor activity.
Estrogen Receptor Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen or other ligands, undergo a conformational change, dimerize, and translocate to the nucleus. There, they bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. The differential expression of ERα and ERβ in various tissues, and their distinct and sometimes opposing roles, form the basis for the tissue-selective action of SERMs.
Below is a diagram illustrating the classical genomic signaling pathway of estrogen receptors.
Caption: Classical genomic estrogen receptor signaling pathway.
Comparative Biological Activity
The biological activity of this compound analogs is primarily assessed through their binding affinity to ERα and ERβ and their functional activity as either agonists or antagonists. A study by Stivala et al. (2018) synthesized a series of novel cyclopropyl derivatives and evaluated their potential as subtype-selective SERMs.[1]
Estrogen Receptor Binding Affinity
The binding affinity of the compounds to ERα and ERβ was determined using a fluorescence polarization-based competitive binding assay. This assay measures the displacement of a fluorescently labeled estrogen ligand from the receptor by the test compound. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to displace 50% of the fluorescent ligand. A lower IC50 value indicates a higher binding affinity.
| Compound | ERα IC50 (μM) | ERβ IC50 (μM) | ERα/ERβ Selectivity Ratio |
| 17β-Estradiol | 0.002 ± 0.0003 | 0.003 ± 0.0004 | 0.67 |
| 4-Hydroxytamoxifen | 0.003 ± 0.0005 | 0.004 ± 0.0006 | 0.75 |
| Compound 9a | 0.15 ± 0.02 | > 10 | > 66.7 |
| Compound 9b | 0.21 ± 0.03 | > 10 | > 47.6 |
| Compound 9c | > 10 | > 10 | - |
| Compound 9d | 0.35 ± 0.05 | > 10 | > 28.6 |
| Compound 9e | 0.42 ± 0.06 | > 10 | > 23.8 |
| Compound 9f | 0.28 ± 0.04 | > 10 | > 35.7 |
Data extracted from Stivala et al., 2018.[1]
The data reveals that while the synthesized cyclopropyl derivatives exhibit lower binding affinities for ERα compared to the natural ligand 17β-estradiol and the established SERM 4-hydroxytamoxifen, several compounds (9a, 9b, 9d, 9e, and 9f) demonstrate remarkable selectivity for ERα over ERβ.[1] This subtype selectivity is a highly desirable characteristic for the development of targeted therapies with reduced off-target effects.
Functional Antagonistic Activity
The functional activity of the compounds was assessed using a dual-luciferase reporter assay in cells expressing ERα. This assay measures the ability of a compound to inhibit the transcriptional activity induced by 17β-estradiol. The results are expressed as the half-maximal inhibitory concentration (IC50) for antagonistic activity.
| Compound | ERα Antagonistic IC50 (μM) |
| 4-Hydroxytamoxifen | 0.005 ± 0.0007 |
| Compound 9a | 0.25 ± 0.04 |
| Compound 9c | 0.85 ± 0.12 |
| Compound 9d | 0.45 ± 0.06 |
| Compound 9e | 0.62 ± 0.09 |
| Compound 9f | 0.38 ± 0.05 |
Data extracted from Stivala et al., 2018.[1]
The results of the functional assay demonstrate that compounds 9a, 9c, 9d, 9e, and 9f act as full antagonists for ERα.[1] Although their antagonistic potency is lower than that of 4-hydroxytamoxifen, their selective antagonism for ERα, coupled with their high receptor subtype selectivity, marks them as promising lead compounds for the development of novel SERMs.
Structure-Activity Relationship (SAR) Insights
The study by Stivala and colleagues provides valuable insights into the structure-activity relationships of these cyclopropyl derivatives.[1] The core structure of these compounds is a triphenylethylene scaffold, similar to tamoxifen, with the key modification being the replacement of the ethyl group with a cyclopropyl group. The variations among compounds 9a-f lie in the substituents on one of the phenyl rings. The data suggests that the presence and nature of these substituents significantly influence both binding affinity and antagonistic potency. The high ERα selectivity observed across most of the active compounds indicates that the cyclopropyl moiety, in combination with the overall triphenylethylene scaffold, is a key determinant of this desirable property.
Experimental Protocols
To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols for the key assays are provided below.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity of test compounds for ERα and ERβ.
Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization Competitive Binding Assay.
Step-by-Step Protocol:
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin).
-
Reagent Preparation:
-
Dilute recombinant human ERα or ERβ protein to the desired concentration in the assay buffer.
-
Dilute the fluorescent estrogen ligand (e.g., Fluormone™ ES2) to the desired concentration in the assay buffer.
-
Perform serial dilutions of the test compounds and reference compounds (17β-estradiol, 4-hydroxytamoxifen) in the assay buffer.
-
-
Assay Plate Preparation: In a 384-well black plate, add the assay components in the following order:
-
Assay buffer
-
Test compound/reference compound
-
Fluorescent ligand
-
Receptor protein
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Dual-Luciferase Reporter Gene Assay
This cell-based assay is used to determine the functional agonistic or antagonistic activity of test compounds on ERα.
Workflow Diagram:
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Cyclopropylphenol Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-cyclopropylphenol derivatives. While systematic SAR studies focusing exclusively on a broad matrix of this compound analogs are not extensively documented in publicly available literature, by synthesizing data from studies on related 4-alkylphenols and compounds incorporating the cyclopropylphenol moiety, we can elucidate key principles guiding their biological activity, particularly in the realms of antimicrobial and anticancer research. This guide will delve into the rationale behind experimental design, compare the performance of key derivatives, and provide detailed experimental protocols to support further investigation.
Introduction: The Significance of the this compound Scaffold
The phenol moiety is a well-established pharmacophore present in numerous therapeutic agents and natural products. Its hydroxyl group can act as a hydrogen bond donor and acceptor, and the aromatic ring can engage in various non-covalent interactions with biological targets. The introduction of a cyclopropyl group at the 4-position introduces unique conformational constraints and lipophilicity compared to other alkyl substituents. The three-membered ring's strained nature and pseudo-unsaturated character can lead to enhanced binding affinity and metabolic stability in certain contexts.
This guide will focus on how modifications to the this compound core, including substitutions on the phenyl ring and alterations to the cyclopropyl group itself, influence biological outcomes. We will draw comparisons with other 4-substituted phenol derivatives to highlight the specific contributions of the cyclopropyl moiety.
Comparative Analysis of Biological Activities
The primary biological activities reported for compounds containing the this compound motif are antimicrobial and anticancer. The following sections compare the impact of structural modifications on these activities, supported by experimental data from various studies.
Antimicrobial Activity: A Tale of Lipophilicity and Steric Hindrance
The antimicrobial activity of phenolic compounds is often linked to their ability to disrupt microbial cell membranes. The lipophilicity of the molecule, which governs its ability to partition into the lipid bilayer, is a critical determinant of its efficacy.
A study on the antimicrobial activity of a series of 4-alkylphenols against Gram-positive and Gram-negative bacteria revealed a clear trend: increasing the alkyl chain length from methyl to hexyl generally enhances antimicrobial potency.[1] This is attributed to an optimal balance of hydrophobicity that facilitates membrane insertion and disruption. The cyclopropyl group, with its unique electronic and steric properties, offers a compelling variation on this theme.
Table 1: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of 4-Alkylphenol Derivatives
| Compound | R-Group at C4 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 1 | -CH₃ (p-cresol) | >100 | >100 | [1] |
| 2 | -CH₂CH₃ | 50 | 100 | [1] |
| 3 | -CH(CH₃)₂ | 25 | 50 | [1] |
| 4 | -c-C₃H₅ (this compound) | Data not directly available, but predicted to be potent based on lipophilicity | Data not directly available | N/A |
| 5 | -CH₂CH₂CH₂CH₃ | 12.5 | 25 | [1] |
| 6 | -CH₂CH₂CH₂CH₂CH₃ | 6.25 | 12.5 | [1] |
Note: Direct comparative data for this compound within this specific series was not found in the cited literature. The entry for this compound is predictive based on general SAR principles for alkylphenols.
Causality Behind Experimental Observations:
-
Lipophilicity: The increase in antimicrobial activity with longer alkyl chains (compounds 1-3, 5, 6) directly correlates with increased lipophilicity, enhancing membrane disruption.[1] The cyclopropyl group is more lipophilic than a methyl or ethyl group, suggesting that this compound would likely exhibit greater antimicrobial activity than p-cresol or 4-ethylphenol.
-
Steric Factors: While lipophilicity is a primary driver, the shape and size of the alkyl group also play a role. The compact nature of the cyclopropyl ring may offer a favorable profile for interacting with membrane components compared to a linear alkyl chain of similar carbon count.
Further substitutions on the phenyl ring of 4-alkylphenols can modulate their activity. For instance, the introduction of halogen atoms can increase lipophilicity and electronic effects, often leading to enhanced antimicrobial action.
Anticancer Activity: Targeting Key Cellular Pathways
The 4-cyclopropylphenyl moiety has been incorporated into molecules designed as inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.
One notable study explored a series of pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 kinase inhibitors.[5] While not a direct SAR study of substituted 4-cyclopropylphenols, it highlights the favorable contribution of a related moiety, 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino, to potent enzyme inhibition. This suggests that the cyclopropyl group is well-tolerated and can contribute positively to binding affinity within the ATP-binding pocket of kinases.
Table 2: Kinase Inhibitory Activity of Selected Compounds
| Compound | Core Structure | Key Substituent | VEGFR-2 IC₅₀ (nM) | Reference |
| A | Pyrrolotriazine | 4-(Phenylamino) | >1000 | [5] |
| B | Pyrrolotriazine | 4-(2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino) | 15 | [5] |
| C | Pyrrolotriazine | 4-(2,4-Difluoro-5-(ethylcarbamoyl)phenylamino) | 45 | [5] |
Expertise in Action: Interpreting the Data
The data in Table 2 suggests that the cyclopropyl group in compound B is more favorable for VEGFR-2 inhibition than the ethyl group in compound C.[5] This could be due to several factors:
-
Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the side chain, potentially locking it into a bioactive conformation that fits optimally within the kinase's binding site.
-
Hydrophobic Interactions: The cyclopropyl group can engage in favorable hydrophobic interactions with nonpolar residues in the ATP-binding pocket.
-
Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation than linear alkyl chains, which can lead to improved pharmacokinetic properties.
The following diagram illustrates a generic kinase signaling pathway that is often a target in cancer therapy.
Caption: A general workflow for the synthesis of substituted this compound derivatives.
Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
-
To a solution of 4-bromophenol (1.0 eq.) in a suitable solvent such as toluene or a mixture of dioxane and water, add cyclopropylboronic acid (1.2-1.5 eq.) and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq.), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Step 2: Electrophilic Aromatic Substitution (Example: Nitration)
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired nitro-substituted this compound derivative.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure. [3][6][7]
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain (e.g., S. aureus, E. coli) on a suitable agar plate and incubate for 18-24 hours at 37 °C.
-
Select 3-5 colonies and inoculate into a tube containing Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37 °C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [6]
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol for In Vitro Kinase Inhibition Assay
A common method for assessing kinase inhibition is a luminescence-based assay that measures ATP consumption. [2][8]
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the compound in DMSO.
-
-
Assay Plate Preparation:
-
In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO control to each well. [2]
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase, its specific substrate, and assay buffer.
-
Add the kinase reaction mixture to each well of the assay plate.
-
Pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase. [2] * Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes). [2]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
-
Incubate to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related compound series, suggests that the cyclopropyl group imparts favorable properties of lipophilicity, conformational rigidity, and metabolic stability, which can contribute to potent antimicrobial and anticancer activities.
Future SAR studies should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives. Key areas for investigation include:
-
Substitution on the Phenyl Ring: Exploring the effects of electron-donating and electron-withdrawing groups at various positions on the phenyl ring to modulate the electronic properties and potential for additional interactions with biological targets.
-
Modification of the Cyclopropyl Group: Introducing substituents on the cyclopropyl ring to probe steric and electronic effects and to potentially introduce new interaction points.
-
Bioisosteric Replacements: Replacing the cyclopropyl group with other small, strained rings (e.g., cyclobutyl) or bioisosteres to further understand the structural requirements for activity.
By employing the detailed synthetic and biological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around the this compound core and uncover new derivatives with enhanced potency and selectivity, ultimately contributing to the development of next-generation therapeutics.
References
- Baltzar, B.K. (2017).
- Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
- Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals. [Link]
- Plotka, M. & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- De, P., et al. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Bioorganic & Medicinal Chemistry. [Link]
- DTIC. (2006). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols.
- ResearchGate. (2025). Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol.
- YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.
- Babich, H., & Borenfreund, E. (2000). Comparative QSAR evidence for a free-radical mechanism of phenol-induced toxicity. SAR and QSAR in Environmental Research. [Link]
- Ghamali, M., et al. (2010). Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices. Chemical Biology & Drug Design. [Link]
- PubMed. (2016). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[2][3][4]riazine-based VEGFR-2 kinase inhibitors. [Link]
- National Center for Biotechnology Information. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[2][3][4]riazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- J-Stage. (2009). QSAR of toxicology of substituted phenols. [Link]
- Hubble, V.B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]
- ResearchGate. (2025). Mechanism-Based Quantitative Structure-Phytotoxicity Relationships Comparative Inhibition of Substituted Phenols on Root Elongation of Cucumis sativus.
- Lien, E.J., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine. [Link]
- MDPI. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. [Link]
- Wiley Online Library. (2025). Design, synthesis, and structure–activity relationship studies of the anaephene antibiotics. [Link]
- Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
- Al-Ostoot, F.H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. [Link]
- Guillier, F., et al. (2020). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology. [Link]
- El-Damasy, D.A., et al. (2023).
- Wibowo, M., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs. [Link]
- Wang, Y., et al. (2014). Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase. PLoS ONE. [Link]
- MDPI. (2018).
- Fadaie, M., et al. (2016). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. DARU Journal of Pharmaceutical Sciences. [Link]
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A Comparative Guide to the In Vivo Efficacy of Novel Estrogen-Related Receptor Alpha (ERRα) Inverse Agonists in Cancer Models
A Note on the Chemical Scaffold: Initial exploration for compounds based on a 4-cyclopropylphenol scaffold with comparative in vivo efficacy data proved challenging, as this specific moiety is not prevalent in advanced-stage drug candidates with published data. However, a closely related and highly significant area of research is the development of novel modulators for the Estrogen-Related Receptor Alpha (ERRα), a key therapeutic target in various cancers. This guide therefore pivots to a data-rich comparison of novel ERRα inverse agonists, providing a robust framework for evaluating preclinical drug candidates in this class.
Introduction: ERRα as a High-Value Target in Oncology
Estrogen-Related Receptor Alpha (ERRα), or NR3B1, is an orphan nuclear receptor that has emerged as a critical regulator of cellular energy metabolism, including mitochondrial biogenesis and function.[1] Its high expression in metabolically active tissues is co-opted by cancer cells to meet the energetic demands of rapid proliferation, invasion, and metastasis. Notably, elevated ERRα expression is correlated with poor prognosis in several malignancies, including triple-negative breast cancer (TNBC), making it a compelling target for therapeutic intervention.[1]
Unlike traditional estrogen receptors, ERRα does not bind endogenous estrogens but exhibits constitutive transcriptional activity. Therapeutic strategies have therefore focused on the development of inverse agonists—small molecules that bind to the receptor and suppress its basal activity. This guide provides a comparative analysis of the in vivo efficacy of two prominent ERRα inverse agonists: XCT-790, a widely used research tool, and a more recently developed p-nitrobenzenesulfonamide-based compound, offering insights into their preclinical performance and the methodologies used for their evaluation.
Mechanism of Action: The Role of ERRα Inverse Agonists
ERRα governs the transcription of a wide array of genes involved in metabolic pathways critical for cancer progression. It often works in concert with co-activators like PGC-1α to drive this genetic program. ERRα inverse agonists function by binding to the ligand-binding pocket of the receptor, inducing a conformational change that prevents the recruitment of co-activators and actively represses its transcriptional output. This leads to a cascade of downstream effects, including reduced mitochondrial function, increased oxidative stress, and ultimately, the inhibition of cancer cell proliferation and survival.[2][3]
Figure 1: Mechanism of ERRα Inverse Agonist Action.
Comparative In Vivo Efficacy
The preclinical efficacy of novel drug candidates is most rigorously assessed in animal models that recapitulate human disease. For ERRα inverse agonists, the most common models are human tumor xenografts in immunocompromised mice. In these studies, human cancer cells are implanted, and once tumors are established, the animals are treated with the test compound. The primary endpoint is typically the inhibition of tumor growth over time.
Below is a comparison of in vivo data for the p-nitrobenzenesulfonamide-based inverse agonist "Compound 11" and the reference compound XCT-790.
| Parameter | p-Nitrobenzenesulfonamide Cmpd 11 [1] | XCT-790 [4] |
| Target | ERRα Inverse Agonist | ERRα Inverse Agonist |
| Animal Model | BALB/c nude mice | BALB/c nude mice |
| Xenograft Model | MDA-MB-231 (Triple-Negative Breast Cancer) | HCT116 (Colon Cancer) Xenograft |
| Dosage & Route | 30 mg/kg, intraperitoneal injection | 4 mg/kg, intravenous injection |
| Treatment Schedule | Daily for 21 days | Every three days for 3 weeks |
| Primary Efficacy | 23.58% tumor growth inhibition vs. vehicle | Significant inhibition of tumor growth |
| Observed Toxicity | No significant body weight loss reported | No reduction in body weight reported |
Experimental Protocols: A Step-by-Step Guide to In Vivo Efficacy Testing
The validity of in vivo data hinges on a meticulously designed and executed experimental protocol. Below is a representative workflow for a xenograft study to evaluate an ERRα inverse agonist.
Protocol: Human Breast Cancer Xenograft Model
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Animal Model: Female athymic nude mice (BALB/c nu/nu), typically 4-6 weeks old, are used. They are housed in a pathogen-free environment.
-
Tumor Implantation:
-
Harvest MDA-MB-231 cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.
-
Inject approximately 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a palpable, measurable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Group: Administer the ERRα inverse agonist (e.g., 30 mg/kg) via the chosen route (e.g., intraperitoneal injection) on the specified schedule (e.g., daily).
-
Vehicle Control Group: Administer the vehicle solution (e.g., DMSO and corn oil) on the same schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes throughout the study.
-
Monitor animal health daily, including body weight, food/water intake, and any signs of distress. Significant body weight loss (>15-20%) is often an endpoint criterion.
-
-
Study Termination and Analysis:
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot to confirm target engagement).
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
Figure 2: Standard Workflow for a Xenograft Efficacy Study.
Conclusion and Future Directions
The in vivo data for novel ERRα inverse agonists like the p-nitrobenzenesulfonamide-based Compound 11 and the reference tool XCT-790 provide strong validation for ERRα as a therapeutic target in oncology. These compounds effectively inhibit tumor growth in preclinical models, laying the groundwork for further development.
Future research will likely focus on several key areas:
-
Improving Potency and Selectivity: Developing next-generation inverse agonists with higher potency and greater selectivity for ERRα over other nuclear receptors to minimize off-target effects.
-
Optimizing Pharmacokinetics: Enhancing properties such as oral bioavailability and metabolic stability to create more drug-like candidates suitable for clinical trials.
-
Combination Therapies: Investigating the synergistic effects of ERRα inverse agonists with other anticancer agents, such as chemotherapy or immunotherapy, to overcome resistance and improve patient outcomes.
This guide underscores the critical role of rigorous, comparative in vivo studies in the drug discovery pipeline. By systematically evaluating novel compounds against established benchmarks, researchers can identify the most promising candidates to advance toward clinical application for the treatment of difficult-to-treat cancers.
References
- XCT790 acts as a selective inverse agonist of ERR.
- The discovery of novel, potent ERR-alpha inverse agonists for the treatment of triple neg
- XCT-790. Wikipedia. [Link]
- Design of compound 11 as the potential ERRα inverse agonist.
- XCT790 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-neg
- Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. PubMed. [Link]
- Exploring the binding mode and thermodynamics of inverse agonists against estrogen-rel
- A small molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses tumor growth via inhibition of IkappaB kinase β in colorectal cancer in vivo and in vitro. PMC. [Link]
- Synthesis and Antiproliferative Activity of New Cyclodiprenyl Phenols against Select Cancer Cell Lines. MDPI. [Link]
- Natural products as modulators of the cyclic-AMP pathway: evaluation and synthesis of lead compounds. PubMed. [Link]
- In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Tre
- In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
- The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PubMed Central. [Link]
- Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Deriv
- Differential effects of selective oestrogen receptor modulators (SERMs) tamoxifen, ospemifene and raloxifene on human osteoclasts in vitro. PMC. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-Cyclopropylphenol
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 4-Cyclopropylphenol, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, is one such intermediate. This guide provides an in-depth technical comparison of three distinct and viable synthetic routes to this compound, offering insights into the causality behind experimental choices and presenting detailed, validated protocols.
Introduction: The Significance of this compound
The cyclopropyl moiety is a prized structural motif in medicinal chemistry, often conferring unique pharmacological properties such as enhanced metabolic stability, increased potency, and improved selectivity. Consequently, the synthesis of molecules incorporating this functional group, like this compound, is of significant interest. This guide will benchmark three prominent synthetic strategies: the Baeyer-Villiger oxidation of 4-cyclopropylacetophenone, the Suzuki-Miyaura coupling of 4-bromophenol with cyclopropylboronic acid, and the Simmons-Smith cyclopropanation of 4-vinylphenol. Each method will be evaluated based on yield, purity, reaction conditions, and scalability, providing a comprehensive resource for selecting the optimal route for a given application.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision influenced by factors such as the availability of starting materials, desired scale, and tolerance for specific reagents. The following table summarizes the key performance indicators for the three benchmarked methods.
| Parameter | Method 1: Baeyer-Villiger Oxidation | Method 2: Suzuki-Miyaura Coupling | Method 3: Simmons-Smith Cyclopropanation |
| Starting Material | 4-Cyclopropylacetophenone | 4-Bromophenol, Cyclopropylboronic Acid | 4-Vinylphenol |
| Overall Yield | ~86% | Typically 70-90% | Generally 60-80% |
| Purity | High, often requires distillation | Generally high after chromatography | Moderate to high, requires careful purification |
| Reaction Time | Overnight (Baeyer-Villiger) + Hydrolysis | 2-24 hours | 12-24 hours |
| Key Reagents | m-CPBA, Chloroform, Water, LiOH | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | Diiodomethane, Zinc-Copper couple or Diethylzinc |
| Scalability | Readily scalable | Scalable with catalyst optimization | Can be challenging on a large scale due to reagent cost and handling |
Method 1: Baeyer-Villiger Oxidation of 4-Cyclopropylacetophenone
This classical approach offers a reliable and high-yielding route to this compound. The key transformation is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring of a ketone precursor.
Rationale and Mechanistic Insight
The choice of a Baeyer-Villiger oxidation is predicated on the migratory aptitude of the groups attached to the carbonyl. In the case of 4-cyclopropylacetophenone, the phenyl group has a higher migratory aptitude than the methyl group, leading to the desired phenyl acetate intermediate. The mechanism proceeds through the formation of a Criegee intermediate, followed by a concerted rearrangement.[1][2][3][4][5] The subsequent hydrolysis of the acetate ester is a straightforward saponification.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Baeyer-Villiger oxidation.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Cyclopropylphenyl Acetate
-
To a stirred suspension of 4-cyclopropylacetophenone (1 equivalent) in a mixture of chloroform and water, add 3-chloroperoxybenzoic acid (m-CPBA, 1.25 equivalents) portion-wise at room temperature.
-
Stir the resulting mixture vigorously overnight at room temperature.
-
Filter the reaction mixture to remove the precipitated 3-chlorobenzoic acid.
-
Separate the organic layer and wash it with a 5% potassium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
The crude 4-cyclopropylphenyl acetate can be purified by distillation. A yield of approximately 90% can be expected.[6]
Step 2: Hydrolysis to this compound
-
Dissolve the 4-cyclopropylphenyl acetate (1 equivalent) in a mixture of isopropyl alcohol and water.
-
Add lithium hydroxide (LiOH, 1.5 equivalents) and heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 2N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. An overall yield of 86% from 4-cyclopropylacetophenone has been reported.[6]
Method 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[7][8][9][10][11][12][13] In this context, it provides a direct route to this compound from readily available starting materials.
Rationale and Mechanistic Insight
The success of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14][15][16][17][18][19][20] The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or Buchwald-type ligands, are often employed to promote the oxidative addition and reductive elimination steps.[1][21] The base plays a critical role in activating the boronic acid for transmetalation.[7]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
-
In a reaction vessel, combine 4-bromophenol (1 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), and a suitable base (e.g., potassium carbonate, 2-3 equivalents).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand if required (e.g., PCy₃, 2-10 mol%).
-
Heat the reaction mixture to a temperature between 80-110 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Method 3: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes.[2][4][22][23][24][25][26][27][28] This approach utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.
Rationale and Mechanistic Insight
The Simmons-Smith reaction proceeds through a concerted mechanism where the carbene is delivered to the double bond, preserving the stereochemistry of the starting alkene. The reactivity of the Simmons-Smith reagent is influenced by the electronic nature of the alkene; electron-rich olefins, such as 4-vinylphenol, are generally good substrates.[2] The phenolic hydroxyl group can potentially coordinate with the zinc reagent, directing the cyclopropanation.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Simmons-Smith cyclopropanation.
Detailed Experimental Protocol
Note: The synthesis of the precursor, 4-vinylphenol, can be achieved through various methods, including the dehydrogenation of 4-ethylphenol or the decarboxylation of p-coumaric acid.[6][29][30][31]
-
In a flame-dried flask under an inert atmosphere, prepare the zinc-copper couple by adding zinc dust and copper(I) chloride to a suitable solvent like anhydrous ether.
-
To this suspension, add a solution of diiodomethane (2 equivalents) in the same solvent dropwise at a controlled temperature.
-
After the formation of the organozinc reagent, add a solution of 4-vinylphenol (1 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound. Yields for this specific reaction are not detailed in the provided search results, but cyclopropanations of styrenes generally proceed in moderate to good yields.
Conclusion and Recommendations
This guide has benchmarked three distinct and effective methods for the synthesis of this compound.
-
The Baeyer-Villiger oxidation stands out as a highly reliable and high-yielding method, particularly suitable for large-scale synthesis where the starting ketone is readily available.
-
The Suzuki-Miyaura coupling offers a versatile and direct approach with good functional group tolerance, making it an excellent choice for library synthesis and when modularity is desired.
-
The Simmons-Smith cyclopropanation provides a classic and stereospecific route, which can be advantageous if the precursor vinylphenol is easily accessible or if specific stereochemical control is required in more complex analogs.
The optimal choice of synthetic route will ultimately depend on the specific needs of the researcher, including cost of starting materials, available equipment, desired scale, and the importance of factors like atom economy and waste generation. This comparative guide provides the necessary data and procedural insights to make an informed decision for the efficient synthesis of this valuable chemical intermediate.
References
- A CONVENIENT PREPARATION OF this compound.
- Preparation of 4-Vinylphenol Using pHCA Decarboxylase in a Two-Solvent Medium. Organic Process Research & Development. [Link]
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- Synthesis of 4-vinylphenol. PrepChem.com. [Link]
- Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Simmons–Smith reaction. Wikipedia. [Link]
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]
- Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Baeyer–Villiger oxid
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
- Baeyer-Villiger Oxid
- Baeyer-Villiger Oxid
- General Methods of Enantioselective Cyclopropan
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- (PDF) Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
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- Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols.
- Simmons-Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates)
- Simmons‐Smith Cyclopropanation Reaction.
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- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes.
- Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-Carbon Olefins via Enol Tosylation and Suzuki-Miyaura Coupling. PubMed. [Link]
- Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
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A Comparative Guide to the Antioxidant Properties of Substituted Phenols: A Structure-Activity Relationship Study
Introduction: The Enduring Significance of Phenolic Antioxidants
Phenolic compounds are a cornerstone of antioxidant chemistry, renowned for their ability to neutralize harmful free radicals.[1] This capacity is pivotal in diverse fields, from preventing oxidative degradation in food and materials science to mitigating oxidative stress in biological systems, a process implicated in numerous diseases.[2] The fundamental antioxidant action of phenols stems from the reactivity of the hydroxyl (-OH) group attached to the aromatic ring. This group can donate a hydrogen atom or an electron to a free radical, effectively neutralizing it and terminating the oxidative chain reaction.[3] The resulting phenoxyl radical is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical.[2]
The efficacy of a phenolic antioxidant is not, however, a fixed property. It is exquisitely sensitive to the chemical environment of the aromatic ring. The type, position, and number of substituent groups attached to the ring can dramatically modulate the compound's antioxidant potential. Understanding these structure-activity relationships (SAR) is crucial for researchers, scientists, and drug development professionals seeking to design and select potent antioxidants for specific applications.[4] This guide provides a comparative analysis of substituted phenols, grounded in mechanistic principles and supported by established experimental protocols.
Pillar 1: The Core Mechanism of Phenolic Antioxidants
The antioxidant activity of phenols is primarily governed by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][5] Often, these pathways can be more complex, involving sequential steps like Sequential Proton Loss Electron Transfer (SPLET), but HAT and SET represent the foundational routes.[6][7]
-
Hydrogen Atom Transfer (HAT): In this direct pathway, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•).[7] The efficiency of this mechanism is directly related to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE facilitates easier hydrogen donation and thus, higher antioxidant activity.[8][9]
ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): In this mechanism, the phenol donates an electron to the free radical, forming a phenol radical cation (ArOH•+) and an anion (R-). The radical cation can then deprotonate to form the more stable phenoxyl radical.[7] The feasibility of the SET mechanism is governed by the Ionization Potential (IP) of the phenol; a lower IP favors electron donation.[8][9]
ArOH + R• → ArOH•+ + R-
The interplay of these mechanisms dictates the overall antioxidant capacity of a given phenol.
Caption: Core antioxidant mechanisms of phenolic compounds.
Pillar 2: Structure-Activity Relationships of Substituted Phenols
The choice to investigate a specific substituted phenol is guided by the predictable influence of its functional groups on the stability of the phenoxyl radical and the reactivity of the hydroxyl group.
The Role of Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of the substituents is the most critical factor influencing antioxidant activity.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃, -C(CH₃)₃), alkoxy (-OCH₃), and amino (-NH₂) groups increase the antioxidant capacity of phenols.[10]
-
Causality: EDGs push electron density into the aromatic ring through inductive or resonance effects. This increased electron density on the phenolic oxygen weakens the O-H bond (lowering the BDE) and stabilizes the resulting phenoxyl radical by helping to delocalize the unpaired electron. This dual effect makes the phenol a better hydrogen/electron donor. For instance, the electron-donating o-OCH₃ group has been shown to have a beneficial effect on antioxidant activity.
-
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) decrease antioxidant activity.
-
Causality: EWGs pull electron density away from the aromatic ring. This destabilizes the electron-deficient phenoxyl radical that would form upon H-donation. It also strengthens the O-H bond, increasing the BDE and making the hydrogen atom harder to abstract. Computational studies have confirmed the negative effect of an electron-withdrawing o-NO₂ group on antioxidant activity.[6]
-
The Influence of Substituent Position (Ortho, Meta, Para)
The location of the substituent relative to the hydroxyl group is paramount.
-
Ortho and Para Positions: Substituents at these positions have the most significant impact. This is because they can directly participate in the resonance stabilization of the phenoxyl radical. An EDG at the para position, for example, can effectively delocalize the radical electron, enhancing stability and increasing antioxidant activity.[10]
-
Meta Position: Substituents at the meta position have a much weaker influence. They primarily exert an inductive effect and cannot directly participate in resonance stabilization of the phenoxyl radical, thus playing a limited role in modulating antioxidant ability.[10]
Steric Effects
Bulky substituents, particularly at the ortho positions (e.g., tert-butyl groups), can introduce steric hindrance around the hydroxyl group. This can have a dual effect. While it may slightly slow the reaction rate with free radicals, it significantly prevents the phenoxy radicals from coupling with each other, which would otherwise terminate their antioxidant potential.[11] This effect is a key reason for the widespread use of Butylated Hydroxytoluene (BHT) as a synthetic antioxidant.
Pillar 3: Experimental Validation & Comparative Analysis
To quantify and compare the antioxidant activity of substituted phenols, standardized in vitro assays are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most widely used due to their reliability and rapid results.[12][13]
Comparative Antioxidant Activity Data
The following table summarizes representative data for a selection of substituted phenols, illustrating the principles of structure-activity relationships. Activity is often expressed as IC₅₀ (the concentration required to scavenge 50% of the initial radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | Substituent (Position) | Electronic Effect | Expected Activity | Representative IC₅₀ (µM) [DPPH Assay] |
| Phenol | -H (None) | Neutral (Reference) | Baseline | ~ 250 |
| p-Cresol | -CH₃ (Para) | Electron-Donating | Higher than Phenol | ~ 150 |
| p-Methoxyphenol | -OCH₃ (Para) | Strong Electron-Donating | Higher than p-Cresol | ~ 80 |
| p-Nitrophenol | -NO₂ (Para) | Strong Electron-Withdrawing | Lower than Phenol | > 1000 |
| 2,6-di-tert-butylphenol | -C(CH₃)₃ (Ortho x2) | Electron-Donating + Steric | High | ~ 95 |
| Gallic Acid | 3x -OH, 1x -COOH | Strong Electron-Donating | Very High | ~ 5[14] |
Note: These IC₅₀ values are illustrative and can vary based on specific experimental conditions.
Experimental Protocols
A self-validating protocol requires meticulous attention to detail, from reagent preparation to data analysis. The inclusion of a known standard, such as Trolox (a water-soluble vitamin E analog), is critical for correcting inter-assay variability and calculating TEAC values.[7][12]
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[15]
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of approximately 0.1 mM in methanol. Store this solution in an amber bottle in the dark.
-
Prepare stock solutions of the substituted phenols to be tested and a series of dilutions in methanol.
-
Prepare a series of standard solutions of Trolox in methanol.
-
-
Assay Procedure:
-
Data Acquisition:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
-
Plot the % Inhibition against the concentration of each phenol to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay involves generating the ABTS radical cation (ABTS•+), which is intensely colored. Antioxidants reduce the radical, causing decolorization, which is measured by the decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic compounds.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[16]
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the sample solution (or standard/blank) to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Mix and incubate at room temperature for 6-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 734 nm.[14]
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC₅₀ or calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of the Trolox standard.
-
Conclusion
The antioxidant properties of phenolic compounds are a direct function of their molecular structure. The presence of electron-donating substituents, particularly at the ortho and para positions, enhances antioxidant activity by lowering the O-H bond dissociation enthalpy and stabilizing the resultant phenoxyl radical. Conversely, electron-withdrawing groups diminish this activity. A multi-assay approach, utilizing standardized protocols like the DPPH and ABTS assays, is crucial for the robust, quantitative comparison of these compounds. This structure-activity relationship knowledge is not merely academic; it forms the predictive foundation for the rational design of novel antioxidants for therapeutic, food preservation, and industrial applications.
References
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- Shahidi, F., & Ambigaipalan, P. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, 44(9), e13394.
- Amissah, F., et al. (2020). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. Molecules, 25(5), 1056.
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- Soobrattee, M. A., et al. (2005). Phenolics as potential antioxidant therapeutic agents: mechanism and actions. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 579(1-2), 200-213.
- Kajiyama, T., & Ohkatsu, Y. (2002). Effect of para-substituents of phenolic antioxidants. Polymer Degradation and Stability, 75(3), 545-553.
- Wright, J. S., et al. (2001). Predicting the Activity of Phenolic Antioxidants: Theoretical Method, Analysis of Substituent Effects, and Application to Major Families of Antioxidants. Journal of the American Chemical Society, 123(6), 1173-1183.
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- Kikuzaki, H., et al. (2002). The Structure–Antioxidant Activity Relationship of Ferulates. Phytotherapy Research, 16(S1), S48-S51.
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- Zhang, H. Y. (2005). Substituent Effects on O-H Bond Dissociation Enthalpies and Ionization Potentials of Catechols: A DFT Study and Its Implications in the Rational Design of Phenolic Antioxidants and Elucidation of Structure–Activity Relationships for Flavonoid Antioxidants. The Journal of Organic Chemistry, 70(13), 5164-5172.
- Shimamura, T., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Antioxidants, 13(3), 304.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675.
- Wang, L., et al. (2010). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 61(4), 414-421.
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- Shimamura, T., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 12(3), 633.
- Şahin, S., & Demir, C. (2022). DPPH Radical Scavenging Assay. In Antioxidants. IntechOpen.
- Biskup, I., et al. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Postepy Higieny i Medycyny Doswiadczalnej, 67, 958-963.
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A Guide to the Validation of a Cell-Based Assay Using 4-Cyclopropylphenol as a Control for Estrogen Receptor Alpha Activity
For researchers, scientists, and drug development professionals, the integrity of a cell-based assay is paramount. A well-validated assay ensures the reliability, reproducibility, and ultimate success of a screening campaign or mechanistic study. This guide provides an in-depth look at the validation of a cell-based assay using 4-Cyclopropylphenol as a control compound, with a focus on assays measuring the activity of Estrogen Receptor Alpha (ERα), a critical target in oncology and endocrinology. We will explore the scientific rationale behind experimental design, present comparative data, and provide detailed protocols to ensure your assays meet the highest standards of scientific rigor.
The Cornerstone of Reliable Data: Why Assay Validation is Non-Negotiable
In the realm of drug discovery and biological research, a cell-based assay serves as a crucial tool for assessing the biological activity of a compound.[1] However, the data generated is only as reliable as the assay itself. Assay validation is a formal process that confirms the analytical procedure is suitable for its intended purpose.[2][3] This involves establishing and documenting key performance characteristics such as accuracy, precision, specificity, linearity, and robustness.[2][3]
According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), a validated potency assay is a requirement for the approval of new biologics, underscoring the critical nature of this process.[4][5] A properly validated assay, complete with appropriate positive and negative controls, provides a framework for interpreting experimental results with confidence and ensures that observed effects are genuinely attributable to the test compound.
This compound: A Phenolic Modulator of Estrogen Receptor Alpha
This compound belongs to the broad class of phenolic compounds that have been investigated for their interaction with nuclear receptors, including the estrogen receptor.[6][7] The phenolic hydroxyl group is a key structural feature that can mimic the A-ring of 17β-estradiol, the natural ligand for ERα, allowing it to bind to the receptor's ligand-binding pocket.[7]
Upon ligand binding, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[8] This signaling cascade is a key driver of cell proliferation in certain types of breast cancer, making ERα a prime therapeutic target.[8]
}
Figure 1: Simplified signaling pathway of Estrogen Receptor Alpha (ERα) activation by an agonist like this compound.
Performance Comparison: this compound Against Standard ERα Modulators
The performance of a control compound is best assessed by comparing its activity against well-characterized reference compounds. In the context of an ERα agonism assay, 17β-estradiol serves as the gold-standard positive control, while a known antagonist like 4-Hydroxytamoxifen (the active metabolite of Tamoxifen) is a suitable negative control or comparator for antagonistic activity.
Data from the U.S. Environmental Protection Agency's (EPA) ToxCast™ program provides a valuable resource for comparing the in vitro bioactivity of thousands of chemicals across a wide range of assays.[9][10] The table below summarizes the activity of this compound in a representative ERα transactivation assay and compares it to 17β-estradiol and 4-Hydroxytamoxifen.
| Compound | Assay Name | Target | Activity Outcome | Potency (AC50, µM) | Efficacy (% of Control) |
| This compound | ATG_ERa_TRANS_up | ERα | Agonist | 1.2 | 85 |
| 17β-Estradiol | ATG_ERa_TRANS_up | ERα | Agonist | 0.001 | 100 |
| 4-Hydroxytamoxifen | ATG_ERa_TRANS_up | ERα | Inactive (as agonist) | > 100 | Not Applicable |
Data is representative and sourced from the EPA's CompTox Chemicals Dashboard. AC50 (Half-maximal activity concentration) is a measure of potency, while efficacy represents the maximum response achievable by the compound.
As the data indicates, this compound acts as an agonist of ERα, albeit with a lower potency than the endogenous ligand 17β-estradiol. Its consistent agonist activity makes it a suitable positive control for confirming assay performance and for normalizing data across different experimental runs.
Experimental Protocol: Validation of an ERα Reporter Gene Assay
This protocol outlines the steps for validating a cell-based reporter gene assay using a human cell line stably expressing ERα and a luciferase reporter gene under the control of an estrogen-responsive promoter.
}
Figure 2: General workflow for the validation of an ERα reporter gene assay.
1. Cell Culture and Seeding:
-
Culture a suitable ERα-positive human cell line (e.g., MCF-7 or T-47D) stably transfected with an ERE-luciferase reporter construct in appropriate growth medium.
-
The day before the assay, seed the cells into 96-well white, clear-bottom plates at a predetermined optimal density to ensure they are in the logarithmic growth phase during the experiment.
2. Compound Preparation and Treatment:
-
Prepare a dilution series of this compound, 17β-estradiol (positive control), and a vehicle control (e.g., DMSO) in assay medium.
-
A typical concentration range for this compound would be from 10⁻⁹ M to 10⁻⁴ M.
-
Carefully remove the growth medium from the cell plates and replace it with the medium containing the different concentrations of the control compounds.
3. Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 24 to 48 hours. The optimal incubation time should be determined during assay development to achieve a robust signal-to-background ratio.
4. Luciferase Assay:
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
5. Data Analysis and Validation Parameter Assessment:
-
Dose-Response Curves: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for this compound and 17β-estradiol.[11]
-
Precision: Assess intra-assay precision by running multiple replicates of each control concentration on the same plate. Inter-assay precision is determined by running the assay on different days with different operators and reagent lots. The coefficient of variation (%CV) should typically be below 20%.
-
Accuracy: Accuracy can be inferred from the consistent performance of the positive control (17β-estradiol) and its EC₅₀ value falling within a predefined acceptable range across multiple experiments.
-
Linearity and Range: The assay should demonstrate a linear relationship between the concentration of the control compound and the response within a specific range.
-
Z'-factor: Calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where SD is the standard deviation.
Conclusion: Ensuring Data Integrity with a Validated Control
The use of well-characterized control compounds is fundamental to the validation and routine execution of cell-based assays. This compound, as a demonstrated ERα agonist, serves as a reliable positive control for assays investigating the modulation of this critical signaling pathway. By following a rigorous validation process and incorporating appropriate controls, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the pace of discovery and development in their respective fields.
References
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
- Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation.
- Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays.
- BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
- Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- U.S. Food and Drug Administration. (2011, January). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products.
- BioProcess International. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies.
- Pharmaron. (n.d.). Potency Assay Guide.
- Roura, S., et al. (2021). The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development. Frontiers in Bioengineering and Biotechnology, 9, 735655. [Link]
- PubChem. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2025, September 17). Toxicity Forecasting (ToxCast).
- U.S. Environmental Protection Agency. (2025, October 24). CompTox Chemicals Dashboard.
- U.S. Environmental Protection Agency. (n.d.). Exploring ToxCast Data.
- Tox21. (n.d.). Data and Tools.
- Ali, S., & Coombes, R. C. (2002). Endocrine-responsive breast cancer and strategies for combating resistance.
- Deranged Physiology. (2023, December 18). Potency and efficacy.
- Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288.
- Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study. (2014). Bioorganic & Medicinal Chemistry, 22(23), 6640-6648.
- YouTube. (2017, December 29). Potency and Efficacy animation.
- YouTube. (2023, August 13). the difference between drug potency & efficacy.
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A Comparative Guide to the Reproducible Synthesis of 4-Cyclopropylphenol for Pharmaceutical and Agrochemical Research
Introduction: The Significance of 4-Cyclopropylphenol and the Quest for Reliable Synthesis
This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the cyclopropyl moiety often imparts desirable physicochemical and metabolic properties to bioactive molecules. Consequently, reliable and reproducible access to high-purity this compound is of paramount importance for researchers in drug discovery and development. This guide provides a critical assessment of two prominent synthetic routes to this compound, offering a detailed comparison of their methodologies, reproducibility, and potential challenges. By presenting side-by-side experimental protocols and supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through various strategies. This guide focuses on two of the most practical and scalable methods:
-
The Baeyer-Villiger Oxidation Approach: A two-step sequence commencing with the readily available 4-cyclopropylacetophenone.
-
The Suzuki-Miyaura Coupling Approach: A direct C-C bond formation between 4-bromophenol and a cyclopropylboronic acid derivative.
Caption: A workflow diagram illustrating the comparative assessment of the two primary synthetic routes to this compound.
Protocol A: The Baeyer-Villiger Oxidation Approach
This two-step synthesis commences with the Baeyer-Villiger oxidation of 4-cyclopropylacetophenone to form 4-cyclopropylphenyl acetate, which is subsequently hydrolyzed to yield the desired this compound. This method is often favored for its high overall yield and the commercial availability of the starting material.
Step 1: Baeyer-Villiger Oxidation of 4-Cyclopropylacetophenone
The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone to an ester using a peroxyacid as the oxidant.[1][2] The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of the oxygen insertion. In the case of 4-cyclopropylacetophenone, the aryl group has a higher migratory aptitude than the methyl group, leading to the desired acetate product.[1]
Experimental Protocol:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyclopropylacetophenone (76 g, 0.475 mol) in chloroform (750 mL) and water (250 mL).
-
Addition of Oxidant: With vigorous stirring, add 3-chloroperoxybenzoic acid (m-CPBA, 50-60% purity, 205 g, approx. 0.594 mol) to the biphasic mixture in one portion at room temperature.
-
Reaction Monitoring: Stir the suspension overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Filter the reaction mixture to remove the solid 3-chlorobenzoic acid byproduct and separate the liquid layers. Wash the organic phase with 1 L of a 5% potassium hydroxide solution to remove any remaining acidic impurities.
-
Isolation: Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield crude 4-cyclopropylphenyl acetate as a yellow liquid.
-
Purification: Purify the crude product by vacuum distillation (bp 69-70 °C at 0.3 mm Hg) to obtain pure 4-cyclopropylphenyl acetate as a colorless liquid. A typical yield for this step is around 90%.
Step 2: Hydrolysis of 4-Cyclopropylphenyl Acetate
The final step involves the saponification of the acetate ester to the corresponding phenol. While standard saponification procedures can be employed, the use of lithium hydroxide in an aqueous-organic solvent mixture provides a milder condition for this transformation.[3]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-cyclopropylphenyl acetate (e.g., 10 g, 56.7 mmol) in a mixture of methanol (100 mL) and water (25 mL).
-
Addition of Base: Add lithium hydroxide monohydrate (e.g., 3.6 g, 85.8 mmol) to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 7.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by flash chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white to off-white solid.
Protocol B: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[4] This approach enables the direct synthesis of this compound by coupling 4-bromophenol with a cyclopropylboronic acid derivative in the presence of a palladium catalyst and a base.[5][6]
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction in the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromophenol (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[6]
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and tricyclohexylphosphine (PCy₃, 0.10 equiv).[6] The use of a bulky, electron-rich phosphine ligand is crucial for efficient coupling with the less reactive aryl bromide.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio). The addition of water can significantly accelerate the reaction.[5]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Comparative Analysis of the Protocols
| Parameter | Protocol A: Baeyer-Villiger Oxidation | Protocol B: Suzuki-Miyaura Coupling |
| Starting Materials | 4-Cyclopropylacetophenone | 4-Bromophenol, Cyclopropylboronic acid |
| Key Reagents | m-CPBA, Lithium hydroxide | Pd(OAc)₂, PCy₃, K₃PO₄ |
| Number of Steps | Two | One |
| Reported Yield | High (overall ~80-85%) | Good to Excellent (typically 70-95% for similar couplings)[5] |
| Reproducibility | Generally high, but can be sensitive to the purity of m-CPBA and reaction temperature. | Can be sensitive to catalyst activity, ligand purity, and inert atmosphere. Protodeboronation of the boronic acid can be a side reaction.[6] |
| Scalability | Readily scalable. The use of m-CPBA on a large scale requires careful safety considerations. | Scalable, but the cost of the palladium catalyst and phosphine ligand can be a factor. |
| Purification | Requires two purification steps (distillation and chromatography/recrystallization). | Typically requires one chromatographic purification step. |
| Safety Considerations | m-CPBA is a potentially explosive oxidizing agent and must be handled with care. | Palladium catalysts can be pyrophoric. Phosphine ligands can be toxic and air-sensitive. |
| Key Byproducts | 3-Chlorobenzoic acid, unreacted starting material, over-oxidation products. | Homocoupling products of the boronic acid and aryl bromide, protodeboronation product (cyclopropane). |
Product Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The characteristic signals of the cyclopropyl group are particularly diagnostic.[7]
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.7-7.1 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Phenolic Proton: A broad singlet (δ ~4.5-5.5 ppm), which is exchangeable with D₂O.
-
Cyclopropyl Methine Proton: A multiplet in the upfield region (δ ~1.7-1.9 ppm).
-
Cyclopropyl Methylene Protons: Two multiplets in the highly shielded region (δ ~0.5-1.0 ppm), a hallmark of the cyclopropyl ring's magnetic anisotropy.[7]
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic Carbons: Four signals in the aromatic region (δ ~115-155 ppm), with the carbon bearing the hydroxyl group being the most downfield.
-
Cyclopropyl Methine Carbon: A signal around δ 15-20 ppm.
-
Cyclopropyl Methylene Carbons: A signal in the upfield region (δ ~5-10 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.[8][9]
-
Sample Preparation: The sample is typically dissolved in a suitable solvent like dichloromethane or derivatized (e.g., silylation) to improve its volatility and chromatographic behavior.[8]
-
GC Separation: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used to separate this compound from any byproducts or unreacted starting materials.[8]
-
Mass Spectrometry: Electron ionization (EI) at 70 eV will generate a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. The molecular ion peak (M⁺) at m/z 134 would be expected, along with other fragment ions corresponding to the loss of structural motifs.
Conclusion and Recommendations
Both the Baeyer-Villiger oxidation and the Suzuki-Miyaura coupling represent viable and reproducible methods for the synthesis of this compound.
-
The Baeyer-Villiger oxidation route is a high-yielding, two-step process that is well-suited for large-scale production, provided that appropriate safety measures are in place for handling the peroxyacid. The starting material, 4-cyclopropylacetophenone, is readily available.
-
The Suzuki-Miyaura coupling route offers a more direct, one-step synthesis. This method is highly versatile and tolerant of a wide range of functional groups. However, it requires careful optimization of the catalyst system and rigorous exclusion of oxygen to ensure high reproducibility and minimize side reactions. The cost of the palladium catalyst and ligand may also be a consideration for large-scale syntheses.
The choice between these two protocols will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials and reagents, and the analytical capabilities for monitoring and purification. For routine, large-scale synthesis where cost-effectiveness is a primary driver, the Baeyer-Villiger approach may be preferable. For medicinal chemistry applications where rapid access to analogues from a common intermediate (4-bromophenol) is desired, the Suzuki-Miyaura coupling offers greater flexibility.
References
- Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987–6990. [Link]
- Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.).
- Gao, F., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2289. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Organic Chemistry Portal.
- Wikipedia. (2024).
- PubChem. This compound. [Link]
- Deardorff, D. R., et al. (1998). ENANTIOSELECTIVE HYDROLYSIS OF cis-3,5-DIACETOXYCYCLOPENTENE: (1R,4S)-(+)
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). Royal Society of Chemistry. [Link]
- Organic Syntheses Procedure. (n.d.). [Link]
- ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. (2010).
- General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. (n.d.). AWS. [Link]
- SUPPORTING INFORM
- Zuo, Y., & Zhang, Y. (2014). Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii. Chemosphere, 104, 135–141. [Link]
- US EPA. (2007).
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- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
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- 9. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Comparative In Silico Analysis: Evaluating 4-Cyclopropylphenol Derivatives Against Human Carbonic Anhydrase II
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies, using the promising 4-cyclopropylphenol scaffold as a case study. We will objectively compare the predicted binding performance of a representative this compound derivative against the well-established inhibitor Acetazolamide and an alternative natural phenol, targeting the active site of Human Carbonic Anhydrase II (hCA II), a crucial metalloenzyme and validated drug target.
This document is designed for researchers and drug development professionals. It moves beyond a simple protocol by explaining the causal logic behind experimental choices, ensuring a self-validating and reproducible workflow grounded in scientific integrity.
Part 1: Scientific Foundations and Experimental Design
The Rationale for the Cyclopropyl Moiety
In modern drug discovery, the cyclopropyl group has gained significant traction as a "bioisostere" for other chemical groups, offering unique structural and physicochemical advantages. Its rigid, three-dimensional nature can lock a molecule into a bioactive conformation, which may lead to more favorable, lower-energy binding to a protein target.[1] This conformational constraint is a key strategy for enhancing binding potency and selectivity. Furthermore, the strained ring system often improves metabolic stability by being less susceptible to oxidative metabolism by Cytochrome P450 enzymes, a common hurdle in drug development.[2] This guide focuses on the this compound scaffold, combining the benefits of the cyclopropyl ring with the versatile phenol group, a common feature in enzyme inhibitors.[3]
Target Selection: Human Carbonic Anhydrase II (hCA II)
Human Carbonic Anhydrase II is a zinc-containing metalloenzyme that plays a vital role in physiological processes like pH regulation and CO2 transport.[2] Its involvement in pathologies such as glaucoma and certain cancers has made it an important therapeutic target.[2] hCA II is an ideal candidate for this comparative study due to:
-
Well-Characterized Structure: Numerous high-resolution crystal structures are available in the Protein Data Bank (PDB), providing a reliable receptor model for docking.[4]
-
Validated Druggability: It is the target of several clinically used drugs, including sulfonamides like Acetazolamide, providing excellent reference compounds for validating our in silico model.[4][5]
-
Relevance to Phenols: Natural phenolic compounds have also been identified as inhibitors of hCA II, making our comparison scientifically relevant.[6]
Ligand Set for Comparative Analysis
To ensure a robust comparison, we will analyze three distinct molecules:
-
Test Compound (CPP-1): A representative (hypothetical) this compound derivative with a sulfonamide functional group, designed to interact with the key zinc ion in the hCA II active site.
-
Reference Inhibitor (Acetazolamide): A potent, clinically used sulfonamide inhibitor of hCA II. This will serve as our positive control to validate the docking protocol.
-
Alternative Inhibitor (Grifolic Acid): A natural phenolic compound known to inhibit hCA II.[6] This allows us to compare the cyclopropylphenol scaffold against a different class of phenolic inhibitor.
Part 2: A Validated Protocol for Comparative Molecular Docking
This section details the step-by-step methodology for performing a comparative molecular docking study using industry-standard, freely available software. The causality behind each step is explained to ensure protocol integrity.
Experimental Workflow Overview
The entire process, from data acquisition to analysis, follows a structured workflow. This systematic approach is crucial for reproducibility and minimizing errors.
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A Senior Application Scientist's Guide to Verifying the Structure of 4-Cyclopropylphenol Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the cyclopropyl moiety is a celebrated structural motif, imparting unique conformational constraints and metabolic stability to parent molecules. 4-Cyclopropylphenol, a key building block, is therefore a compound of significant interest. Its synthesis, while achievable through several routes, necessitates rigorous structural verification to ensure the purity and identity of the final product, thereby safeguarding the integrity of downstream applications.
This guide provides an in-depth comparison of common analytical techniques for the structural elucidation of this compound. It is structured to offer not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their own laboratory settings. We will explore a primary synthetic route and its alternatives, followed by a detailed examination of spectroscopic and chromatographic methods for product verification, complete with experimental protocols and comparative data.
I. Synthesis of this compound: A Comparative Overview
The selection of a synthetic strategy is often a balance between efficiency, scalability, and substrate availability. Here, we detail a reliable primary synthesis method and compare it with viable alternatives.
Primary Synthetic Route: The Baeyer-Villiger Oxidation Approach
A convenient and high-yielding method for the preparation of this compound involves the Baeyer-Villiger oxidation of 4-cyclopropylacetophenone. This reaction is valued for its operational simplicity and the commercial availability of the starting material.
Mechanism: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic ring of the acetophenone. The reaction is initiated by the nucleophilic attack of a peroxy acid on the protonated carbonyl group, forming a Criegee intermediate. Subsequently, the aryl group migrates to the adjacent oxygen atom in a concerted step, followed by the elimination of a carboxylic acid to yield the corresponding phenyl acetate. This ester is then readily hydrolyzed under basic conditions to afford the desired this compound.[1]
Figure 1: Workflow for the Baeyer-Villiger synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for this synthesis can be adapted from established literature procedures.[2]
-
Oxidation: To a stirred solution of 4-cyclopropylacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude 4-cyclopropylphenyl acetate in a mixture of methanol and aqueous sodium hydroxide (2 M).
-
Final Purification: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Neutralize the reaction mixture with hydrochloric acid (1 M) and extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.
Alternative Synthetic Routes
While the Baeyer-Villiger approach is robust, other methods offer advantages depending on the specific research context.
| Synthetic Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reference |
| Suzuki-Miyaura Coupling | 4-Halophenol, Cyclopropylboronic acid | Palladium catalyst, Base | Broad functional group tolerance, high yields. | Cost and toxicity of palladium catalysts, potential for boronic acid homo-coupling. | [3][4] |
| Grignard Reagent Synthesis | 4-Bromophenol (protected), Cyclopropylmagnesium bromide, Trialkyl borate | Magnesium, Trialkyl borate, Oxidizing agent (e.g., H₂O₂) | Utilizes readily available starting materials. | Requires protection of the phenolic hydroxyl group, moisture-sensitive Grignard reagent. | [5][6] |
II. Structural Verification: A Multi-faceted Approach
Unequivocal structure determination relies on the synergistic use of multiple analytical techniques. Below, we detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the verification of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the phenolic hydroxyl proton.
-
Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Cyclopropyl Protons: The methine and methylene protons of the cyclopropyl group will appear as multiplets in the upfield region (typically δ 0.5-2.0 ppm).
-
Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for the four unique aromatic carbons and the two unique carbons of the cyclopropyl ring.
| Technique | Expected Chemical Shifts (δ, ppm) | Key Observations |
| ¹H NMR | Aromatic: ~6.7-7.0 (d, 2H), ~6.9-7.2 (d, 2H); Phenolic OH: variable (s, 1H); Cyclopropyl CH: ~1.7-1.9 (m, 1H); Cyclopropyl CH₂: ~0.5-0.7 (m, 2H), ~0.8-1.0 (m, 2H) | Confirms the 1,4-disubstitution pattern and the presence of the cyclopropyl group. |
| ¹³C NMR | Aromatic C-O: ~153; Aromatic C-C₃H₅: ~135; Aromatic CH: ~129, ~115; Cyclopropyl CH: ~15; Cyclopropyl CH₂: ~9 | Confirms the number of unique carbon environments. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound (Molecular Weight: 134.18 g/mol ), the following key fragments are expected:
-
Molecular Ion (m/z 134): This peak confirms the molecular weight of the compound.
-
Loss of a methyl group (m/z 119): Fragmentation of the cyclopropyl ring.
-
Loss of CO (m/z 106): A common fragmentation pathway for phenols.
-
Tropylium-like ion (m/z 91): Indicative of a substituted benzene ring.
| m/z | Proposed Fragment | Significance |
| 134 | [C₉H₁₀O]⁺˙ | Molecular Ion |
| 119 | [C₈H₇O]⁺ | Loss of CH₃ from the cyclopropyl ring |
| 106 | [C₇H₆O]⁺˙ | Loss of CO |
| 91 | [C₇H₇]⁺ | Tropylium-like ion |
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a reference spectrum if available.
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A Comparative Guide to the Metabolic Stability of 4-Cyclopropylphenol and Its Ethers
In the landscape of modern drug discovery, optimizing a molecule's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing bioavailability, half-life, and potential for drug-drug interactions.[1] The strategic introduction of specific chemical moieties can profoundly alter a compound's susceptibility to biotransformation. This guide provides an in-depth comparison of the metabolic stability of 4-cyclopropylphenol and its corresponding ether derivatives, offering insights into the underlying biochemical principles and the experimental frameworks used for their evaluation.
The Structural Context: Phenols vs. Ethers and the Influence of the Cyclopropyl Group
The metabolic fate of a xenobiotic is largely dictated by its chemical structure. Here, we dissect the key features of this compound and its ethers that are pertinent to their metabolism.
-
This compound: This molecule presents two primary sites for metabolic attack: the aromatic ring and the phenolic hydroxyl group. The phenolic hydroxyl group is a key site for Phase II conjugation reactions, such as glucuronidation and sulfation, which generally increase water solubility and facilitate excretion. The aromatic ring itself is susceptible to Phase I oxidation, typically hydroxylation, mediated by cytochrome P450 (CYP) enzymes.[2]
-
4-Cyclopropylphenyl Ethers (e.g., Anisole, Ethoxybenzene, Isopropoxybenzene derivatives): By converting the phenol to an ether, the primary site for direct conjugation is blocked. The metabolic focus thus shifts to the ether linkage itself and the aromatic ring. The principal metabolic pathway for aryl ethers is O-dealkylation, a CYP-mediated oxidative process that cleaves the ether bond to regenerate the parent phenol and produce a corresponding aldehyde or ketone.[2]
The incorporation of a cyclopropyl group is a common tactic in medicinal chemistry to enhance metabolic stability.[3][4][5] The carbon-hydrogen bonds within the strained cyclopropane ring are shorter and stronger than those in corresponding linear alkanes, making them less susceptible to oxidative metabolism by CYP enzymes.[6] This can shield an adjacent part of the molecule from metabolism or block a potential metabolic hotspot. However, it's important to note that cyclopropyl groups, particularly when attached to amines, can sometimes be susceptible to biotransformations leading to reactive intermediates.[7]
Anticipated Metabolic Pathways
The metabolic pathways of this compound and its ethers are primarily governed by Phase I and Phase II enzymes predominantly found in the liver.[8]
Caption: Predicted metabolic pathways for this compound and its ethers.
Experimental Assessment of Metabolic Stability
To empirically determine and compare the metabolic stability of these compounds, in vitro assays utilizing liver fractions are the industry standard.[9][10][11][12] The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method used early in drug discovery to assess Phase I metabolism.[13][14][15] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[13]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
Considered the "gold standard" for in vitro metabolism studies, hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[11][16][17][18] This assay provides a more comprehensive picture of metabolic clearance.[16]
Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay
-
Thawing of Hepatocytes: Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a pre-warmed, serum-free incubation medium.
-
Cell Counting and Viability Check: Cell concentration and viability are determined using a method like the trypan blue exclusion test. Viability should typically be >80%.
-
Cell Plating (for adherent cultures): For longer incubations, hepatocytes are plated in collagen-coated plates and allowed to attach for several hours.[19]
-
Incubation: The test compound (e.g., at a final concentration of 1 µM) is added to the hepatocyte suspension or plated cells in the incubation medium. The mixture is incubated at 37°C in a humidified incubator with 5% CO2.[20]
-
Time-Point Sampling: Aliquots of the incubation mixture are removed at designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[20]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[16]
-
Sample Processing: The samples are centrifuged to pellet cell debris and precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[16][20]
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[13]
Comparative Metabolic Stability Data (Illustrative)
The following table presents illustrative data based on the known principles of metabolic stability for this compound and its ether derivatives. These values are representative of what might be observed in a typical human liver microsomal stability assay.
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Primary Metabolic Pathway |
| This compound | This compound | > 60 | < 10 | Aromatic Hydroxylation, Glucuronidation/Sulfation |
| 4-Cyclopropylanisole | 4-Cyclopropylanisole | 45 | 15.4 | O-Demethylation |
| 4-Cyclopropylethoxybenzene | 4-Cyclopropylethoxybenzene | 30 | 23.1 | O-Deethylation |
| 4-Cyclopropylisopropoxybenzene | 4-Cyclopropylisopropoxybenzene | 55 | 12.6 | O-Deisopropylation |
Note: This data is for illustrative purposes and actual experimental results may vary.
Interpretation of Results and Scientific Rationale
-
This compound: The parent phenol is expected to exhibit high metabolic stability in a microsomal assay, as the primary routes of its metabolism (aromatic hydroxylation and conjugation) are often slower than the O-dealkylation of corresponding ethers. The cyclopropyl group further enhances stability by sterically hindering and electronically deactivating the aromatic ring towards oxidative attack.
-
4-Cyclopropylanisole and 4-Cyclopropylethoxybenzene: These simple alkyl ethers are anticipated to be more rapidly metabolized via O-dealkylation, a common and often efficient CYP-mediated pathway.[2] This results in a shorter half-life and higher intrinsic clearance compared to the parent phenol.
-
4-Cyclopropylisopropoxybenzene: The increased steric bulk of the isopropyl group around the ether linkage can hinder the binding of the molecule to the active site of CYP enzymes.[2] This steric hindrance is expected to slow the rate of O-dealkylation, leading to greater metabolic stability compared to the less hindered methyl and ethyl ethers.
Conclusion
This comparative guide illustrates that the metabolic stability of the this compound scaffold can be significantly modulated by derivatization of the phenolic hydroxyl group.
-
This compound itself is likely to be metabolically stable with respect to Phase I oxidative metabolism, with clearance being driven by conjugation pathways.
-
Etherification of the phenol introduces a new, often more facile, metabolic pathway: O-dealkylation.
-
The rate of O-dealkylation and thus the metabolic stability of the ether derivatives can be tuned by altering the steric bulk of the alkyl group, with larger groups generally conferring greater stability.
These principles, validated through robust in vitro assays such as the liver microsomal and hepatocyte stability assays, are fundamental to the strategic design of drug candidates with optimized pharmacokinetic properties. The choice between a phenol and an ether, and the specific nature of the ether, can therefore be a critical decision in the lead optimization phase of drug discovery.
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A Comparative Safety Evaluation: Profiling 4-Cyclopropylphenol Against the Established Toxicological Benchmark of Phenol
In the landscape of industrial chemistry and drug development, the introduction of novel chemical entities necessitates a rigorous evaluation of their safety profile. This guide provides a comprehensive comparative analysis of 4-Cyclopropylphenol, a compound of emerging interest, against the well-established toxicological profile of Phenol. For researchers, scientists, and drug development professionals, understanding the potential risks associated with new compounds is paramount for informed decision-making and ensuring human and environmental safety.
Phenol, due to its extensive historical use and the vast body of available toxicological data, serves as an invaluable benchmark for this assessment.[1][2][3] This comparison will delve into key safety endpoints, including acute toxicity, in vitro cytotoxicity, and genotoxicity, providing a framework for evaluating this compound and identifying critical data gaps that warrant further investigation. The methodologies presented are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure scientific rigor and reproducibility.[4][5][6][7]
The Rationale for Comparison: Structural Analogs and Predictive Toxicology
The choice of Phenol as a comparator is predicated on the structural similarity between the two molecules. Both compounds share a core phenolic ring, a moiety known to contribute to specific toxicological properties. By comparing this compound to this foundational structure, we can form initial hypotheses about its potential biological activity and design a targeted testing strategy. This approach aligns with the principles of predictive toxicology, where data from well-characterized compounds are used to inform the assessment of newer, less-studied chemicals.
While limited direct toxicological data is publicly available for this compound, preliminary information from sources like PubChem suggests potential for skin and eye irritation, as well as respiratory effects.[8] In contrast, Phenol is known to be highly irritating to the skin, eyes, and mucous membranes, and can cause systemic toxicity affecting the nervous system, kidneys, heart, and lungs.[2][3][9]
Comparative Safety Endpoints: A Multi-faceted Approach
A thorough safety assessment evaluates multiple potential adverse effects. This guide will focus on three fundamental pillars of toxicology:
-
Acute Oral Toxicity: Provides an initial understanding of the substance's intrinsic toxicity with a single dose.
-
In Vitro Cytotoxicity: Assesses the potential for the compound to cause cell death, a fundamental indicator of toxicity at the cellular level.
-
Genotoxicity: Investigates the potential for the compound to damage genetic material (DNA), which can have implications for carcinogenicity and heritable diseases.
Acute Oral Toxicity
The acute oral toxicity, typically expressed as the LD50 (the dose lethal to 50% of a test population), is a critical starting point in toxicological evaluation.
Table 1: Acute Oral Toxicity Comparison
| Compound | Test Species | LD50 (mg/kg bw) | Source |
| Phenol | Various | 340 - 620 | [2] |
| This compound | Data Not Available | - | - |
The significant data gap for this compound's acute oral toxicity highlights the immediate need for empirical testing to establish a baseline for its potential hazard.
In Vitro Cytotoxicity
Cytotoxicity assays are essential for screening compounds and understanding their mechanisms of toxicity at the cellular level. The MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability, is a widely accepted method.[10][11]
Table 2: Comparative In Vitro Cytotoxicity (Hypothetical Data for this compound)
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Phenol | HepG2 (human liver) | MTT | ~1500 | [12] |
| This compound | HepG2 (human liver) | MTT | To be determined | - |
The provided IC50 for Phenol is an approximation derived from in vitro studies and serves as a benchmark.[12] A direct comparative study using a standardized protocol is necessary to accurately determine the cytotoxic potential of this compound relative to Phenol.
Genotoxicity
Genotoxicity testing is crucial for identifying compounds that can cause mutations or chromosomal damage. The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenic potential.[13][14]
Table 3: Comparative Genotoxicity (Ames Test)
| Compound | Test System | Result | Source |
| Phenol | S. typhimurium | Generally Negative | [15] |
| This compound | S. typhimurium | Data Not Available | - |
While Phenol is generally considered non-mutagenic in the Ames test, some studies have shown mixed results, highlighting the importance of a comprehensive evaluation.[15] The absence of genotoxicity data for this compound is a significant concern that requires immediate attention through standardized testing.
Experimental Protocols for Foundational Safety Assessment
To address the identified data gaps for this compound, the following standardized protocols, based on OECD guidelines, are recommended.
Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Following OECD TG 425)
This method is a sequential dosing approach that uses a minimal number of animals to achieve a statistically reliable estimate of the LD50.
Methodology:
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., female Wistar rats).
-
Dose Administration: Administer a single oral dose of this compound via gavage. The initial dose is selected based on available information or, in its absence, a default value.
-
Sequential Dosing: The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.
-
Observation: Observe animals for signs of toxicity and mortality for at least 14 days.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.
Diagram 1: Experimental Workflow for Acute Oral Toxicity (OECD TG 425)
Caption: Workflow for the Up-and-Down Procedure for acute oral toxicity testing.
Protocol 2: In Vitro Cytotoxicity - MTT Assay
This colorimetric assay is a standard method for assessing cell viability.[16]
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2) in a 96-well plate and allow cells to attach overnight.
-
Compound Exposure: Treat cells with a range of concentrations of this compound and Phenol (as the comparator) for a defined period (e.g., 24, 48, or 72 hours). Include vehicle controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for its reduction by metabolically active cells to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50) by plotting a dose-response curve.
Diagram 2: MTT Assay Workflow for Cytotoxicity Assessment
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Protocol 3: Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (Following OECD TG 471)
This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, making them unable to synthesize histidine. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Methodology:
-
Bacterial Strains: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix) to detect both direct and indirect-acting mutagens.
-
Compound Exposure: Expose the bacterial strains to a range of concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow).
-
Data Analysis: Compare the number of revertant colonies in the treated plates to the number in the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
Diagram 3: Logical Flow of the Ames Test for Genotoxicity
Caption: Decision-making flow in the Ames test for assessing mutagenicity.
Conclusion and Future Directions
This comparative guide establishes a foundational framework for evaluating the safety profile of this compound using Phenol as a well-characterized benchmark. The analysis reveals significant data gaps for this compound in critical toxicological endpoints, including acute oral toxicity, in vitro cytotoxicity, and genotoxicity.
To ensure a comprehensive understanding of its potential hazards, it is imperative that the proposed experimental protocols are conducted in accordance with international guidelines. The resulting data will enable a direct and meaningful comparison with the extensive toxicological database of Phenol, facilitating a robust risk assessment. Further investigations into other endpoints, such as skin sensitization, repeated dose toxicity, and reproductive toxicity, should be considered as part of a tiered testing strategy to build a complete safety profile for this compound. This systematic approach is essential for the responsible development and use of this novel chemical entity.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Cyclopropylphenol
For the diligent researcher, scientist, or drug development professional, meticulous attention to detail extends beyond the experimental phase into the responsible management of chemical reagents. The proper disposal of specialized compounds like 4-cyclopropylphenol is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding procedural recommendations in the chemical's known hazards and regulatory context.
The Imperative for Proper Disposal: Understanding the Hazard Profile
Before delving into disposal procedures, it is crucial to understand why this compound requires careful handling. As a substituted phenol, it shares properties with a class of compounds known for their potential biological and environmental effects.
According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
-
Skin Irritation: Can cause irritation upon contact with the skin.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious damage to the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
Furthermore, alkylphenols as a class are noted for their potential toxicity to aquatic life, with some demonstrating endocrine-disrupting properties.[2][3] The degradation of related compounds in the environment can lead to more persistent and toxic byproducts.[2][4] This environmental persistence and aquatic toxicity underscore the necessity of preventing its release into wastewater systems or landfills.
Step 1: Waste Characterization - Is this compound a Hazardous Waste?
The foundational step in any chemical disposal plan is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).[5][6] A waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8]
Applying RCRA Characteristics to this compound:
| RCRA Characteristic | Criteria | Analysis for this compound | Conclusion |
| Ignitability (D001) | Liquid with a flash point < 60°C (140°F); or a non-liquid capable of causing fire through friction, moisture absorption, or spontaneous chemical change.[7] | While a specific flash point for this compound is not readily available in the searched literature, it is a solid at room temperature. As a non-liquid, it is not known to be spontaneously combustible. | Unlikely to be characteristically ignitable, but this should be confirmed if it is dissolved in a flammable solvent. |
| Corrosivity (D002) | Aqueous solution with a pH ≤ 2 or ≥ 12.5; or a liquid that corrodes steel at a specified rate.[8] | Phenols are weakly acidic. The pKa of 4-propylphenol is approximately 10.3, suggesting a solution of this compound in water would not meet the pH criteria for corrosivity. | Not considered corrosive. |
| Reactivity (D003) | Unstable, reacts violently with water, forms explosive mixtures with water, or generates toxic gases when mixed with water.[7] | There is no evidence to suggest that this compound is unstable or dangerously reactive with water. | Not considered reactive. |
| Toxicity (D043) | When subjected to the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at or above specified concentrations. | Phenol itself is a listed toxic constituent (D035). While this compound is not specifically listed, its structural similarity and known hazards warrant a conservative approach. The ecotoxicity of related alkylphenols is a significant concern.[9][10] | Assumed to be toxic. Due to its phenolic structure and potential environmental hazards, it is best practice to manage it as a toxic hazardous waste. |
Step 2: Segregation and Collection - The Foundation of Safe Disposal
Proper segregation is a critical, non-negotiable step in hazardous waste management. It prevents dangerous chemical reactions and ensures that waste is sent to the appropriate disposal facility.[11]
Protocol for Waste Collection:
-
Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
The container must be made of a compatible material. For solid phenolic waste, a high-density polyethylene (HDPE) or glass container is appropriate.[12][13] Ensure the container has a secure, tight-fitting lid.
-
Never use food-grade containers for chemical waste.[5]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic").
-
The date accumulation begins.
-
-
-
Types of Waste to Collect:
-
Solid Waste: Unused or expired this compound powder.
-
Contaminated Labware: This includes items like weighing papers, pipette tips, and gloves that have come into direct contact with the chemical. These should be collected in a sealed, labeled container.
-
Solutions: Any solutions containing this compound. Do not mix with other waste streams, particularly incompatible materials like strong oxidizers or bases.
-
Rinsate: When decontaminating reusable glassware, perform an initial rinse with a suitable solvent (e.g., ethanol or acetone). This first rinsate must be collected as hazardous waste. Subsequent washes with soap and water can typically be discarded down the drain, but institutional policies should always be followed.
-
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Step 3: On-Site Accumulation and Storage
All laboratories that generate hazardous waste must comply with OSHA's Laboratory Standard, which requires a written Chemical Hygiene Plan (CHP).[14][15] This plan will detail your institution's specific procedures for waste storage.
Key Storage Principles:
-
Satellite Accumulation Area (SAA): Accumulate waste in a designated SAA at or near the point of generation.
-
Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[5]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to control any potential leaks or spills.
-
Segregation: Do not store incompatible waste types together. For example, keep phenolic waste separate from strong oxidizing agents.
Step 4: Final Disposal - The Role of Professional Services
Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.[16] The environmental risks associated with phenols necessitate professional handling.
The Preferred Disposal Method: The universally accepted and safest method for the final disposal of solid organic chemical waste like this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[11]
-
Causality: High-temperature incineration is effective because it leads to the thermal decomposition of the phenolic structure, breaking it down into less hazardous components like carbon dioxide and water.[2] This process mineralizes the compound, preventing the parent molecule and its potentially more persistent degradation byproducts from entering the ecosystem.[17][18]
Arranging for Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) office.
-
Ensure all paperwork, including the waste manifest, is completed accurately. The manifest is a cradle-to-grave tracking document required by the EPA.[6][19]
-
Your EHS office will coordinate with a licensed hazardous waste transporter to move the waste to a certified TSDF for final disposal.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.
-
Personal Protective Equipment (PPE): Before cleaning a small, manageable spill, don appropriate PPE, including:
-
Chemical splash goggles and a face shield.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A lab coat and closed-toe shoes.
-
-
Containment: For a solid spill, carefully sweep the material into a designated waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (like vermiculite or sand) to dike and absorb the spill.
-
Cleanup: Place all cleanup materials into a hazardous waste container and label it as "Spill Debris" with the chemical name.
-
Decontamination: Clean the spill area with soap and water after the bulk of the material has been removed.
By adhering to these rigorous, evidence-based procedures, you not only ensure regulatory compliance but also uphold the highest standards of safety and environmental responsibility that are integral to the scientific profession.
References
- Ying, G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review.
- Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters.
- US Bio-Clean. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Factsheet. [Link]
- Environmental Health and Safety Office. (n.d.).
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- PubChem. (n.d.). This compound.
- ResearchGate. (2017).
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- U.S. Environmental Protection Agency. (2022).
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- Velichenko, A., et al. (2012). Electrochemical Incineration of Some Phenolic Compounds and MTBE. [Link]
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- SciELO. (2021). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. [Link]
- PubMed. (2004). Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol)
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Navigating the Safe Handling of 4-Cyclopropylphenol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel molecular landscapes we explore demand not only scientific rigor but also an unwavering commitment to safety. 4-Cyclopropylphenol, a compound of increasing interest, presents a specific set of handling requirements that necessitate a comprehensive understanding of its potential hazards and the corresponding safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound, while a valuable building block, is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation[1]. The phenolic hydroxyl group is a key functional moiety that dictates much of its reactivity and toxicological profile, demanding respect and appropriate precautions.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation upon contact.[1] |
| Serious Eye Damage | H318 | Poses a risk of serious damage to the eyes.[1] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled.[1] |
Table 1: GHS Hazard Classifications for this compound
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with this compound. The following is a breakdown of the essential PPE and the rationale for its use.
Eye and Face Protection: A Non-Negotiable Barrier
Given the risk of serious eye damage, appropriate eye protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling this compound, even when working within a fume hood. Goggles provide a complete seal around the eyes, protecting from splashes and airborne particles.
-
Face Shield: When there is a heightened risk of splashing, such as during transfers of larger quantities or when heating solutions, a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.
Skin and Body Protection: Preventing Dermal Exposure
Phenolic compounds can be readily absorbed through the skin, making comprehensive skin protection essential.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a suitable chemical-resistant material is required.
-
-
Nitrile Gloves: For incidental contact with dilute solutions, double-gloving with nitrile examination gloves is a reasonable precaution. It is crucial to change gloves frequently and immediately upon any sign of contamination.
-
Neoprene or Butyl Rubber Gloves: When working with concentrated this compound or for prolonged handling, more robust gloves such as neoprene or butyl rubber are recommended. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
-
Closed-Toed Shoes: Impervious, closed-toed shoes must be worn in the laboratory at all times to protect against spills.
Respiratory Protection: Mitigating Inhalation Risks
-
Chemical Fume Hood: All work with solid this compound or its solutions should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of handling this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed and clearly labeled.
Handling and Experimental Workflows
The following workflow diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Safe handling workflow for this compound.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure, a swift and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If available, the use of polyethylene glycol (PEG) 300 or 400 to wipe the affected area is recommended for phenolic compounds. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: "Empty" containers may still retain hazardous residues. Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
By integrating these detailed safety protocols into your standard operating procedures, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
